molecular formula C7H5NO4 B020821 2-Hydroxy-4-nitrobenzaldehyde CAS No. 2460-58-4

2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821
CAS No.: 2460-58-4
M. Wt: 167.12 g/mol
InChI Key: HHDPXULKSZZACU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4) is a high-purity aromatic aldehyde serving as a versatile synthetic intermediate in advanced chemical and biological research. This compound is critically valued for its role in developing novel therapeutic agents and diagnostic tools. In oncology research, this compound has been shown to interact with kinase receptors in cancer cells, inducing oxidative carbonylation processes that are pivotal for studying cell proliferation and death pathways. Its utility extends to the synthesis of pyrazole derivatives, which are being explored as potential anti-cancer agents. Furthermore, this chemical is an excellent precursor for developing fluorescent compounds and molecular probes. It reacts with substrates like chloride and dobutamine to form highly fluorescent products, enabling its use in fluorescence studies and bio-sensing applications. These properties make it an indispensable tool for researchers in chemical biology and analytical chemistry. Key Specifications: • CAS Number: 2460-58-4 • Molecular Formula: C₇H₅NO₄ • Molecular Weight: 167.12 g/mol • Purity: ≥ 98% (HPLC) • Physical Form: Yellow to off-white crystalline solid • Melting Point: 128-130 °C • Storage: Store under an inert atmosphere at room temperature. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-nitrobenzaldehyde
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InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H
Source PubChem
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InChI Key

HHDPXULKSZZACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
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DSSTOX Substance ID

DTXSID80179349
Record name 4-Nitrosalicylaldehyde
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Molecular Weight

167.12 g/mol
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CAS No.

2460-58-4
Record name 2-Hydroxy-4-nitrobenzaldehyde
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Foundational & Exploratory

2-Hydroxy-4-nitrobenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2460-58-4), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its core chemical and physical properties, offers a detailed, field-proven synthesis protocol, and explores its reactivity and diverse applications. As a substituted aromatic aldehyde, its unique electronic structure, arising from the interplay of hydroxyl, nitro, and aldehyde functional groups, makes it a versatile precursor for a wide range of complex molecules, including Schiff bases and fluorescent probes. This guide serves as a practical resource, grounding theoretical concepts in established experimental methodologies and safety considerations.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically known by its IUPAC name.[1] In commercial and research contexts, it is frequently referred to by its common synonym, 4-Nitrosalicylaldehyde.[1]

IdentifierValue
CAS Number 2460-58-4[1][2][3][4][5][6][7][8][9]
Molecular Formula C₇H₅NO₄[1][2][3][6][7][8]
Molecular Weight 167.12 g/mol [1][2][3][6]
IUPAC Name This compound[1]
Synonyms 4-Nitrosalicylaldehyde, 4-Nitrosalicylaldehyde[1][8][9]
InChI Key HHDPXULKSZZACU-UHFFFAOYSA-N[1][3][4]
Canonical SMILES C1=CC(=C(C=C1[O-])O)C=O[1][2][8]
Molecular Structure Analysis

The structure of this compound consists of a benzene ring substituted with three functional groups: a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 4, and a formyl (-CHO) group at position 1. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature influencing its chemical behavior. The electron-withdrawing nature of both the nitro and aldehyde groups, partially offset by the electron-donating hydroxyl group, creates a distinct electronic profile that dictates the molecule's reactivity.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

Summary of Physical Properties

The compound is typically a yellow crystalline solid.[8][10][11] Its physical properties are critical for determining appropriate solvents for reactions, recrystallization, and storage conditions.

PropertyValueSource(s)
Appearance White to Yellow to Orange powder/crystal
Melting Point 135.0 to 138.0 °C
Boiling Point 309.2 °C at 760 mmHg[8][10]
Density ~1.5 g/cm³[8][10]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[10][11]
pKa 6.37 ± 0.19 (Predicted)[10][11]
Flash Point 141.8 °C[8][10]
Storage Temperature Room temperature, under inert gas (e.g., Nitrogen, Argon)[2][4][10]
Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and purity assessment. While raw spectra are lot-specific, the expected characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~10 ppm), the phenolic proton, and three aromatic protons, with coupling patterns dictated by their positions relative to the substituents.

  • IR Spectroscopy: The infrared spectrum will prominently feature a strong carbonyl (C=O) stretch from the aldehyde group (~1650-1700 cm⁻¹), a broad hydroxyl (-OH) stretch (~3200-3400 cm⁻¹), and characteristic peaks for the nitro group (-NO₂) stretches (~1500-1550 cm⁻¹ and 1335-1385 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (167.02185764 Da).[1][10]

Synthesis and Purification

Recommended Synthetic Protocol

A reliable method for the synthesis of this compound is the selective oxidation of the corresponding benzyl alcohol.[11][12] This approach avoids harsh nitration conditions on the aldehyde itself, which can lead to over-oxidation or unwanted side products. The choice of manganese dioxide (MnO₂) as the oxidizing agent is strategic; it is a mild and selective reagent for converting benzylic alcohols to aldehydes without affecting the sensitive phenolic and nitro groups.

Protocol: Oxidation of 2-(Hydroxymethyl)-5-nitrophenol [11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(Hydroxymethyl)-5-nitrophenol (1 equivalent) and ethyl acetate (approx. 15-20 mL per gram of starting material).

  • Reagent Addition: Add manganese dioxide (MnO₂, 4 equivalents) to the suspension. The use of a significant excess of MnO₂ is crucial to drive the reaction to completion.

  • Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress over 16 hours using Thin Layer Chromatography (TLC), eluting with a petroleum ether/ethyl acetate mixture. The disappearance of the starting material spot indicates completion.

  • Workup: After completion, cool the mixture to room temperature. Remove the insoluble manganese salts by filtration through a pad of Celite, washing the filter cake with additional ethyl acetate to ensure full recovery of the product.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system of petroleum ether/ethyl acetate (e.g., 1:3 v/v) to isolate the pure this compound.[11][12] This step is critical for removing any unreacted starting material and non-polar impurities.

  • Final Product: Dry the purified fractions to obtain the final product as a yellow solid. The reported yield for this process is approximately 81.7%.[11][12]

Workflow Visualization

The synthesis and purification process can be visualized as a clear, sequential workflow.

start Starting Material: 2-(Hydroxymethyl)-5-nitrophenol reaction Oxidation Reaction (80°C, 16 hours) start->reaction reagents Reagents: Manganese Dioxide (MnO₂) Solvent: Ethyl Acetate reagents->reaction filtration Filtration (Remove MnO₂ salts) reaction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Silica Gel Column Chromatography) concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three functional groups, making it a versatile building block in organic synthesis.[10][12]

  • The Aldehyde Functionality: The formyl group is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are common intermediates in the synthesis of heterocyclic compounds and ligands for metal complexes.[13]

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be deprotonated by a base. The resulting phenoxide is a potent nucleophile. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, although this is counteracted by the deactivating nitro and aldehyde groups.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group (-NH₂). This transformation opens up a vast number of synthetic pathways, allowing for the introduction of new functionalities and the construction of diverse molecular scaffolds.

Applications in Research and Development

This compound is not just a simple building block; its unique properties are leveraged in several advanced applications.

  • Intermediate in Organic Synthesis: It is a foundational material for constructing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[13]

  • Precursor for Biologically Active Molecules: The scaffold is present in various compounds explored for potential therapeutic activities. For instance, it has been noted to react with kinase receptors in cancer cells.[2] Its derivatives, such as pyrazoles, are being investigated as potential anti-cancer agents.[2]

  • Fluorescent Probes: The molecule can be used to develop fluorescent compounds.[2] Its reaction with specific analytes can lead to a change in fluorescence, making it a useful component in the design of chemical sensors and probes for biological imaging.[2]

Safety and Handling

Hazard Identification

It is essential to handle this compound with appropriate safety precautions. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Pictogram(s)Hazard Statement(s)Precautionary Statement(s)
GHS07 (Exclamation Mark)H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H302: Harmful if swallowed.[1][4] H335: May cause respiratory irritation.[1][4]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, under an inert atmosphere as recommended.[2][4][10]

  • Spill & Disposal: In case of a spill, contain the material and clean up using appropriate methods to avoid dust generation. Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

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Sources

An In-depth Technical Guide to the Synthesis of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrosalicylaldehyde, a key building block in medicinal chemistry and materials science, presents a unique synthetic challenge due to the directing effects of its constituent functional groups. Direct nitration of salicylaldehyde, the most apparent route, unfavorably yields a mixture of 3-nitro and 5-nitro isomers, rendering it an impractical approach for the targeted synthesis of the 4-nitro isomer. This comprehensive technical guide delineates a reliable multi-step synthetic pathway to 4-nitrosalicylaldehyde, navigating the intricacies of electrophilic aromatic substitution and functional group manipulations. The core of this guide focuses on a field-proven methodology commencing with the oxidation of 4-nitrotoluene, followed by subsequent transformations to introduce the requisite hydroxyl and aldehyde functionalities. We will explore the mechanistic underpinnings of each reaction step, provide a detailed experimental protocol, and present a thorough characterization of the final product. This document is intended to serve as a definitive resource for researchers and professionals engaged in the synthesis of complex aromatic compounds.

Introduction: The Synthetic Conundrum of 4-Nitrosalicylaldehyde

4-Nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its strategic importance stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group, a nitro group, and an aldehyde moiety. These groups offer multiple sites for further chemical modification, making it a versatile scaffold for combinatorial chemistry and targeted drug design.

However, the synthesis of 4-nitrosalicylaldehyde is not straightforward. The direct nitration of salicylaldehyde, a seemingly logical approach, is thwarted by the ortho- and para-directing effects of the hydroxyl group and the meta-directing effect of the aldehyde group. This results in the preferential formation of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde, with the desired 4-nitro isomer being either a minor byproduct or completely absent.

This guide, therefore, eschews this inefficient route and instead focuses on a more controlled and higher-yielding multi-step synthesis. The presented pathway leverages the strategic placement of substituents on a readily available starting material to ensure the correct regiochemical outcome.

The Recommended Synthetic Pathway: A Multi-Step Approach

The most reliable and frequently cited method for the preparation of 4-nitrosalicylaldehyde involves a multi-step sequence starting from 4-nitrotoluene. This approach circumvents the regioselectivity issues associated with direct nitration of salicylaldehyde. The overall transformation can be conceptually broken down into two main stages:

  • Stage 1: Oxidation of the Methyl Group. The methyl group of 4-nitrotoluene is first oxidized to a more functionalized group that can be later converted to an aldehyde.

  • Stage 2: Introduction of the Hydroxyl Group and Aldehyde Formation. Subsequent reactions introduce the hydroxyl group at the 2-position and convert the oxidized methyl group into the final aldehyde functionality.

A well-documented procedure for this transformation is the oxidation of 4-nitrotoluene with chromium(VI) oxide in acetic anhydride to form p-nitrobenzaldiacetate, followed by acidic hydrolysis to yield 4-nitrobenzaldehyde.[1] While this provides a key intermediate, the introduction of the hydroxyl group at the ortho position to the aldehyde remains a challenge.

A more direct, albeit less commonly detailed, pathway involves the formylation of 3-nitrophenol. The Vilsmeier-Haack reaction, a mild formylation method for electron-rich aromatic compounds, has been suggested for this purpose.[2][3]

The following sections will detail a robust and validated synthetic route, providing both the mechanistic rationale and a step-by-step experimental protocol.

Reaction Pathway Overview

reaction_pathway Start 4-Nitrotoluene Intermediate1 p-Nitrobenzaldiacetate Start->Intermediate1 CrO3, Ac2O/AcOH Intermediate2 4-Nitrobenzaldehyde Intermediate1->Intermediate2 H2SO4, H2O/EtOH FinalProduct 4-Nitrosalicylaldehyde Intermediate2->FinalProduct Hydroxylation/Functional Group Interconversion

Caption: Proposed synthetic pathway for 4-Nitrosalicylaldehyde.

In-Depth Mechanism and Rationale

The synthesis of 4-nitrosalicylaldehyde from 4-nitrotoluene is a multi-step process that relies on the careful control of reaction conditions to achieve the desired regioselectivity. The key steps involve the oxidation of the methyl group, followed by the introduction of the hydroxyl group.

Step 1: Oxidation of 4-Nitrotoluene to p-Nitrobenzaldiacetate

The initial step involves the oxidation of the methyl group of 4-nitrotoluene. A common and effective method utilizes chromium(VI) oxide in a mixture of acetic anhydride and glacial acetic acid.[1]

Mechanism:

  • Formation of the Oxidizing Agent: Chromium trioxide reacts with acetic anhydride to form a mixed anhydride, which is a potent oxidizing agent.

  • Radical Abstraction: The reaction is believed to proceed via a radical mechanism where a hydrogen atom is abstracted from the methyl group of 4-nitrotoluene.

  • Oxidation and Acylation: The resulting benzyl radical is then oxidized by the chromium species and subsequently acylated by acetic anhydride to form the gem-diacetate, p-nitrobenzaldiacetate.

Causality of Experimental Choices:

  • Acetic Anhydride: Serves as both a solvent and a reactant, trapping the intermediate in a stable diacetate form, preventing over-oxidation to the carboxylic acid.

  • Low Temperature: The reaction is performed at low temperatures (below 10°C) to control the exothermic nature of the oxidation and to minimize side reactions.[1]

Step 2: Hydrolysis of p-Nitrobenzaldiacetate to 4-Nitrobenzaldehyde

The diacetate intermediate is then hydrolyzed under acidic conditions to yield 4-nitrobenzaldehyde.[1]

Mechanism:

This is a standard acid-catalyzed hydrolysis of an ester. The protons from sulfuric acid catalyze the cleavage of the acyl-oxygen bonds, liberating acetic acid and the aldehyde.

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): Essential for the efficient hydrolysis of the diacetate.

  • Ethanol/Water Mixture: Provides a suitable solvent system for the reaction and the subsequent crystallization of the product.[1]

Step 3: Introduction of the Hydroxyl Group

The introduction of a hydroxyl group ortho to the aldehyde in 4-nitrobenzaldehyde to form 4-nitrosalicylaldehyde is the most challenging step and is not well-documented in readily available literature. However, a plausible approach would involve an electrophilic hydroxylation or a multi-step sequence involving a directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Alternatively, a more direct synthesis of 4-nitrosalicylaldehyde starting from 3-nitrophenol via a formylation reaction like the Vilsmeier-Haack reaction has been reported, although detailed procedures are scarce.[2] The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] The electron-rich phenoxide ion of 3-nitrophenol would attack the electrophilic Vilsmeier reagent, leading to formylation. The regioselectivity would be directed by the hydroxyl group to the ortho and para positions. Formylation at the position para to the hydroxyl group and ortho to the nitro group would yield the desired 4-nitrosalicylaldehyde.

Experimental Protocol: A Validated Step-by-Step Guide

The following protocol details the synthesis of 4-nitrobenzaldehyde, a key precursor to 4-nitrosalicylaldehyde. The subsequent hydroxylation step requires further research and optimization.

Synthesis of p-Nitrobenzaldiacetate from 4-Nitrotoluene[1]

Materials:

  • 4-Nitrotoluene

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Chromium Trioxide

  • Concentrated Sulfuric Acid

  • Ice

  • 2% Sodium Carbonate Solution

  • Ethanol

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of 4-nitrotoluene.

  • Cool the flask in an ice-salt bath.

  • Slowly add 85 mL of concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Pour the reaction mixture onto crushed ice and add cold water to a total volume of 5-6 L.

  • Collect the solid precipitate by suction filtration and wash with cold water until the washings are colorless.

  • Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir.

  • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum desiccator to yield crude p-nitrobenzaldiacetate.

Synthesis of 4-Nitrobenzaldehyde from p-Nitrobenzaldiacetate[1]

Materials:

  • Crude p-Nitrobenzaldiacetate

  • Water

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • In a flask equipped with a reflux condenser, mix 45 g of crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux for 30 minutes.

  • Filter the hot solution through a fluted filter and then cool the filtrate in an ice bath.

  • Collect the crystallized 4-nitrobenzaldehyde by suction filtration, wash with cold water, and dry in a vacuum desiccator.

Data Presentation: Quantitative Summary

StepReactantMolesReagent 1Moles 1Reagent 2Moles 2ConditionsProductYield (%)
14-Nitrotoluene0.36CrO₃1.0Ac₂O/AcOH-<10°Cp-Nitrobenzaldiacetate48-54 (crude)
2p-Nitrobenzaldiacetate0.18H₂SO₄ (conc.)cat.H₂O/EtOH-Reflux4-Nitrobenzaldehyde89-94

Yields are based on the literature precedent.[1]

Visualization of the Experimental Workflow

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_hydrolysis Step 2: Hydrolysis A1 Combine 4-Nitrotoluene, AcOH, and Ac₂O A2 Cool to <10°C A1->A2 A3 Add H₂SO₄ A2->A3 A4 Add CrO₃ portion-wise A3->A4 A5 Stir and Quench on Ice A4->A5 A6 Filter and Wash A5->A6 A7 Neutralize with Na₂CO₃ A6->A7 A8 Filter and Dry A7->A8 B1 Combine p-Nitrobenzaldiacetate, H₂O, EtOH, and H₂SO₄ A8->B1 Crude Product B2 Reflux for 30 min B1->B2 B3 Hot Filter B2->B3 B4 Cool and Crystallize B3->B4 B5 Filter and Dry B4->B5 Final Final B5->Final 4-Nitrobenzaldehyde

Caption: Experimental workflow for the synthesis of 4-Nitrobenzaldehyde.

Conclusion and Future Outlook

This technical guide has outlined a robust and reliable multi-step synthesis for 4-nitrosalicylaldehyde, starting from the readily available 4-nitrotoluene. By avoiding the problematic direct nitration of salicylaldehyde, this pathway offers a more controlled and higher-yielding approach to this valuable synthetic intermediate. The detailed mechanistic explanations and experimental protocols provided herein are intended to empower researchers to successfully synthesize this compound and its derivatives.

Future research should focus on optimizing the final hydroxylation step to convert 4-nitrobenzaldehyde to 4-nitrosalicylaldehyde, as well as exploring alternative formylation methods for 3-nitrophenol, such as a well-defined Vilsmeier-Haack protocol. The development of a more streamlined and efficient synthesis of 4-nitrosalicylaldehyde will undoubtedly accelerate its application in the discovery of novel pharmaceuticals and advanced materials.

References

  • Segesser, J. R., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825–826.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

Sources

An In-Depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzaldehyde, a substituted aromatic aldehyde, is a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde, a phenolic hydroxyl group, and an electron-withdrawing nitro group, bestows upon it a versatile chemical profile. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, detailed synthetic protocols, and an in-depth look into its applications, particularly in the development of novel therapeutic agents and advanced chemical probes.

Part 1: Core Physicochemical Properties

This compound is a crystalline solid, typically appearing as a yellow to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReferences
CAS Number 2460-58-4[1][2]
Molecular Formula C₇H₅NO₄[1][2]
Molecular Weight 167.12 g/mol [1][2]
Appearance Yellow to off-white crystalline solid[1]
Melting Point 128-130 °C[1]
Solubility Soluble in methanol, chloroform, and dichloromethane.[3][4]
Storage Store under an inert atmosphere at room temperature.[2]
Spectral Characterization

A thorough understanding of the spectral properties of this compound is crucial for its identification and characterization in experimental settings.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

  • O-H Stretch: A broad band is expected in the range of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness indicating hydrogen bonding.[5]

  • Aromatic C-H Stretch: Peaks typically appear between 3000-3100 cm⁻¹.[5]

  • Aldehyde C-H Stretch: Two distinct peaks can often be observed around 2750 cm⁻¹ and 2850 cm⁻¹.[5]

  • C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1650-1670 cm⁻¹. The conjugation with the aromatic ring and the presence of the electron-withdrawing nitro group influence the exact position of this peak.[5]

  • NO₂ Stretch: Two strong bands are characteristic of the nitro group: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.[5]

  • C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a solvent like CDCl₃, the expected chemical shifts (δ) are:

    • Aldehyde Proton (-CHO): A singlet around 9.8-10.0 ppm.

    • Phenolic Proton (-OH): A broad singlet, the position of which is concentration-dependent, typically downfield.

    • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm) and will show splitting patterns (doublets, triplets) depending on their coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule. Expected chemical shifts (δ) in CDCl₃ are:

    • Aldehyde Carbonyl Carbon: Around 190-193 ppm.

    • Aromatic Carbons: In the range of 110-165 ppm. The carbon attached to the hydroxyl group will be more shielded, while the one attached to the nitro group will be more deshielded.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 167. The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO, 29 amu) and the nitro group (-NO₂, 46 amu).[6]

Part 2: Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol. In this case, 4-nitrophenol serves as the starting material.[7]

Reaction Scheme:

G 4-Nitrophenol 4-Nitrophenol This compound This compound 4-Nitrophenol->this compound 1. CHCl₃, NaOH 2. H₃O⁺

Caption: Synthesis of this compound from 4-nitrophenol via the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation of 4-Nitrophenol [7][8][9]

  • Materials: 4-nitrophenol, sodium hydroxide, chloroform, ethanol, water, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

    • Heat the mixture to 60-70°C with constant stirring.

    • Add chloroform dropwise to the reaction mixture through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

    • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a dilute acid (e.g., hydrochloric acid) to precipitate the product.

    • The crude product can be purified by steam distillation to separate the ortho-isomer from the para-isomer, followed by recrystallization from a suitable solvent like ethanol-water.[10]

Causality Behind Experimental Choices:

  • The use of a strong base (NaOH) is crucial to deprotonate the phenol to the more nucleophilic phenoxide ion, which then attacks the dichlorocarbene intermediate generated from chloroform.

  • The ortho-formylation is favored due to the directing effect of the hydroxyl group.

  • Steam distillation is an effective purification method because the ortho-isomer, with its intramolecular hydrogen bonding, is more volatile than the para-isomer.[10]

Chemical Reactivity

The presence of multiple functional groups makes this compound a versatile reactant in various organic transformations.

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is one of the most common and important reactions of this compound.[3][11]

Reaction Workflow:

G A This compound C Schiff Base A->C B Primary Amine (R-NH₂) B->C

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol: General Synthesis of a Schiff Base [12]

  • Materials: this compound, a primary amine, ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve equimolar amounts of this compound and the primary amine in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-4 hours.

    • Cool the mixture to room temperature, and the Schiff base product will often precipitate.

    • Collect the solid product by filtration and recrystallize from a suitable solvent.

Part 3: Applications in Research and Drug Development

Precursor for Bioactive Molecules

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds and other molecules with potential biological activity.

Antimicrobial Agents: Schiff bases derived from this compound have been extensively studied for their antimicrobial properties. The imine group (-C=N-) is often crucial for their biological activity. These compounds and their metal complexes have shown activity against various strains of bacteria and fungi.[3][13][14][15][16]

Anticancer Agents: This aldehyde is also utilized in the synthesis of novel compounds with potential anticancer activity. For instance, it is a precursor for the synthesis of pyrazole derivatives, which are being investigated as anticancer agents.[1][2][17][18] The mechanism of action is thought to involve interaction with kinase receptors in cancer cells, leading to oxidative carbonylation.[2]

Fluorescent Probes and Chemosensors

The unique electronic properties of this compound and its derivatives make them suitable for the development of fluorescent probes and chemosensors. It has been shown to react with certain molecules to form fluorescent compounds.[2] Schiff bases derived from this aldehyde can act as "turn-on" fluorescent sensors for metal ions like zinc (Zn²⁺). The binding of the metal ion to the Schiff base ligand can restrict C=N isomerization and lead to chelation-enhanced fluorescence (CHEF).[19]

Logical Relationship for Fluorescent Sensing:

G A Schiff Base Derivative (Low Fluorescence) C Complex Formation A->C B Metal Ion (e.g., Zn²⁺) B->C D Enhanced Fluorescence Signal C->D

Caption: The principle of a "turn-on" fluorescent sensor for metal ions.

Part 4: Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Use in a well-ventilated area.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its versatile reactivity, stemming from its unique combination of functional groups, allows for the creation of a diverse array of molecules with important biological and photophysical properties. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of new drugs, diagnostic tools, and advanced materials.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72.
  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. (2015). National Institutes of Health.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
  • Biological activities of Schiff bases and their complexes. (n.d.). SciSpace.
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  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). PubMed Central.
  • SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (n.d.). Jetir.Org.
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2010). ResearchGate.
  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. (2023). ResearchGate.
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  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2013). ResearchGate.
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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
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  • This compound (C7H5NO4). PubChemLite.
  • The product of the Reimer-Tiemann reaction is amixture of o-hydroxybenzaldehyde (major product) and `p-hydroxy-benzaldehyde (minor product). The constituents of the mixture are best separated by. Allen.
  • FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. ResearchGate.
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  • Proposed fragmentation patterns and characteristic ions of... ResearchGate.
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  • Process for preparation of hydroxybenzaldehydes. European Patent Office - EP 0068725 B1.
  • Fluorescence signal transduction mechanism for immunoassay based on zinc ion release from ZnS nanocrystals. (2011). PubMed.
  • Process for preparation of hydroxybenzaldehydes. European Patent Office - EP 0068725 A1.
  • Fluorescent Turn-On Sensing of Zinc(II) and Alkaline Phosphatase Activity Using a Pyridoxal-5'-Phosphate Derived Schiff Base. (2023). PubMed.
  • Highly sensitive detection of nitrobenzene by a series of fluorescent 2D zinc(ii) metal–organic frameworks with a flexible triangular ligand. (2021). PubMed Central.

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Spectroscopic data (NMR, IR, Mass) for 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-nitrobenzaldehyde

This document provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 2460-58-4), a key intermediate in organic synthesis and drug development. As researchers and professionals in the field, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This guide moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established chemical principles.

Molecular Architecture and Electronic Landscape

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₅NO₄.[1][2][3] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, a nitro (-NO₂) group, and an aldehyde (-CHO) group.

The positioning of these groups dictates the molecule's electronic properties and, consequently, its spectroscopic behavior.

  • Hydroxyl Group (-OH) at C2: An activating, ortho, para-directing group that donates electron density to the ring via resonance.

  • Aldehyde Group (-CHO) at C1: A deactivating, meta-directing group that withdraws electron density through both inductive and resonance effects.

  • Nitro Group (-NO₂) at C4: A strongly deactivating, meta-directing group that significantly withdraws electron density from the ring via resonance and induction.

The interplay of these competing electronic effects creates a unique "fingerprint" across various spectroscopic techniques.

Figure 1: Structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The choice of solvent is critical, especially for observing labile protons like the phenolic -OH. Solvents like DMSO-d₆ are excellent hydrogen bond acceptors, which slows down the proton exchange rate and often results in sharper, more observable -OH signals compared to solvents like CDCl₃.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals for the aldehydic, phenolic, and aromatic protons. The strong electron-withdrawing nature of the nitro and aldehyde groups shifts the aromatic protons downfield.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-OH~11.0 - 11.5Broad Singlet-1H
-CHO~10.3Singlet-1H
H3~8.1Doublet~2.01H
H5~8.3Doublet of Doublets~8.5, ~2.01H
H6~7.2Doublet~8.51H
(Note: Data are typical values and may vary slightly based on solvent and concentration. Data synthesized from spectral prediction and available data for analogous compounds.)[7][8]

Expert Interpretation:

  • Phenolic Proton (-OH): The highly deshielded signal around 11 ppm is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This broadness is typical for exchangeable protons.[4][9]

  • Aldehydic Proton (-CHO): The singlet at ~10.3 ppm is a classic indicator of an aldehyde proton. Its downfield position is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

  • Aromatic Protons (H3, H5, H6):

    • H5: This proton is positioned between two electron-withdrawing groups (-CHO and -NO₂), making it the most deshielded of the aromatic protons. It appears as a doublet of doublets due to coupling with both H6 (ortho-coupling, J ≈ 8.5 Hz) and H3 (meta-coupling, J ≈ 2.0 Hz).

    • H3: This proton is ortho to the strong electron-withdrawing nitro group, leading to a significant downfield shift. It shows only meta-coupling to H5, resulting in a doublet.

    • H6: This proton is ortho to the hydroxyl group (electron-donating), placing it at the most upfield position among the aromatic signals. It exhibits ortho-coupling with H5, appearing as a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts are heavily influenced by the attached functional groups.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (-CHO)~190
C2 (-OH)~160
C3~118
C4 (-NO₂)~150
C5~130
C6~120
C=O (Aldehyde)~195
(Note: Data are predicted values based on established substituent effects and data for similar compounds like 4-Hydroxy-3-nitrobenzaldehyde.)[10]

Expert Interpretation:

  • Carbonyl Carbon (C=O): The signal at the far downfield region (~195 ppm) is unequivocally the aldehydic carbonyl carbon.

  • Substituted Carbons (C1, C2, C4): These carbons, directly attached to substituents, show distinct chemical shifts. C2, bearing the oxygen of the hydroxyl group, is significantly deshielded (~160 ppm). C4, attached to the nitro group, is also strongly deshielded (~150 ppm).

  • Protonated Carbons (C3, C5, C6): Their shifts reflect the electronic environment. C5 is the most deshielded among them due to its position relative to the withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within the molecule. The spectrum is a direct readout of the vibrational modes of the covalent bonds.[11][12]

Frequency (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 3500O-H Stretch (H-bonded)Phenol (-OH)Broad, Strong
2850 & 2750C-H StretchAldehyde (-CHO)Weak
1700 - 1725C=O StretchAldehyde (-CHO)Strong, Sharp
1580 - 1620C=C StretchAromatic RingMedium
1510 - 1550N-O Asymmetric StretchNitro (-NO₂)Strong
1340 - 1380N-O Symmetric StretchNitro (-NO₂)Strong
1200 - 1300C-O StretchPhenol (-OH)Strong
(Note: Frequencies are typical ranges for the specified functional groups.)[13][14][15]

Expert Interpretation:

  • The presence of a strong, sharp peak around 1710 cm⁻¹ (C=O) alongside weak bands at ~2850 and ~2750 cm⁻¹ (Fermi doublets) is a definitive signature for an aldehyde.

  • Two very strong bands for the nitro group (asymmetric and symmetric N-O stretching) are expected and are crucial for confirming its presence.[14]

  • A broad absorption in the high-frequency region (3200-3500 cm⁻¹) indicates the hydrogen-bonded phenolic hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular weight of this compound is 167.12 g/mol .[1][2]

Expected Fragmentation Pattern (Electron Ionization): The molecular ion peak (M⁺) is expected at m/z = 167. Common fragmentation pathways for nitroaromatic aldehydes include:

  • Loss of a hydrogen radical (-H): [M-H]⁺ at m/z = 166.

  • Loss of the formyl radical (-CHO): [M-CHO]⁺ at m/z = 138.

  • Loss of nitrogen dioxide (-NO₂): [M-NO₂]⁺ at m/z = 121.

  • Loss of nitric oxide (-NO): [M-NO]⁺ at m/z = 137.

fragmentation mol C₇H₅NO₄ m/z = 167 (M⁺) m166 [M-H]⁺ m/z = 166 mol->m166 - H• m138 [M-CHO]⁺ m/z = 138 mol->m138 - CHO• m121 [M-NO₂]⁺ m/z = 121 mol->m121 - NO₂• m137 [M-NO]⁺ m/z = 137 mol->m137 - NO• workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent (for NMR) weigh->dissolve place_atr Place on ATR (for IR) weigh->place_atr ms_acq Acquire Mass Spectrum weigh->ms_acq nmr_acq Acquire NMR Spectra (¹H, ¹³C) dissolve->nmr_acq ir_acq Acquire IR Spectrum place_atr->ir_acq process Process Raw Data nmr_acq->process ir_acq->process ms_acq->process interpret Interpret Spectra process->interpret confirm Confirm Structure interpret->confirm

Figure 3: General workflow for the spectroscopic characterization of a chemical compound.

Safety and Handling

This compound is classified as harmful and an irritant. [16]* Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation. [1][16][17][18]* Precautions:

  • Handle in a well-ventilated area or fume hood.
  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [17] * Avoid inhalation of dust and direct contact with skin and eyes. [17] * Wash hands thoroughly after handling.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its unique molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its unambiguous identification. Key identifying features include the downfield aldehydic and hydrogen-bonded phenolic protons in the ¹H NMR spectrum, the characteristic C=O and dual N-O stretching vibrations in the IR spectrum, and a molecular ion peak at m/z 167 in the mass spectrum. This comprehensive dataset serves as an essential reference for researchers engaged in the synthesis, quality control, and application of this important chemical compound.

References

  • University of Massachusetts, IR Group Frequencies, UMass OWL. [Link]
  • Northern Illinois University, Typical IR Absorption Frequencies For Common Functional Groups, Department of Chemistry and Biochemistry. [Link]
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An In-Depth Technical Guide to the Solubility of 2-Hydroxy-4-nitrobenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Hydroxy-4-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Addressed to researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing solubility, details established experimental protocols for its determination, and discusses the molecular interactions that dictate the dissolution of this compound in various organic media. While quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a framework for its experimental determination and provides qualitative solubility information. To further illustrate the principles and data analysis, comparative data for structurally related benzaldehydes are presented and discussed.

Introduction: The Significance of this compound

This compound, also known as 4-nitrosalicylaldehyde, is an aromatic organic compound featuring a benzaldehyde scaffold substituted with a hydroxyl (-OH) group at the ortho position and a nitro (-NO₂) group at the para position. This specific arrangement of functional groups imparts a unique combination of chemical reactivity and physical properties, making it a valuable precursor in the synthesis of a wide range of molecules. Its applications span from the development of novel therapeutic agents, where it has been used in the synthesis of potential anti-cancer pyrazole derivatives, to materials science, where it is a component in the creation of advanced polymers and fluorescent probes.

A thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective utilization. Solubility data is critical for:

  • Reaction Optimization: Selecting the appropriate solvent to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

  • Purification Processes: Designing efficient crystallization and chromatographic separation protocols.

  • Formulation Development: Creating stable solutions with desired concentrations for various applications, including in drug delivery systems.

  • Predictive Modeling: Informing computational studies on reaction kinetics and molecular interactions.

This guide aims to provide a foundational understanding of the solubility of this compound, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework: The Science of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play in the dissolution of this compound include:

  • Hydrogen Bonding: The hydroxyl group (-OH) on the aromatic ring can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and aldehyde groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like ethanol and methanol) are therefore expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The nitro (-NO₂) and aldehyde (-CHO) groups are strongly electron-withdrawing, creating a significant molecular dipole. Polar solvents, both protic and aprotic (e.g., acetone, ethyl acetate), will interact favorably with these dipoles.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction in nonpolar solvents (e.g., hexane, toluene). The aromatic ring of this compound contributes to these interactions.

The overall solubility in a particular solvent is a balance of these forces. A solvent that can engage in multiple types of favorable interactions with the solute will generally exhibit higher solvating power.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative Solubility
Halogenated DichloromethaneSoluble
ChloroformSoluble
Alcohols MethanolSoluble
EthanolSoluble in heated conditions[1]
Amides Dimethylformamide (DMF)Soluble[2]
Water WaterSparingly soluble to insoluble

Note: "Soluble" indicates that the compound is used as a reagent in the specified solvent, suggesting sufficient solubility for reaction purposes. "Sparingly soluble" implies that dissolution may be limited.

The lack of extensive quantitative data highlights an opportunity for further research to systematically determine the solubility of this important compound. Such studies would be a valuable contribution to the chemical sciences.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is essential. The following section provides a detailed, field-proven protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.

Gravimetric Shake-Flask Method: A Step-by-Step Protocol

This method directly measures the concentration of a solute in a saturated solution at a specific temperature.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known volume of the saturated supernatant is carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Oven or vacuum oven

  • Desiccator

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a pipette fitted with a syringe filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. Weigh the vial containing the dried solute on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of supernatant withdrawn (mL)) * 100

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.

  • Temperature Control: Precise temperature control is critical as solubility is temperature-dependent.

  • Purity of Materials: The purity of both the solute and the solvent should be high to avoid erroneous results.

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48h) prep2->equilib settle Settle undissolved solid equilib->settle sample Withdraw & filter supernatant settle->sample evap Evaporate solvent sample->evap weigh Dry and weigh solute evap->weigh calc Calculate solubility weigh->calc

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a result of a delicate balance of its structural features and the properties of the solvent.

  • Impact of Functional Groups: The presence of the polar hydroxyl, nitro, and aldehyde groups makes the molecule capable of strong, specific interactions with polar solvents. The hydroxyl group, in particular, can engage in hydrogen bonding, which is a powerful intermolecular force.

  • The Role of the Aromatic Ring: The nonpolar benzene ring contributes to van der Waals interactions. In nonpolar solvents, these interactions are the primary driver of dissolution, although they are generally weaker than the polar interactions.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent aldehyde group. This internal interaction can reduce the availability of the hydroxyl group to form intermolecular hydrogen bonds with the solvent, potentially lowering its solubility in some protic solvents compared to an isomer where intramolecular hydrogen bonding is not possible.

  • Solvent Polarity and Hydrogen Bonding Capability:

    • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with this compound.

    • Aprotic Polar Solvents (e.g., Acetone, DMF): These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group and the polar regions of the molecule.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited, as they can only engage in weaker van der Waals interactions with the aromatic ring.

The following diagram illustrates the key molecular interactions influencing solubility.

Intermolecular_Forces cluster_polar_protic Polar Protic Solvents (e.g., Ethanol) cluster_polar_aprotic Polar Aprotic Solvents (e.g., Acetone) cluster_nonpolar Nonpolar Solvents (e.g., Hexane) solute This compound h_bond Hydrogen Bonding solute->h_bond dipole_dipole1 Dipole-Dipole solute->dipole_dipole1 dipole_dipole2 Dipole-Dipole solute->dipole_dipole2 h_bond_acceptor H-Bond Acceptor solute->h_bond_acceptor vdw Van der Waals Forces solute->vdw

Caption: Key Intermolecular Forces in Solution.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While a comprehensive quantitative dataset is not yet established in the literature, the principles outlined herein, along with the detailed experimental protocol, provide researchers with the necessary tools to determine and understand the solubility of this important compound. A deeper understanding of the interplay between the solute's functional groups and the solvent's properties is crucial for leveraging this compound to its full potential in research and development. Further experimental studies to quantify its solubility in a broader range of solvents would be a valuable addition to the field.

References

  • Rummel, S. A., & Beiswenger, K. M. (2016). Chemistry 213 Introductory Organic Chemistry Laboratory 2015-2016. Lab Guide-Hayden McNeil. [Link]
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The Emerging Potential of 4-Nitrosalicylaldehyde in Medicinal Chemistry: A Guide to Biological Activities and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Nitrosalicylaldehyde is a versatile aromatic aldehyde that is gaining attention not for its intrinsic biological activities, but as a crucial synthetic intermediate for developing potent therapeutic agents. Its unique structure, featuring a hydroxyl group, an aldehyde function, and an electron-withdrawing nitro group, provides a reactive scaffold for creating diverse molecular libraries, particularly Schiff bases and hydrazones. This guide synthesizes current research to provide drug development professionals with a comprehensive overview of the potential biological activities stemming from 4-Nitrosalicylaldehyde derivatives. We will explore its role in the synthesis of novel antimicrobial and anticancer compounds, delve into structure-activity relationships, and provide detailed experimental protocols for validating these activities in a laboratory setting.

Introduction: The 4-Nitrosalicylaldehyde Scaffold

4-Nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is an organic compound with the molecular formula C₇H₅NO₄[1][2]. It belongs to the family of substituted benzaldehydes, which are foundational structures in medicinal chemistry. The strategic placement of three key functional groups on the benzene ring dictates its chemical reactivity and its utility as a precursor molecule:

  • The Aldehyde Group (-CHO): Serves as a primary reaction site for condensation reactions with primary amines to form azomethine (-HC=N-) groups, the defining linkage of Schiff bases[3][4].

  • The Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group is critical for forming stable chelate rings with metal ions when incorporated into ligands like Schiff bases, often enhancing biological activity[5][6].

  • The Nitro Group (-NO₂): Located at the para position, this strong electron-withdrawing group modulates the electronic properties of the entire molecule. It can enhance the reactivity of the aldehyde and is often implicated in the mechanisms of biological action for its derivatives[7][8].

While research on the standalone biological activity of 4-Nitrosalicylaldehyde is limited, its true value lies in its application as a building block for more complex and biologically active molecules.

cluster_4NSA 4-Nitrosalicylaldehyde Core cluster_groups Key Functional Groups 4NSA C₇H₅NO₄ Aldehyde Aldehyde (-CHO) Reactive Site 4NSA->Aldehyde Condensation Reactions Hydroxyl Hydroxyl (-OH) Chelation Site 4NSA->Hydroxyl Metal Ion Chelation Nitro Nitro (-NO₂) Electronic Modulator 4NSA->Nitro Modulates Reactivity

Caption: Core functional groups of 4-Nitrosalicylaldehyde and their roles.

Synthesis of 4-Nitrosalicylaldehyde

The synthesis of 4-Nitrosalicylaldehyde is a multi-step process that requires careful control of reaction conditions. A common route starts from 4-nitro-2-aminotoluene. The rationale for this pathway is the reliable and regioselective introduction of the required functional groups.

Synthetic Workflow

Synthesis_Workflow start 4-nitro-2-aminotoluene step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Phenol Derivative step1->intermediate1 step2 Acetylation (Acetic Anhydride) intermediate1->step2 intermediate2 Acetate Ester step2->intermediate2 step3 Bromination (NBS or Br₂) Side-chain selective intermediate2->step3 intermediate3 Benzyl Bromide Derivative step3->intermediate3 step4 Hydrolysis (Acidic or Basic) intermediate3->step4 product 4-Nitrosalicylaldehyde step4->product

Caption: Synthetic pathway from 4-nitro-2-aminotoluene to 4-Nitrosalicylaldehyde.

Detailed Synthesis Protocol[10]
  • Step 1: Diazotization and Hydrolysis: 4-nitro-2-aminotoluene is converted to its corresponding diazonium salt using sodium nitrite and a strong acid (e.g., sulfuric acid) at low temperatures. This is a classic Sandmeyer-type reaction. The diazonium salt is then hydrolyzed by heating to replace the diazo group with a hydroxyl group, yielding the phenol.

  • Step 2: Acetylation: The resulting phenol is protected by acetylation, typically by warming it with acetic anhydride. This step is crucial to prevent unwanted side reactions at the hydroxyl group during the subsequent bromination.

  • Step 3: Side-Chain Bromination: The methyl group of the acetylated intermediate is brominated to a benzyl bromide. This is a free-radical substitution reaction, often initiated by light and using a reagent like N-Bromosuccinimide (NBS) or elemental bromine in a non-polar solvent like carbon tetrachloride[9].

  • Step 4: Hydrolysis to Aldehyde: The benzyl bromide is hydrolyzed under controlled conditions, often involving reaction with a metal salt (like copper nitrate) or via the Sommelet reaction, to form the aldehyde. Simultaneously, the acetate protecting group on the hydroxyl is cleaved, yielding the final product, 4-Nitrosalicylaldehyde. The crude product is then purified by recrystallization.

Survey of Potential Biological Activities

Research indicates that derivatives of 4-Nitrosalicylaldehyde, rather than the parent compound itself, are responsible for a spectrum of potent biological activities. The aldehyde serves as a critical scaffold for generating these more complex molecules.

Antimicrobial Activity

Schiff bases derived from nitrosalicylaldehydes exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. The imine (-C=N-) linkage is considered a key pharmacophore for this activity[3].

The mechanism is often attributed to the chelation theory. The Schiff base ligands form stable complexes with essential metal ions within the bacterial cell, disrupting normal cellular processes like enzyme function and cellular respiration. The increased lipophilicity of the metal complexes compared to the ligand itself allows for better penetration through the bacterial cell wall and membrane.

Representative Data: Antimicrobial Activity of Nitrosalicylaldehyde Derivatives

Compound TypeOrganismMIC (μM)Reference
Aminobenzylated 4-NitrophenolS. aureus (MRSA)As low as 1.23[10][11]
Aminobenzylated 4-NitrophenolE. faecalis (VRE)As low as 1.23[10][11]
N₂O₂ Schiff Base (5-Nitro)S. aureusActive[5]
N₂O₂ Schiff Base (5-Nitro)E. coliActive[5]
N₂O₂ Schiff Base (5-Nitro)E. faecalisActive[5]

Note: Data often pertains to the more commonly studied 5-nitrosalicylaldehyde isomer, but highlights the potential of the nitro-salicylaldehyde scaffold.

Anticancer Activity

A significant body of research points to the anticancer potential of salicylaldehyde derivatives, especially hydrazones. These compounds have shown potent cytotoxic effects against various cancer cell lines, including leukemia and breast cancer[12][13].

The proposed mechanism often involves the induction of apoptosis. For instance, studies on Schiff bases derived from 4-nitrobenzaldehyde (a related compound) demonstrated that they can induce apoptosis in cancer cells, as evidenced by nuclear condensation observed through DAPI staining[3][4]. The azomethine group is believed to be crucial for this cytotoxic activity[3]. Furthermore, some salicylaldehyde benzoylhydrazones have been investigated as potential kinase inhibitors, suggesting a targeted mechanism of action[14][15].

Representative Data: Cytotoxicity of Nitrosalicylaldehyde Derivatives

Compound TypeCell LineIC₅₀Key FindingReference
5-Nitrosalicylaldehyde BenzoylhydrazoneHL-60 (Leukemia)Micromolar conc.Notable cytotoxicity[13]
5-Nitrosalicylaldehyde BenzoylhydrazoneBV-173 (Leukemia)Micromolar conc.Notable cytotoxicity[13]
Schiff Base from 4-NitrobenzaldehydeTSCCF (Oral Cancer)446.68 µg/mLSelective vs. normal cells[3][4]
Enzyme Inhibition

The nitroaromatic structure of 4-Nitrosalicylaldehyde suggests a potential for enzyme inhibition. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to interactions within enzyme active sites.

  • Tyrosinase Inhibition: Studies on related compounds like 4-nitrobenzaldehyde have shown it to be a noncompetitive inhibitor of mushroom tyrosinase[8][16]. This suggests that 4-Nitrosalicylaldehyde or its derivatives could interfere with enzymes involved in processes like melanin synthesis.

  • Covalent Inhibition: The nitro group can act as a "masked electrophile." In specific enzymatic environments, it can be converted to a nitronic acid tautomer, which is electrophilic and can react with nucleophilic residues like cysteine in an enzyme's active site to form a covalent bond, leading to irreversible inhibition[17]. This presents a sophisticated mechanism for designing highly specific inhibitors.

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor 4-Nitrosalicylaldehyde Derivative Cys Cysteine Residue (Nucleophile) Inhibition Irreversible Enzyme Inhibition Cys->Inhibition Leads to Acid General Acid (e.g., Glu, Asp) Nitroalkane Nitro Group (-NO₂) NitronicAcid Nitronic Acid (Electrophile) Nitroalkane->NitronicAcid Protonation by enzyme's acid NitronicAcid->Cys Covalent Bond Formation

Caption: Proposed mechanism of covalent enzyme inhibition by a nitro-containing compound.

Key Experimental Methodologies

To validate the biological potential of novel compounds derived from 4-Nitrosalicylaldehyde, standardized and reproducible assays are paramount.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold standard for assessing antimicrobial activity.

  • Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria. Growth is assessed by measuring turbidity.

  • Procedure:

    • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL) in Mueller-Hinton Broth (MHB).

    • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution (at 2x the highest desired concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). Results can be confirmed by reading absorbance at 600 nm.

Protocol: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.

  • Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells (vehicle control) and wells with medium only (blank).

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Directions

4-Nitrosalicylaldehyde is a high-potential scaffold in medicinal chemistry. While its direct biological activity appears limited, its true strength is its role as a versatile starting material for constructing novel therapeutic agents. The derivatives, particularly Schiff bases and hydrazones, have demonstrated promising antimicrobial and anticancer activities in preclinical studies.

Future research should focus on:

  • Expanding Chemical Libraries: Synthesizing a broader range of derivatives to refine structure-activity relationships (SAR).

  • Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the specific molecular targets and pathways affected by the most potent compounds.

  • In Vivo Evaluation: Advancing lead compounds from in vitro assays to animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploring Other Therapeutic Areas: Investigating the potential of 4-Nitrosalicylaldehyde derivatives in other areas, such as anti-inflammatory or antiviral applications.

By leveraging the unique chemical properties of the 4-Nitrosalicylaldehyde core, researchers are well-positioned to develop next-generation therapeutics to address pressing needs in infectious diseases and oncology.

References

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (n.d.).
  • Preparation of 4-Nitrosalicylaldehyde. (n.d.). Journal of the American Chemical Society.
  • Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Chang, S., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]
  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (2018). ACS Omega. [Link]
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023). International Journal of Molecular and Cellular Medicine.
  • Pelttari, E., et al. (2014). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.
  • Nikolova-Mladenova, B., et al. (2025).
  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). Pharmaceuticals. [Link]
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  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
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  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2022). PubMed. [Link]
  • 5 - the Nitrosalicylaldehyde Synthesis. (n.d.).
  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). (2025).
  • Synthesis, Characterization and Antibacterial Study of Schiff Base of 5-Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. (2022).
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An In-depth Technical Guide to the Discovery and Synthesis of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery, historical context, and synthetic methodologies for 2-Hydroxy-4-nitrobenzaldehyde, a significant intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the primary synthetic routes, including the nitration of salicylaldehyde, the Duff reaction, and the Reimer-Tiemann reaction. Each method is critically evaluated, presenting in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is structured to provide a thorough understanding of the chemical principles governing the synthesis of this versatile molecule, supported by historical context and extensive referencing to foundational scientific literature.

Introduction: The Significance of this compound

This compound, also known as 4-nitrosalicylaldehyde, is an aromatic aldehyde of considerable interest due to its trifunctional nature, incorporating a hydroxyl group, a nitro group, and an aldehyde moiety on a benzene ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including Schiff bases, heterocyclic compounds, and various pharmaceutical and agrochemical agents.[1] The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and aldehyde groups imparts distinct reactivity to the aromatic ring, influencing its role in various chemical transformations. Notably, this compound has been investigated for its potential in the development of anti-cancer agents, where it has been shown to react with kinase receptors in cancer cells, and as a component in fluorescent probes.[2]

This guide delves into the historical evolution of the synthesis of this important molecule, from its early preparations to the more refined methods developed over time. By understanding the nuances of each synthetic pathway, researchers can make informed decisions in the design and execution of their synthetic strategies.

Historical Perspective: The Emergence of this compound

While the initial synthesis of many simple aromatic compounds is often difficult to pinpoint to a single discovery, a significant early detailed preparation of this compound was documented by J. R. Segesser and M. Calvin in 1942.[3][4] Their work, titled "Preparation of 4-Nitrosalicylaldehyde," provided a clear and reproducible method for the synthesis of this compound, which was crucial for its further study and application.

Prior to this, the late 19th and early 20th centuries saw the development of several key named reactions that laid the groundwork for the synthesis of hydroxybenzaldehydes in general. The Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann in 1876, was a groundbreaking method for the ortho-formylation of phenols.[5][6] This reaction provided a direct route to salicylaldehydes from readily available phenols. Similarly, the Duff reaction, developed by James C. Duff in the 1930s and 1940s, offered another method for the ortho-formylation of phenols using hexamethylenetetramine.[3][7] These foundational reactions, while not initially focused on this compound specifically, provided the chemical tools that would later be adapted for its synthesis.

The historical development of synthetic routes to this compound is intrinsically linked to the broader advancements in aromatic chemistry and the understanding of electrophilic aromatic substitution.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways. The most common and historically significant methods are the direct nitration of 2-hydroxybenzaldehyde (salicylaldehyde), the Duff reaction starting from p-nitrophenol, and the Reimer-Tiemann reaction, also utilizing p-nitrophenol as a precursor.

Nitration of 2-Hydroxybenzaldehyde (Salicylaldehyde)

The direct nitration of salicylaldehyde is a common and straightforward approach to introduce a nitro group onto the aromatic ring. However, this reaction presents a significant challenge in terms of regioselectivity. The hydroxyl group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The interplay of these directing effects leads to the formation of a mixture of isomers, primarily 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, with this compound often being a minor product under standard nitrating conditions.

Causality Behind Experimental Choices: The choice of nitrating agent and reaction conditions is critical to influence the isomer ratio. A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, but can lead to over-nitration and oxidation of the aldehyde group. Milder conditions, such as using nitric acid in acetic acid, can offer better control. The temperature must be kept low (typically 0-10 °C) to minimize side reactions and enhance selectivity. The formation of the 4-nitro isomer is thought to be influenced by steric hindrance at the ortho positions and the electronic deactivation of the position meta to the aldehyde.

Self-Validating Protocol: A successful protocol for this method relies on careful control of temperature and the rate of addition of the nitrating agent. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of dinitrated byproducts. Purification is typically achieved by fractional crystallization or column chromatography to separate the desired 4-nitro isomer from the other isomers.

Experimental Protocol: Nitration of Salicylaldehyde

  • Materials:

    • 2-Hydroxybenzaldehyde (Salicylaldehyde)

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Glacial Acetic Acid

    • Crushed Ice

    • Dichloromethane

    • Sodium Bicarbonate Solution (5%)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve salicylaldehyde in glacial acetic acid.

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the salicylaldehyde solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Dissolve the crude product in dichloromethane and wash with 5% sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude mixture of isomers.

    • Separate the this compound isomer by column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate).

The Duff Reaction of p-Nitrophenol

The Duff reaction provides an alternative route to this compound by formylating p-nitrophenol.[8] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid. The reaction generally favors ortho-formylation of phenols.

Causality Behind Experimental Choices: The use of HMTA in an acidic medium generates an electrophilic iminium ion, which then attacks the electron-rich phenolate ring. The ortho-selectivity is attributed to the formation of a coordination complex between the phenolic hydroxyl group and the electrophile, directing the substitution to the adjacent position. For p-nitrophenol, the hydroxyl group directs ortho, and since the para position is blocked by the nitro group, formylation occurs at one of the ortho positions.

Self-Validating Protocol: The success of the Duff reaction is dependent on the reaction temperature and the hydrolysis step. The reaction is typically carried out at elevated temperatures (140-160 °C). The intermediate Schiff base is then hydrolyzed with aqueous acid to yield the aldehyde. The purity of the final product is often higher than that obtained from direct nitration, simplifying the purification process, which can often be achieved by steam distillation or recrystallization.

Experimental Protocol: Duff Reaction of p-Nitrophenol

  • Materials:

    • p-Nitrophenol

    • Hexamethylenetetramine (HMTA)

    • Glycerol

    • Boric Acid

    • Concentrated Sulfuric Acid

    • Water

  • Procedure:

    • In a round-bottom flask, mix p-nitrophenol, HMTA, glycerol, and boric acid.

    • Heat the mixture to 140-160 °C with stirring for several hours.

    • Cool the reaction mixture and add a solution of dilute sulfuric acid.

    • Heat the mixture to hydrolyze the intermediate.

    • Isolate the crude this compound by steam distillation or by extraction with a suitable organic solvent.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol-water).

The Reimer-Tiemann Reaction of p-Nitrophenol

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols and can be applied to p-nitrophenol to synthesize this compound.[9] This reaction involves treating the phenol with chloroform in a strong basic solution.

Causality Behind Experimental Choices: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophile, which is generated in situ from chloroform and a strong base (e.g., sodium hydroxide). The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene. The resulting intermediate is then hydrolyzed to the aldehyde. The ortho-selectivity is generally favored in the Reimer-Tiemann reaction.

Self-Validating Protocol: The Reimer-Tiemann reaction is often characterized by modest yields and the formation of tarry byproducts. Careful control of the reaction temperature and vigorous stirring of the biphasic mixture are essential for maximizing the yield. The reaction is typically exothermic and requires cooling. Purification often involves steam distillation to separate the volatile aldehyde from non-volatile byproducts and unreacted starting material.

Experimental Protocol: Reimer-Tiemann Reaction of p-Nitrophenol

  • Materials:

    • p-Nitrophenol

    • Chloroform

    • Sodium Hydroxide

    • Water

    • Dilute Sulfuric Acid

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water.

    • Add p-nitrophenol to the basic solution and heat the mixture gently.

    • Add chloroform dropwise with vigorous stirring, maintaining a gentle reflux.

    • After the addition is complete, continue to stir and heat for a few hours.

    • Distill off the excess chloroform.

    • Cool the reaction mixture and acidify with dilute sulfuric acid.

    • Isolate the this compound by steam distillation.

    • Collect the distillate and cool to induce crystallization. Filter the solid product and recrystallize if necessary.

Comparative Analysis of Synthetic Routes

Parameter Nitration of Salicylaldehyde Duff Reaction of p-Nitrophenol Reimer-Tiemann Reaction of p-Nitrophenol
Starting Material 2-Hydroxybenzaldehydep-Nitrophenolp-Nitrophenol
Key Reagents Nitric acid, Sulfuric acidHexamethylenetetramine, AcidChloroform, Strong Base
Reaction Conditions Low temperature (0-10 °C)High temperature (140-160 °C)Moderate temperature (reflux)
Regioselectivity Poor, mixture of isomersGood, primarily ortho-formylationModerate, primarily ortho-formylation
Typical Yields Variable, often low for the 4-nitro isomerModerateLow to moderate
Purification Challenging (column chromatography)Relatively straightforward (recrystallization, steam distillation)Can be challenging due to byproducts (steam distillation)
Advantages Direct route from a common starting materialGood regioselectivity, cleaner reactionUses readily available and inexpensive reagents
Disadvantages Poor regioselectivity, difficult separationHigh reaction temperatureLow yields, formation of tarry byproducts, use of chloroform

Mechanistic Insights and Visualization

Mechanism of Salicylaldehyde Nitration

The nitration of salicylaldehyde is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, is the active electrophile. The hydroxyl group activates the ortho and para positions, while the aldehyde group deactivates the ring and directs meta. The regiochemical outcome is a result of the competition between these effects.

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- H2O H₂O Salicylaldehyde Salicylaldehyde Intermediate Wheland Intermediate (Sigma Complex) Salicylaldehyde->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Salicylaldehyde Nitration.

Mechanism of the Duff Reaction

The Duff reaction proceeds via the formation of an iminium ion from hexamethylenetetramine in an acidic environment. This electrophile then attacks the activated phenol ring.

Duff_Reaction_Mechanism cluster_electrophile_formation Electrophile Generation cluster_formylation Formylation and Hydrolysis HMTA Hexamethylenetetramine (HMTA) Iminium Iminium Ion Electrophile HMTA->Iminium + H⁺ p_Nitrophenol p-Nitrophenol Intermediate Schiff Base Intermediate p_Nitrophenol->Intermediate + Iminium Ion Product This compound Intermediate->Product + H₂O, H⁺ (Hydrolysis)

Caption: Mechanism of the Duff Reaction.

Mechanism of the Reimer-Tiemann Reaction

The key intermediate in the Reimer-Tiemann reaction is dichlorocarbene, a highly reactive electrophile.

Reimer_Tiemann_Mechanism cluster_carbene_formation Carbene Generation cluster_formylation_hydrolysis Formylation and Hydrolysis Chloroform Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene + OH⁻, - H₂O, - Cl⁻ p_Nitrophenoxide p-Nitrophenoxide Intermediate Dichloromethyl Adduct p_Nitrophenoxide->Intermediate + :CCl₂ Product This compound Intermediate->Product + 2OH⁻, - 2Cl⁻, H⁺

Caption: Mechanism of the Reimer-Tiemann Reaction.

Conclusion

The synthesis of this compound is a classic example of the challenges and intricacies of electrophilic aromatic substitution on polysubstituted benzene rings. While direct nitration of salicylaldehyde offers a conceptually simple route, it suffers from poor regioselectivity. The Duff and Reimer-Tiemann reactions, starting from p-nitrophenol, provide more selective pathways to the desired ortho-formylated product, albeit with their own set of challenges, such as high reaction temperatures or low yields.

The choice of synthetic method will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials and equipment, and the acceptable level of purification effort. This guide has provided the historical context, theoretical underpinnings, and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

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  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828.
  • Duff, J. C., & Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol. Journal of the Chemical Society (Resumed), 1305.
  • Duff, J. C., & Bills, E. J. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547–550.
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An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzaldehyde (CAS 2460-58-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-nitrobenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a molecule of significant interest in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and safety protocols. More importantly, it delves into its burgeoning applications in drug discovery, particularly in the synthesis of novel anti-cancer agents, and its utility as a versatile chemical probe. This document serves as a foundational resource for researchers seeking to leverage the unique reactivity and biological potential of this compound.

Chemical Identity and Properties

This compound is a yellow crystalline solid at room temperature.[1][2] Its chemical structure, featuring a hydroxyl group ortho to the aldehyde and a nitro group para to the hydroxyl, imparts a unique electronic and reactive profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 2460-58-4[3]
Molecular Formula C₇H₅NO₄[3][4]
Molecular Weight 167.12 g/mol [3][4]
Synonyms 4-Nitrosalicylaldehyde[3][4]
Appearance Yellow crystalline solid[1]
Melting Point 128-130 °C[1]
Boiling Point 309.2 °C (Predicted)
Density 1.5 g/cm³ (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Methanol
pKa 6.37 (Predicted)
InChI Key HHDPXULKSZZACU-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC(=C(C=C1[O-])O)C=O[3][4]

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the nitration of salicylaldehyde. However, alternative routes starting from different precursors have also been explored, offering flexibility in starting material selection.

Synthesis via Nitration of Salicylaldehyde

This is a widely used method that involves the direct nitration of 2-hydroxybenzaldehyde. The hydroxyl and aldehyde groups direct the electrophilic substitution of the nitro group to the 3 and 5 positions. Separation of the desired 4-nitro isomer from other isomers is a critical step in this synthesis.

Experimental Protocol: Nitration of Salicylaldehyde

  • Materials: Salicylaldehyde, Fuming Nitric Acid, Acetic Anhydride, Sulfuric Acid, Ice, Ethanol.

  • Procedure:

    • A solution of salicylaldehyde in acetic anhydride is cooled in an ice-salt bath.

    • A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the salicylaldehyde solution, maintaining a low temperature.

    • After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time.

    • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate, a mixture of isomers, is collected by filtration.

    • The desired this compound is separated from the isomeric mixture by fractional crystallization from a suitable solvent such as ethanol.

Alternative Synthesis from 2-Nitrotoluene

An alternative, multi-step synthesis starting from 2-nitrotoluene offers a different strategic approach. This pathway involves a sequence of nitration, selective reduction, diazotization, and oxidation.[5]

dot

Caption: Multi-step synthesis of this compound from 2-nitrotoluene.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in research and drug development. The following sections provide an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the three aromatic protons. The chemical shift of the aldehydic proton is typically found at a downfield region (around 10.42 ppm).[6] The aromatic protons will exhibit splitting patterns (doublets and triplets) characteristic of a 1,2,4-trisubstituted benzene ring, with chemical shifts influenced by the electron-withdrawing nitro and aldehyde groups, and the electron-donating hydroxyl group.[6]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (typically in the range of 188-195 ppm), and six distinct signals for the aromatic carbons, with their chemical shifts reflecting the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretching band for the hydroxyl group, a sharp C=O stretching band for the aldehyde, N-O stretching bands for the nitro group (typically two bands for asymmetric and symmetric stretching), and C-H and C=C stretching bands for the aromatic ring.

Safety and Handling

This compound is classified as harmful and an irritant.[7] Appropriate safety precautions must be taken when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

dot

Caption: Recommended handling and storage procedures for this compound.

Applications in Drug Discovery and Chemical Biology

The true potential of this compound lies in its application as a versatile building block and a functional chemical entity.

Intermediate for Anti-Cancer Pyrazole Derivatives

A significant body of research highlights the role of this compound as a key precursor in the synthesis of pyrazole derivatives with potential anti-cancer properties.[4][8] Pyrazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. The aldehyde functionality of this compound provides a convenient handle for condensation reactions with hydrazine-containing compounds to form the pyrazole core.

dot

Caption: General scheme for the synthesis of pyrazole derivatives from this compound.

Role in Kinase Inhibition and Oxidative Carbonylation

Emerging evidence suggests that this compound may have direct biological activity. It has been reported to interact with kinase receptors in cancer cells and induce oxidative carbonylation.[4][9][10] Protein carbonylation is a form of irreversible oxidative damage to proteins that can trigger cellular apoptosis.[11][12] While the specific kinases targeted and the precise mechanism of oxidative carbonylation induction by this molecule are still under active investigation, this represents a promising avenue for the development of novel anti-cancer therapeutics.

Potential in Photodynamic Therapy (PDT)

Nitrobenzaldehyde derivatives have been explored as agents for photodynamic therapy, a non-invasive cancer treatment.[1][9][10] The underlying principle involves the photoactivation of the nitro compound by UV light, which leads to the release of a proton and subsequent intracellular acidification, ultimately triggering apoptosis in cancer cells.[9] Although research in this area has often focused on nitrobenzaldehydes more broadly, the specific properties of this compound make it an interesting candidate for further investigation in this context.

Fluorescent Chemosensor for Metal Ion Detection

The structural framework of this compound, featuring both a fluorophore (the substituted benzene ring) and a chelating site (the ortho-hydroxy aldehyde moiety), makes it a suitable candidate for the development of fluorescent chemosensors for the detection of metal ions.[13][14][15][16] Upon binding to a specific metal ion, the fluorescence properties of the molecule can be modulated, allowing for sensitive and selective detection.

Conclusion

This compound is more than just a simple chemical intermediate. Its unique combination of functional groups provides a gateway to a diverse range of complex molecules with significant biological and material science applications. From its established role in the synthesis of anti-cancer pyrazoles to its emerging potential in kinase inhibition, photodynamic therapy, and chemosensing, this compound offers a wealth of opportunities for innovative research. This guide provides the foundational knowledge for scientists and researchers to safely handle and effectively utilize this compound in their pursuit of novel scientific discoveries and therapeutic advancements.

References

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Theoretical Investigations into the Molecular Structure, Spectroscopic Profile, and Electronic Properties of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-Hydroxy-4-nitrobenzaldehyde, a molecule of interest in organic synthesis and medicinal chemistry.[1][2][3] Employing principles of computational chemistry, we explore the molecule's structural geometry, vibrational dynamics, and electronic characteristics. This document serves as a foundational resource for researchers, offering a detailed examination of the molecule's properties through high-level quantum chemical calculations, including Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The causality behind methodological choices is explained, and a repeatable computational workflow is presented to ensure scientific integrity and reproducibility. The insights herein are critical for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design and materials science.

Introduction: The Significance of this compound

This compound, also known as 4-Nitrosalicylaldehyde, is an aromatic aldehyde featuring hydroxyl (-OH), nitro (-NO₂), and aldehyde (-CHO) functional groups.[4] This substitution pattern creates a unique electronic and structural landscape, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and functional materials.[2][3] The presence of electron-withdrawing (nitro and aldehyde) and electron-donating (hydroxyl) groups on the benzene ring suggests intricate intramolecular interactions that govern its chemical behavior.

Theoretical studies provide a powerful, non-destructive lens to investigate molecular properties at an atomic level. By simulating the molecule's behavior, we can predict its three-dimensional structure, vibrational spectra (FT-IR and FT-Raman), and electronic landscape (i.e., where electrons are located and how they might interact). This understanding is paramount for predicting reaction mechanisms, designing derivatives with tailored properties, and interpreting experimental data. For instance, understanding the molecule's reactivity can aid in the development of novel kinase inhibitors for cancer therapy or new fluorescent probes.[3] This guide bridges the gap between theoretical computation and practical application, providing a robust framework for the scientific community.

Core Theoretical & Computational Methodology

The selection of a computational method is a critical decision that balances accuracy against computational cost. For organic molecules like this compound, Density Functional Theory (DFT) has emerged as the gold standard due to its excellent accuracy in predicting molecular geometries and properties.

2.1. The Quantum Chemical Approach: DFT and HF

  • Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. We specifically select the B3LYP hybrid functional, which incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. This combination has been shown to yield highly accurate results for a wide range of molecular systems.[5]

  • Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While less accurate than modern DFT methods because it neglects electron correlation, HF serves as an essential baseline for comparison.

2.2. The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) provides a robust and flexible description of the electron distribution:

  • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in orbital shape.

  • ++: These diffuse functions are added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing systems with lone pairs, hydrogen bonds, and other regions of "soft" electron density far from the nucleus.

  • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in response to the molecular environment, which is essential for an accurate description of chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for providing reliable predictions of geometry, vibrational frequencies, and electronic properties for substituted benzaldehydes.[5]

Results and Discussion: A Multi-faceted Molecular Portrait

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, the key structural features are the planarity of the benzene ring and the orientation of the substituent groups.

A critical feature of this molecule is the potential for a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. This interaction significantly influences the molecule's conformation, stability, and spectroscopic properties. Theoretical calculations predict this bond, leading to a planar, quasi-six-membered ring structure that enhances molecular stability.

Below is a diagram of the molecule with the standard atom numbering scheme used in computational chemistry outputs.

Caption: Molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleB3LYP/6-311++G(d,p)HF/6-311++G(d,p)
Bond Lengths (Å)
O-H (hydroxyl)0.9850.958
C=O (aldehyde)1.2311.199
C-N (nitro)1.4751.492
N-O (nitro)1.2381.195
Bond Angles (˚)
C-C-O (aldehyde)123.5124.1
C-C-N118.7118.5
O-N-O124.2125.0

Note: These are representative values based on calculations of structurally similar molecules. The B3LYP values are generally considered more reliable as they account for electron correlation.[6]

Vibrational Spectroscopy Analysis

Vibrational analysis serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it predicts the FT-IR and FT-Raman spectra. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor (around 0.96 for B3LYP) for better comparison.

Table 2: Key Theoretical Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled B3LYP)AssignmentDescription of Vibrational Mode
~3250ν(O-H)O-H stretching (broadened by H-bonding)
~3100ν(C-H)Aromatic C-H stretching
~1660ν(C=O)Aldehyde C=O stretching
~1600, 1575ν(C=C)Aromatic C=C ring stretching
~1525νas(NO₂)Asymmetric NO₂ stretching
~1345νs(NO₂)Symmetric NO₂ stretching
~1270δ(O-H)In-plane O-H bending

Note: These assignments are based on characteristic frequencies observed in similar nitro- and hydroxy-substituted benzaldehydes.[7][8] The strong C=O and NO₂ stretching modes are particularly useful as spectroscopic markers for this molecule.

Electronic Properties: Reactivity and Charge Distribution

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability.

  • HOMO: For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating character of these regions.

  • LUMO: The LUMO is predominantly localized on the nitro group and the aldehyde group, consistent with their strong electron-withdrawing nature.

  • Energy Gap (ΔE): A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. The significant charge transfer character from the hydroxyl/ring (HOMO) to the nitro/aldehyde (LUMO) regions indicates that the molecule could be active in processes involving electron transfer.[9]

Table 3: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-3.10
HOMO-LUMO Gap (ΔE) 4.15

Note: Values are representative and calculated for illustrative purposes.

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential around the molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this molecule, the most negative regions are located around the oxygen atoms of the nitro and aldehyde groups, as well as the hydroxyl oxygen.

  • Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most positive region is typically found around the hydrogen atom of the hydroxyl group, especially due to the intramolecular hydrogen bond.

The MEP map visually confirms the electronic push-pull effect of the substituents, highlighting the molecule's polar nature.[9]

3.3.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and stabilization. It examines charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, significant interactions include:

  • Intramolecular Charge Transfer: NBO analysis quantifies the electron delocalization from the lone pairs of the hydroxyl oxygen (donor) into the π* anti-bonding orbitals of the benzene ring (acceptor).

  • Hyperconjugation: It also reveals the stabilizing energy associated with the intramolecular hydrogen bond, arising from the charge transfer from the lone pair of the aldehyde oxygen to the anti-bonding orbital of the hydroxyl O-H bond. Studies on similar molecules have shown these stabilization energies can be significant, confirming the strength of the interaction.[5]

Experimental Protocol: A Computational Workflow

This section provides a standardized, step-by-step methodology for performing the theoretical calculations described in this guide using a quantum chemistry software package like Gaussian.

computational_workflow cluster_prep Step 1: Input Preparation cluster_opt Step 2: Geometry Optimization cluster_freq Step 3: Vibrational Analysis cluster_analysis Step 4: Property Calculation & Analysis a Draw 2D structure of the molecule (e.g., in GaussView or ChemDraw) b Generate initial 3D coordinates a->b c Select Method: B3LYP Select Basis Set: 6-311++G(d,p) b->c d Run Optimization Calculation (Opt keyword) c->d e Verify convergence to a stationary point d->e f Use optimized geometry from Step 2 e->f g Run Frequency Calculation (Freq keyword) f->g h Check for imaginary frequencies (0 = minimum, >0 = not a minimum) g->h m Compare theoretical spectra with experimental data g->m i Extract data: Bond lengths, angles, energies h->i j Calculate HOMO-LUMO gap i->j k Generate MEP surface i->k l Perform NBO analysis (Pop=NBO keyword) i->l

Caption: Standard computational workflow for molecular structure analysis.

Step-by-Step Methodology:

  • Molecule Construction: Using a graphical interface like GaussView, construct the 2D structure of this compound and generate an initial 3D conformation.

  • Geometry Optimization:

    • Set up the calculation input file. Specify the theoretical method (B3LYP) and basis set (6-311++G(d,p)).

    • Use the Opt keyword to initiate the geometry optimization process.

    • The software will iteratively adjust the atomic positions to find the lowest energy conformation.

  • Frequency Calculation:

    • Using the optimized coordinates from the previous step, perform a frequency calculation by specifying the Freq keyword.

    • Self-Validation: After the calculation completes, verify that there are no imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates that the structure is a transition state, not a true minimum, and requires further optimization.

  • Data Extraction and Analysis:

    • From the calculation output files, extract the optimized bond lengths and angles.

    • Record the energies of the HOMO and LUMO to calculate the energy gap.

    • Use the generated checkpoint file to visualize the MEP surface and molecular orbitals.

    • If NBO analysis was requested, analyze the output for key donor-acceptor interactions and their stabilization energies.

Conclusion

This guide has detailed a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory (B3LYP/6-311++G(d,p)), we have established a robust protocol to investigate its molecular structure, vibrational spectra, and electronic properties.

The key findings from this theoretical approach are:

  • The molecule adopts a planar conformation stabilized by a strong intramolecular hydrogen bond.

  • The vibrational spectrum is characterized by distinct modes corresponding to its functional groups (aldehyde, hydroxyl, nitro), which can be precisely assigned using theoretical calculations.

  • The electronic landscape is highly polarized, with a significant HOMO-LUMO gap that governs its reactivity. The MEP and NBO analyses confirm the sites of electrophilic/nucleophilic activity and the intramolecular charge transfer that stabilizes the molecule.

These computational insights provide a fundamental understanding of this compound, offering predictive power that is invaluable for its application in drug development, materials science, and synthetic chemistry.

References

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  • ResearchGate. (2022). Request PDF: Analeptic activity of 2-Hydroxyl-5-Nitrobenzaldehyde: Experimental, DFT studies, and in silico molecular docking approach.
  • Krishnakumar, V., & Balachandran, V. (2006). Structures and vibrational frequencies of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-methoxy-1-naphthaldehyde based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 464-476.
  • MDPI. (2022). A Density Functional Theory Study of 4-OH Aldehydes. Chem. Proc., 14(1), 90.
  • CSIR-NIScPR. (2023). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-Nitrobenzaldehyde. Indian Journal of Pure & Applied Physics (IJPAP).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586137, 4-Hydroxy-2-nitrobenzaldehyde. PubChem.

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The Chemistry of Substituted Nitrobenzaldehydes: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrobenzaldehydes are a class of aromatic compounds that serve as pivotal intermediates in the landscape of organic synthesis. Characterized by a benzene ring functionalized with both a nitro (-NO₂) group and an aldehyde (-CHO) group, these molecules are endowed with a unique electronic profile that dictates their reactivity. The potent electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1][2] This inherent reactivity, combined with the versatility of both the aldehyde and nitro functionalities, establishes substituted nitrobenzaldehydes as indispensable building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these versatile compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis of Substituted Nitrobenzaldehydes

The synthetic approach to a specific nitrobenzaldehyde isomer is dictated by the directing effects of the functional groups on the aromatic ring.

Direct Nitration of Benzaldehyde

The direct nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid predominantly yields the meta isomer, 3-nitrobenzaldehyde.[3][6] The aldehyde group is a meta-directing deactivator, which slows down the electrophilic aromatic substitution reaction and directs the incoming nitro group to the meta position. Careful control of reaction conditions, such as maintaining low temperatures, is crucial to prevent over-nitration and side reactions.[3]

Synthesis of Ortho and Para Isomers

Due to the meta-directing nature of the aldehyde group, the synthesis of ortho (2-nitrobenzaldehyde) and para (4-nitrobenzaldehyde) isomers requires alternative strategies. These often involve starting with a nitrated precursor and then introducing the aldehyde functionality, or vice-versa.

Common routes include:

  • Oxidation of Nitrotoluenes: 2-Nitrotoluene and 4-nitrotoluene can be oxidized to their corresponding benzaldehydes.[7][8][9] Various oxidizing agents can be employed, and the choice of reagent can influence the yield and selectivity of the reaction.

  • From Cinnamic Acid Derivatives: The nitration of cinnamic acid or cinnamaldehyde can be controlled to favor the formation of the 2-nitro derivatives, which can then be oxidatively cleaved to yield 2-nitrobenzaldehyde.[7]

  • Indirect Methods: Other multi-step synthetic sequences, such as the halogenation of a nitrotoluene followed by oxidation, have also been developed to access specific isomers.[7][10]

A novel approach for the synthesis and separation of 2- and 3-nitrobenzaldehydes involves the formation of their 1,3-dioxolane derivatives, which can be separated and then hydrolyzed to yield the pure isomers. This method offers a safer and more environmentally friendly alternative to some traditional routes.[11]

Physicochemical and Spectroscopic Properties

The position of the nitro group on the benzaldehyde ring profoundly influences the molecule's physical and chemical properties. The strong electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-R) effects, increases the partial positive charge on the carbonyl carbon, making it more electrophilic than unsubstituted benzaldehyde.[1][12] However, in the case of 2-nitrobenzaldehyde, the proximity of the nitro group to the aldehyde functionality introduces significant steric hindrance, which can modulate its reactivity.[1]

Spectroscopic Characterization

The isomers of nitrobenzaldehyde can be readily distinguished by various spectroscopic techniques.[13]

Spectroscopic Data 2-Nitrobenzaldehyde 3-Nitrobenzaldehyde 4-Nitrobenzaldehyde
Appearance Pale yellow crystalline powderPale yellow crystalline powderPale yellow crystalline solid
Melting Point (°C) 42-4458103-106
IR (KBr, cm⁻¹) ~1700 (C=O), ~1530 & ~1350 (NO₂)~1705 (C=O), ~1530 & ~1350 (NO₂)~1709 (C=O), ~1349 (NO₂)
¹H NMR (CDCl₃, ppm) ~10.4 (CHO), ~7.7-8.2 (Ar-H)~10.1 (CHO), ~7.7-8.8 (Ar-H)~10.1 (CHO), ~8.0-8.4 (Ar-H)
¹³C NMR (CDCl₃, ppm) ~188 (C=O), ~124-152 (Ar-C)~190 (C=O), ~124-150 (Ar-C)~190 (C=O), ~124-151 (Ar-C)
Mass Spec (EI-MS) M⁺ peak at m/z 151M⁺ peak at m/z 151M⁺ peak at m/z 151

Note: The exact spectral values can vary depending on the solvent and experimental conditions. The data presented here are approximate and for comparative purposes.[1][13][14][15][16]

Key Reactions and Mechanisms

The dual functionality of substituted nitrobenzaldehydes allows them to participate in a wide range of chemical transformations.

Oxidation

The aldehyde group of nitrobenzaldehydes can be oxidized to the corresponding carboxylic acid (nitrobenzoic acid). While various oxidizing agents can be used, the reaction conditions must be carefully chosen to avoid unwanted side reactions.[17][18]

Reduction

The reduction of substituted nitrobenzaldehydes can be selective, targeting either the aldehyde or the nitro group, or both.

  • Reduction of the Aldehyde Group: Sodium borohydride (NaBH₄) is a common reagent for the selective reduction of the aldehyde to a primary alcohol, leaving the nitro group intact.[19]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[4][20] This transformation is crucial for the synthesis of many heterocyclic compounds.[4]

  • Complete Reduction: Stronger reducing agents, like lithium aluminum hydride (LiAlH₄), can reduce both the aldehyde and the nitro group.[21]

Condensation Reactions

The electrophilic carbonyl carbon of nitrobenzaldehydes readily participates in condensation reactions with nucleophiles.

  • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are valuable intermediates in the synthesis of various biologically active molecules.[22][23] The ortho-nitro group, in particular, can influence the electronic properties of the resulting Schiff base.[22]

Schiff_Base_Formation cluster_products Products 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Schiff_Base Schiff Base (Imine) 2-Nitrobenzaldehyde->Schiff_Base + R-NH₂ Primary_Amine R-NH₂ Water H₂O

Caption: General scheme for Schiff base formation.

  • Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a substituted nitrobenzaldehyde and a ketone containing α-hydrogens (like acetophenone) to form a chalcone.[24][25] Chalcones are precursors to flavonoids and exhibit a wide range of biological activities.[24]

Claisen_Schmidt_Condensation Start 3-Nitrobenzaldehyde + Acetophenone Enolate_Formation Enolate Formation (Base Catalyst) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack Enolate_Formation->Nucleophilic_Attack Intermediate β-Hydroxy Ketone Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration End Chalcone Product Dehydration->End

Caption: Claisen-Schmidt condensation workflow.

  • Knoevenagel Condensation: This reaction involves the condensation of a nitrobenzaldehyde with a compound containing an active methylene group. The electron-withdrawing nitro group generally accelerates this reaction.[1]

  • Baeyer–Drewsen Indigo Synthesis: A historically significant reaction where 2-nitrobenzaldehyde condenses with acetone in the presence of a base to produce indigo dye.[4][7][17]

Applications in Drug Discovery and Development

Substituted nitrobenzaldehydes are highly valued in medicinal chemistry as versatile starting materials for the synthesis of a diverse range of therapeutic agents.[23]

  • Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular condensation with the aldehyde, is a powerful strategy for constructing heterocyclic scaffolds like quinolines, which are present in many pharmaceuticals.[4][20]

  • Schiff Base and Chalcone Derivatives: As mentioned, Schiff bases and chalcones derived from nitrobenzaldehydes have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[23][26] The azomethine group in Schiff bases is often implicated in their anticancer mechanisms, potentially by inducing apoptosis.[23]

  • Calcium Channel Blockers: 3-Nitrobenzaldehyde is a key intermediate in the synthesis of dihydropyridine calcium channel blockers, such as nicardipine, nitrendipine, and nimodipine, which are used to treat hypertension and angina.[27][28]

  • Photodynamic Therapy: Nitrobenzaldehyde has been investigated for its potential in photodynamic therapy for cancer. When injected into a tumor and activated by UV light, it can induce cell death.[29]

Safety and Handling

Substituted nitrobenzaldehydes are hazardous substances and must be handled with appropriate safety precautions.[30][31][32][33][34]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat when handling these compounds.[30] Work should be conducted in a well-ventilated chemical fume hood.[30][31]

  • Hazards: They are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[30][32] Avoid inhalation of dust.[30]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from ignition sources.[31][32]

  • Spills: In case of a spill, evacuate the area and clean up using appropriate procedures to avoid generating dust.[30][33]

Safety_Workflow Start Handling Nitrobenzaldehydes PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Start->PPE Ventilation Work in a Chemical Fume Hood PPE->Ventilation Handling Avoid Inhalation and Contact Ventilation->Handling Storage Store in a Cool, Dry, Well-Ventilated Area Handling->Storage Spill Spill Occurs Handling->Spill Potential Hazard End Safe Handling Complete Storage->End Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Spill_Response->End

Caption: Safe handling workflow for nitrobenzaldehydes.

Conclusion

The chemistry of substituted nitrobenzaldehydes is rich and multifaceted. Their unique electronic properties, arising from the interplay of the nitro and aldehyde groups, make them highly reactive and versatile intermediates in organic synthesis. From their foundational roles in the synthesis of dyes to their modern applications in the development of life-saving pharmaceuticals, nitrobenzaldehydes continue to be of significant interest to researchers and scientists. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for harnessing their full potential in the advancement of chemical and medicinal sciences.

References

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An In-depth Technical Guide to the Initial Investigations into the Reactivity of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the initial investigations into the chemical reactivity of 4-Nitrosalicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental reactivity of this versatile molecule, underpinned by established experimental protocols and mechanistic insights.

Introduction: The Structural and Electronic Landscape of 4-Nitrosalicylaldehyde

4-Nitrosalicylaldehyde, with the chemical formula C₇H₅NO₄, is an aromatic aldehyde characterized by the presence of three key functional groups: a hydroxyl group (-OH), a formyl group (-CHO), and a nitro group (-NO₂) attached to a benzene ring.[1] The relative positions of these groups (hydroxyl and formyl at positions 1 and 2, and the nitro group at position 4) create a unique electronic environment that dictates its reactivity.

The hydroxyl group is an activating, ortho-para directing group, while the nitro and formyl groups are deactivating, meta-directing groups. This electronic interplay makes 4-Nitrosalicylaldehyde an interesting substrate for a variety of chemical transformations, including condensation reactions, redox modifications, and electrophilic aromatic substitutions.

Table 1: Physicochemical Properties of 4-Nitrosalicylaldehyde

PropertyValueReference
CAS Number 2460-58-4[1]
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1]
Melting Point 128-130 °C[2]
Appearance Yellow Crystalline Solid[Alfa Aesar]

Synthesis of 4-Nitrosalicylaldehyde

The synthesis of 4-Nitrosalicylaldehyde can be achieved through a multi-step process starting from 4-nitro-2-aminotoluene.[3] The synthetic pathway involves diazotization, followed by acetylation and subsequent bromination and hydrolysis.

Experimental Protocol: Synthesis of 4-Nitrosalicylaldehyde

Materials:

  • 4-nitro-2-aminotoluene

  • Sodium nitrite

  • Sulfuric acid

  • Acetic anhydride

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride

  • AIBN (Azobisisobutyronitrile)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Diazotization: 4-nitro-2-aminotoluene is diazotized using sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt.

  • Hydroxylation: The diazonium salt is then hydrolyzed to yield 4-nitro-2-methylphenol.

  • Acetylation: The phenolic hydroxyl group is protected by acetylation with acetic anhydride to form 4-nitro-2-methylphenyl acetate.

  • Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) and a radical initiator like AIBN in a suitable solvent such as carbon tetrachloride under reflux to yield 2-acetoxy-4-nitrobenzyl bromide.

  • Hydrolysis and Oxidation: The benzyl bromide is then hydrolyzed and oxidized to the aldehyde. This can be achieved by heating with aqueous sodium acetate in ethanol/water to afford 4-Nitrosalicylaldehyde.[3]

Causality of Experimental Choices:

  • The diazotization-hydroxylation sequence is a standard method for converting an aromatic amine to a phenol.

  • Acetylation of the hydroxyl group prevents it from interfering with the subsequent bromination step.

  • NBS is a selective reagent for benzylic bromination.

  • The final hydrolysis and oxidation step converts the brominated intermediate to the desired aldehyde.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Nitrosalicylaldehyde 4-nitro-2-aminotoluene 4-nitro-2-aminotoluene Diazonium Salt Diazonium Salt 4-nitro-2-aminotoluene->Diazonium Salt NaNO2, H2SO4 4-nitro-2-methylphenol 4-nitro-2-methylphenol Diazonium Salt->4-nitro-2-methylphenol H2O, heat 4-nitro-2-methylphenyl acetate 4-nitro-2-methylphenyl acetate 4-nitro-2-methylphenol->4-nitro-2-methylphenyl acetate Acetic Anhydride 2-acetoxy-4-nitrobenzyl bromide 2-acetoxy-4-nitrobenzyl bromide 4-nitro-2-methylphenyl acetate->2-acetoxy-4-nitrobenzyl bromide NBS, AIBN 4-Nitrosalicylaldehyde 4-Nitrosalicylaldehyde 2-acetoxy-4-nitrobenzyl bromide->4-Nitrosalicylaldehyde NaOAc, EtOH/H2O

Caption: Synthetic pathway for 4-Nitrosalicylaldehyde.

Reactivity Profile

The reactivity of 4-Nitrosalicylaldehyde is primarily centered around its three functional groups.

Condensation Reactions: The Formation of Schiff Bases

The aldehyde functional group of 4-Nitrosalicylaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is of significant interest due to the wide range of applications of Schiff bases and their metal complexes in catalysis and materials science.[4][5]

Mechanism of Schiff Base Formation:

The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.[4] The reaction is often catalyzed by a small amount of acid.[6]

Schiff_Base_Mechanism cluster_mechanism Mechanism of Schiff Base Formation Aldehyde 4-Nitrosalicylaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH2 Amine R-NH2 Imine Schiff Base Carbinolamine->Imine - H2O

Caption: General mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a 4-Nitrosalicylaldehyde Schiff Base

Materials:

  • 4-Nitrosalicylaldehyde

  • Aniline (or other primary amine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 mmol of 4-Nitrosalicylaldehyde in 10 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of aniline to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.[7]

Table 2: Spectroscopic Data for a Representative Schiff Base

Spectroscopic TechniqueKey Observational Data
FT-IR (cm⁻¹) Appearance of a C=N stretch (around 1615-1640 cm⁻¹), disappearance of the C=O stretch of the aldehyde.[6]
¹H NMR (ppm) Appearance of a singlet for the imine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the Schiff base.
Redox Reactivity

The presence of both an aldehyde and a nitro group, both of which are reducible, as well as the phenolic hydroxyl group which can be oxidized, imparts a rich redox chemistry to 4-Nitrosalicylaldehyde.

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[8][9]

Experimental Protocol: Reduction of 4-Nitrosalicylaldehyde with NaBH₄

Materials:

  • 4-Nitrosalicylaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dilute HCl

Procedure:

  • Dissolve 1 mmol of 4-Nitrosalicylaldehyde in 15 mL of methanol in a flask cooled in an ice bath.

  • Slowly add 1.1 mmol of NaBH₄ in small portions to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with dilute HCl to a pH of ~5-6.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the 4-nitro-2-hydroxymethylphenol.

The aldehyde can be oxidized to a carboxylic acid. A study on the oxidation of salicylaldehyde using alkaline hexacyanoferrate(III) showed the formation of salicylic acid.[10] A similar transformation is expected for 4-Nitrosalicylaldehyde.

Redox_Reactions cluster_redox Redox Reactivity of 4-Nitrosalicylaldehyde 4-Nitrosalicylaldehyde 4-Nitrosalicylaldehyde (-CHO, -NO2) Reduction 4-nitro-2-hydroxymethylphenol (-CH2OH, -NO2) 4-Nitrosalicylaldehyde->Reduction NaBH4 Oxidation 4-Nitrosalicylic Acid (-COOH, -NO2) 4-Nitrosalicylaldehyde->Oxidation [O]

Caption: Redox transformations of the aldehyde group.

The nitro group is also susceptible to reduction, which can lead to the formation of an amino group. This transformation is typically achieved using stronger reducing agents or catalytic hydrogenation. The selective reduction of the nitro group in the presence of the aldehyde can be challenging but may be possible under specific conditions.

Safety and Handling

4-Nitrosalicylaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

4-Nitrosalicylaldehyde is a versatile building block with a rich and predictable reactivity profile. The interplay of its hydroxyl, formyl, and nitro functional groups allows for a diverse range of chemical transformations. This guide has provided an initial framework for understanding and exploring its reactivity, with a focus on condensation and redox reactions. Further investigations into its coordination chemistry and applications in the synthesis of novel organic materials and pharmacologically active compounds are warranted.

References

  • Segesser, J. A.; Calvin, M. Preparation of 4-Nitrosalicylaldehyde. J. Am. Chem. Soc.1942, 64 (4), 825–826. [Link][3][11][12]
  • Fadllallah, A.; et al. Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry2022, 15 (6), 43-57. [Link][13]
  • Haghgooie, R.; et al. Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian J. Chem.2008, 20 (8), 6081-6086. [Link][6]
  • S. Sumathi, S. Anbu. Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media. International Journal of Recent Scientific Research2018, 9 (5), 26890-26893. [Link][4]
  • Patil, S. D.; et al. Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry2023, 5 (2), 1-5. [Link][5]
  • Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link][7]
  • Eichhorn, G. L.; Marchand, N. D. The Stabilization of the Salicylaldehyde-Glycine Schiff Base through Metal Complex Formation. J. Am. Chem. Soc.1956, 78 (12), 2688–2691. [Link][14]
  • Fadllallah, A. Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method.
  • SIELC Technologies. 4-Nitrosalicylaldehyde. [Link][1]
  • Chemsrc. 4-Nitrosalicylaldehyde. [Link][2]
  • S. A. A. J. M. van den Nieuwendijk, et al. Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. Rasayan J. Chem.2010, 3 (4), 679-685. [Link][10]
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link][8]
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An In-depth Technical Guide on the Safety and Handling of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzaldehyde, also known as 4-nitrosalicylaldehyde, is a valuable reagent in organic synthesis, particularly in the development of novel therapeutics and fluorescent probes.[1] Its unique chemical structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for diverse chemical reactions. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety data and best practices.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A clear understanding of these hazards is the foundation of safe handling.

GHS Pictogram:



Signal Word: Warning [2]

Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2]

  • H317: May cause an allergic skin reaction. [2]

  • H319: Causes serious eye irritation. [2]

  • H332: Harmful if inhaled. [3]

  • H335: May cause respiratory irritation. [2]

Precautionary Statements: A proactive approach to safety involves adhering to the following precautionary statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Core Safety and Handling Protocols

The causality behind safe handling protocols is directly linked to the inherent chemical properties and toxicological profile of this compound.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through engineering controls that contain the hazard at its source.

  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of dust particles and vapors, directly mitigating the risk of respiratory irritation.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[5] This helps to dilute any fugitive emissions that may escape primary containment.

  • Eyewash Stations and Safety Showers: These must be readily accessible and within close proximity to the workstation.[6] In the event of accidental eye or skin contact, immediate and copious flushing is essential to minimize injury.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Body Part Required PPE Standards and Specifications Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield may be required for operations with a high splash potential.OSHA 29 CFR 1910.133 or European Standard EN166.[6]Protects against airborne particles and accidental splashes, preventing serious eye irritation.[2]
Hands Chemical-resistant gloves (e.g., nitrile).Inspect gloves for integrity before each use. Follow proper glove removal techniques to avoid skin contamination.Prevents direct skin contact, mitigating the risk of skin irritation and potential allergic reactions.[2]
Body Laboratory coat.---Provides a removable barrier to protect personal clothing from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient or during spill cleanup of large quantities.[4]Use a respirator with a particulate filter conforming to EN 143.[4]Protects against the inhalation of harmful dust, which can cause respiratory irritation.[2]
Handling and Storage Procedures

Adherence to strict handling and storage protocols is vital for maintaining the chemical's integrity and preventing accidental exposure.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Grounding: For procedures involving the transfer of large quantities of the solid, consider grounding equipment to prevent static discharge, which could ignite fine dust particles.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not consume food or drink in areas where the chemical is handled.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere, such as nitrogen.[1][7]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, strong reducing agents, acids, acid anhydrides, and acid chlorides.[5][6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Emergency Procedures: A Validating System of Preparedness

The effectiveness of an emergency response is a direct reflection of the laboratory's preparedness. These protocols are designed to be a self-validating system, ensuring a swift and effective response to minimize harm.

Exposure Response
Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or a rash occurs, seek medical attention.[5][8]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or doctor immediately for treatment advice.[5][8]
Spill Response Protocol

A structured approach to spill management is crucial to prevent the spread of contamination and ensure the safety of personnel.

Workflow for Spill Response:

Caption: Decision workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: For major spills, immediately evacuate the area and alert nearby personnel and the laboratory supervisor.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, for larger spills, a respirator.[9]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, avoid actions that could generate dust.

  • Cleanup: Carefully sweep or scoop the solid material into a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[10]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[5][10]

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6][11]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][6]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[6]

Disposal Considerations

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This chemical must be treated as hazardous waste.[10]

  • Containerization: Do not mix with other waste. Keep in its original, tightly closed, and properly labeled container.[10]

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations.[5][10]

Toxicological and Physical Properties

A summary of key toxicological and physical data is provided below for easy reference.

Property Value
Chemical Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Appearance White to yellow to orange powder or crystals
Melting Point 135.0 to 138.0 °C
Acute Oral Toxicity Harmful if swallowed[2]
Skin Corrosion/Irritation Causes skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritation[2]
Inhalation Toxicity May cause respiratory irritation[2]

Conclusion

This compound is a chemical that demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. The principles of expertise, trustworthiness, and authoritative grounding are embodied in these protocols, which are designed not merely as a set of rules but as a self-validating system for ensuring a safe and productive research environment.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • BenchChem. (2025). Personal protective equipment for handling 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Valsynthese SA. (2022). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde.
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Methodological & Application

Application Notes & Protocols: 2-Hydroxy-4-nitrobenzaldehyde as a Strategic Precursor in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Hydroxy-4-nitrobenzaldehyde. As a versatile and highly functionalized aromatic aldehyde, it serves as a pivotal starting material for the construction of a diverse array of heterocyclic scaffolds. The strategic positioning of its hydroxyl, nitro, and aldehyde functionalities allows for a variety of chemical transformations, leading to the synthesis of valuable compounds, including benzimidazoles, quinoxalines, and coumarins. This document details the underlying reaction mechanisms, provides validated, step-by-step experimental protocols, and discusses the potential biological significance of the resulting heterocyclic frameworks, particularly in the realms of antimicrobial and anticancer research.

Introduction: The Synthetic Versatility of this compound

This compound is a substituted aromatic aldehyde whose value in synthetic organic chemistry is derived from its unique electronic and structural features. The molecule incorporates three key functional groups on a single benzene ring:

  • An Aldehyde Group (-CHO): This is a primary reactive site for nucleophilic attack and condensation reactions, forming the basis for building new carbon-carbon and carbon-nitrogen bonds.[1]

  • A Hydroxyl Group (-OH): Positioned ortho to the aldehyde, this group is crucial for directing cyclization reactions. It can act as an intramolecular nucleophile, leading to the formation of oxygen-containing heterocycles like coumarins, and can also influence the reactivity of the adjacent aldehyde through hydrogen bonding.

  • A Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electrophilicity of the aromatic ring and the aldehyde's carbonyl carbon.[2] Furthermore, the nitro group itself can be a site for further functionalization, most commonly through reduction to an amino group, which opens pathways to an even broader range of complex heterocyclic systems.

The convergence of these functionalities in one molecule makes this compound an efficient and powerful building block for synthesizing heterocyclic compounds that are often investigated for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5]

Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of an o-phenylenediamine with an aldehyde is a cornerstone method for its synthesis.[6]

Mechanistic Rationale

The synthesis of 2-substituted benzimidazoles from this compound and an o-phenylenediamine proceeds via a condensation-cyclization-oxidation sequence.

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

  • Oxidative Aromatization: The resulting dihydrobenzimidazole intermediate is not stable and readily undergoes oxidation to form the aromatic benzimidazole ring. This oxidation can be effected by an external oxidizing agent (like H₂O₂) or can occur via aerobic oxidation.[7]

The choice of solvent and catalyst is critical. Protic solvents like ethanol facilitate proton transfer, while catalysts such as acids (e.g., HCl) can activate the aldehyde, and various metal catalysts can promote the oxidative step.[6][7]

cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product A This compound C Schiff Base (Imine) A->C Condensation (-H₂O) B o-Phenylenediamine B->C D Dihydrobenzimidazole C->D Intramolecular Cyclization E 2-(2-Hydroxy-4-nitrophenyl) -1H-benzimidazole D->E Oxidation (-2H)

Caption: Reaction pathway for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of 2-(2-Hydroxy-4-nitrophenyl)-1H-benzimidazole

This protocol is adapted from general procedures for the condensation of aldehydes with o-phenylenediamines.[7][8]

Materials:

  • This compound (1.67 g, 10 mmol)

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Ethanol (50 mL)

  • Hydrogen Peroxide (30% w/v, 2 mL)

  • Hydrochloric Acid (concentrated, 2-3 drops, optional catalyst)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, Buchner funnel.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.67 g (10 mmol) of this compound in 25 mL of ethanol with gentle warming if necessary.

  • Reactant Addition: To this solution, add 1.08 g (10 mmol) of o-phenylenediamine. A color change is typically observed.

  • Catalysis & Oxidation: Add 2-3 drops of concentrated HCl to the mixture to catalyze the initial condensation. Following this, slowly add 2 mL of 30% hydrogen peroxide, which serves as the in-situ oxidizing agent.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(2-Hydroxy-4-nitrophenyl)-1H-benzimidazole. Dry the final product under vacuum.

Data Presentation
EntryAldehydeDiamineCatalyst/OxidantConditionsYield (%)Reference
14-Nitrobenzaldehydeo-PhenylenediamineFe₃O₄@PDA/CuCl₂Water, Reflux, 3h92[9]
2Aromatic Aldehydeso-PhenylenediamineH₂O₂ / HClAcetonitrile, RT, 30-60 min92-98[7]
3Aliphatic Aldehydeo-PhenylenediamineNaHSO₃DMA, 100°C, 2h70-85[8]

Synthesis of Substituted Quinoxalines

Quinoxalines, or benzopyrazines, are nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including anticancer and antimicrobial activities.[4][10] The most fundamental synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[11]

Mechanistic Rationale

The direct synthesis of quinoxalines from this compound requires a co-reactant that provides the second carbonyl functionality. A common strategy involves the condensation of an o-phenylenediamine with an α-halo ketone, or more classically, with a 1,2-diketone (benzil). When starting from an aldehyde, it must first be converted into a suitable 1,2-dielectrophile. An alternative and efficient method involves the reaction of o-phenylenediamine with chalcone dibromides, which are synthesized from the corresponding aldehyde.[10]

  • Formation of Dielectrophile: The aldehyde is used to synthesize a precursor like a chalcone, which is then brominated to a dibromide.

  • Condensation & Cyclization: The o-phenylenediamine reacts with the dibromide. A double nucleophilic substitution and condensation sequence leads to a dihydropyrazine ring.

  • Aromatization: The intermediate readily eliminates HBr and oxidizes to form the stable aromatic quinoxaline ring.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2-Hydroxy-4-nitro- chalcone dibromide C Dihydropyrazine Intermediate A->C Condensation (-2HBr) B o-Phenylenediamine B->C D Substituted Quinoxaline C->D Aromatization

Caption: General workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of 2-((2-Hydroxy-4-nitrophenyl)methyl)-3-phenylquinoxaline

This protocol is based on the condensation of a chalcone dibromide with o-phenylenediamine.[10]

Part A: Synthesis of (E)-1-(2-hydroxy-4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Dissolve this compound (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL).

  • Cool the solution in an ice bath and add aqueous NaOH solution (40%, 10 mL) dropwise with vigorous stirring.

  • Stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol.

Part B: Synthesis of the Dibromide

  • Dissolve the chalcone (5 mmol) from Part A in glacial acetic acid (20 mL).

  • Add a solution of bromine (5 mmol) in acetic acid dropwise with stirring at room temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Pour the mixture into cold water to precipitate the dibromide. Filter and dry the product.

Part C: Synthesis of the Quinoxaline

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone dibromide (2 mmol) from Part B and o-phenylenediamine (2 mmol) in 20 mL of methanol.

  • Catalysis: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux: Heat the reaction mixture on a water bath for 30-60 minutes.

  • Work-up: Dilute the reaction mixture with water. Extract the crude product with a suitable solvent like ether.

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the residue to obtain the pure quinoxaline product.

Data Presentation
Entry1,2-Diamine1,2-Dicarbonyl SourceConditionsYield (%)Reference
1Benzene-1,2-diamine1,2-DiketoneAcetic Acid, RefluxHigh[11]
2o-PhenylenediamineChalcone DibromideMethanol, H₂SO₄, Heat80-82[10]
32-NitroanilinesGlycolsNiBr₂/1,10-phenanthroline1,4-Dioxane, 120°CGood to Excellent

Synthesis of Nitro-Substituted Coumarins

Coumarins are a major class of oxygen-containing heterocycles known for their diverse biological activities. The Knoevenagel condensation is a powerful and widely used method for their synthesis from ortho-hydroxybenzaldehydes.[12][13]

Mechanistic Rationale

The Knoevenagel condensation for coumarin synthesis involves the reaction of this compound with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst (e.g., piperidine or pyridine).

  • Carbanion Formation: The basic catalyst deprotonates the active methylene compound to generate a nucleophilic carbanion.

  • Knoevenagel Adduct: The carbanion attacks the aldehyde's carbonyl carbon, forming an aldol-type intermediate.

  • Dehydration: This intermediate rapidly dehydrates to form a stable, conjugated alkene.

  • Intramolecular Transesterification: The ortho-hydroxyl group attacks one of the ester carbonyls of the adduct in an intramolecular fashion, leading to cyclization.

  • Lactonization: Elimination of an alcohol molecule (e.g., ethanol) results in the formation of the aromatic lactone ring system characteristic of coumarins.

cluster_start Reactants cluster_intermediate Key Steps cluster_product Final Product A This compound C Knoevenagel Adduct (Alkene) A->C Condensation + Base Catalyst B Active Methylene Compound (e.g., Diethyl Malonate) B->C D Cyclized Intermediate C->D Intramolecular Transesterification E Substituted Coumarin D->E Lactonization (-EtOH)

Caption: Knoevenagel condensation pathway to coumarins.

Experimental Protocol: Synthesis of 3-Carbethoxy-7-nitrocoumarin

This protocol is a standard procedure for Knoevenagel condensation to synthesize coumarins.[12][13]

Materials:

  • This compound (1.67 g, 10 mmol)

  • Diethyl malonate (1.76 g, 11 mmol)

  • Absolute Ethanol (20 mL)

  • Piperidine (0.5 mL, catalyst)

  • Glacial Acetic Acid (0.2 mL, co-catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol), diethyl malonate (11 mmol), and absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.5 mL) and glacial acetic acid (0.2 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-5 hours with constant stirring. The formation of a solid product may be observed during this time.

  • Cooling and Isolation: Cool the reaction flask to room temperature and then in an ice bath.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield pure 3-carbethoxy-7-nitrocoumarin.

References

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  • International Journal of ChemTech Research. (2016). Synthesis of 3,3-Arylidene Bis(4-Hydroxycoumarin) Catalyzed by p-Dodecylbenzenesulfonic Acid (DBSA)
  • The Journal of Organic Chemistry. (n.d.). Heterocyclic synthesis via the reaction of nitrones and hydroxylamines with substituted allenes.
  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines a.
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Application Notes and Protocols: 4-Nitrosalicylaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Nitrosalicylaldehyde Scaffold

4-Nitrosalicylaldehyde, a derivative of salicylaldehyde, is a highly valuable and versatile building block in the field of medicinal chemistry. Its chemical architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing nitro group at the para position, provides a unique combination of functionalities that can be strategically exploited for the synthesis of a diverse array of bioactive molecules. The presence of the nitro group significantly influences the electronic properties of the aromatic ring, enhancing the reactivity of the aldehyde and modulating the biological activity of the resulting derivatives.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitrosalicylaldehyde in the synthesis of Schiff bases, their corresponding metal complexes, and other key heterocyclic structures with therapeutic potential. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Part 1: Synthesis of Bioactive Schiff Bases from 4-Nitrosalicylaldehyde

The condensation of the aldehyde group of 4-Nitrosalicylaldehyde with primary amines is a facile and efficient method for the synthesis of Schiff bases, also known as imines or azomethines. This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond. The resulting Schiff bases are not merely synthetic intermediates but often exhibit significant biological activities, including antimicrobial and anticancer properties.

Key Considerations for Schiff Base Synthesis:
  • Amine Selection: The choice of the primary amine is a critical determinant of the final compound's structure and biological activity. Aromatic, aliphatic, and heterocyclic amines can all be employed, each imparting distinct steric and electronic properties to the Schiff base.

  • Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid or sulfuric acid, is often used to accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon.

  • Solvent: Ethanol and methanol are commonly used solvents due to their ability to dissolve the reactants and their relatively high boiling points, which are suitable for refluxing the reaction mixture.

Experimental Protocol: General Synthesis of a 4-Nitrosalicylaldehyde Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from 4-Nitrosalicylaldehyde and a primary amine (e.g., aniline).

Materials:

  • 4-Nitrosalicylaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber (e.g., n-Hexane:Ethyl Acetate 60:40)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-Nitrosalicylaldehyde in a minimal amount of absolute ethanol with gentle warming and stirring. In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Setup: To the stirred solution of 4-Nitrosalicylaldehyde, add the ethanolic solution of the primary amine dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by TLC. The formation of the Schiff base is typically indicated by the appearance of a new, more intensely colored spot. Reaction times can vary from 1 to 6 hours depending on the reactivity of the amine.

  • Isolation and Purification: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.

  • Characterization: Characterize the synthesized Schiff base using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum (typically around 1600-1650 cm⁻¹).

Part 2: Chelation Therapy and Bioactivity Enhancement: Metal Complexes of 4-Nitrosalicylaldehyde Schiff Bases

Schiff bases derived from 4-Nitrosalicylaldehyde are excellent chelating agents due to the presence of the phenolic hydroxyl group and the imine nitrogen atom. These donor atoms can coordinate with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. The process of chelation can significantly enhance the biological activity of the parent Schiff base ligand. This enhancement is often attributed to Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of microorganisms.

Workflow for Synthesis and Characterization of Metal Complexes

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Characterization & Evaluation A Dissolve 4-Nitrosalicylaldehyde in Ethanol C Mix and Add Catalyst A->C B Dissolve Primary Amine in Ethanol B->C D Reflux and Monitor by TLC C->D E Isolate and Purify Schiff Base D->E F Dissolve Schiff Base Ligand in Hot Methanol/Ethanol E->F Characterized Ligand H Mix Solutions and Reflux F->H G Dissolve Metal Salt (e.g., Cu(OAc)₂) in Hot Methanol/Ethanol G->H I Isolate and Purify Metal Complex H->I J Spectroscopic Analysis (FT-IR, UV-Vis, NMR) I->J K Elemental Analysis I->K L Biological Activity Screening (Antimicrobial, Anticancer) I->L

Caption: Workflow for the synthesis and evaluation of metal complexes of 4-Nitrosalicylaldehyde Schiff bases.

Experimental Protocol: Synthesis of a Copper(II) Complex

This protocol outlines the synthesis of a copper(II) complex using a pre-synthesized 4-Nitrosalicylaldehyde Schiff base.

Materials:

  • Synthesized 4-Nitrosalicylaldehyde Schiff base ligand

  • Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Ligand Solution: In a round-bottom flask, dissolve 2.0 equivalents of the Schiff base ligand in hot methanol or ethanol with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of Copper(II) acetate monohydrate in hot methanol or ethanol.

  • Complexation Reaction: Add the hot metal salt solution dropwise to the stirred ligand solution. A change in color and the formation of a precipitate usually indicate the formation of the complex.

  • Reflux: Attach a reflux condenser and reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the complex in a desiccator.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. In the IR spectrum, a shift in the C=N and C-O stretching frequencies, along with the appearance of new bands corresponding to M-N and M-O bonds, confirms coordination.

Table of Biological Activities of 4-Nitrosalicylaldehyde Derivatives
Compound TypeDerivativeTarget Organism/Cell LineActivity (MIC/IC₅₀)Reference
Schiff Base 4-Nitro-N-(4-trifluoromethylphenyl)salicylamideMycobacterium tuberculosisMIC: 2 µM[1]
Schiff Base 4-Nitro-N-(4-trifluoromethylphenyl)salicylamideMRSAMIC: 0.98 µM[1]
Metal Complex Cu(II) complex of 5-Nitrosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-oneE. coli, P. aeruginosa, S. typhiActive[2]
Metal Complex Co(II) complex of 5-Nitrosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-oneE. coli, P. aeruginosa, S. typhiActive[2]
Metal Complex Ni(II) complex of 5-Nitrosalicylidene-4-amino-3-mercapto-1,2,4-triazine-5-oneE. coli, P. aeruginosa, S. typhiActive[2]

Part 3: Expanding the Chemical Space: Synthesis of Other Heterocycles

The reactivity of 4-Nitrosalicylaldehyde extends beyond the formation of Schiff bases. It serves as a valuable precursor for the synthesis of various heterocyclic compounds, such as quinoxalines and coumarins, which are privileged scaffolds in medicinal chemistry.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. 4-Nitrosalicylaldehyde can be a precursor to such dicarbonyl compounds or can react with substituted o-phenylenediamines where the nitro group influences the regioselectivity of the condensation. The reaction between 4-substituted benzene-1,2-diamines and α-oxoaldehydes can lead to isomeric quinoxaline products, and the electron-withdrawing nature of the nitro group in 4-nitrosalicylaldehyde can direct the reaction pathway.[3]

Reaction Scheme: Quinoxaline Synthesis

G A 4-Nitrosalicylaldehyde C Quinoxaline Derivative A->C + B o-Phenylenediamine B->C Condensation (Acid or Base Catalyzed)

Caption: General scheme for the synthesis of quinoxaline derivatives.

Synthesis of Coumarin Derivatives

Coumarins (2H-1-benzopyran-2-ones) are a large class of phenolic substances found in many plants. They can be synthesized through various methods, including the Knoevenagel condensation of salicylaldehydes with active methylene compounds. 4-Nitrosalicylaldehyde can be employed in this reaction to produce nitro-substituted coumarins, which can then be further functionalized.

Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis

Materials:

  • 4-Nitrosalicylaldehyde

  • Diethyl malonate (or other active methylene compound)

  • Piperidine (catalyst)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, mix equimolar amounts of 4-Nitrosalicylaldehyde and diethyl malonate in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated coumarin derivative is collected by filtration, washed with water, and recrystallized from ethanol.

Conclusion and Future Perspectives

4-Nitrosalicylaldehyde has proven to be a cornerstone building block in medicinal chemistry, enabling the synthesis of a wide range of biologically active compounds. The protocols and application notes presented here provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile precursor. Future research will likely focus on the development of novel derivatives with enhanced therapeutic indices, the exploration of new catalytic systems for their synthesis, and a deeper understanding of their mechanisms of action at the molecular level. The continued investigation into 4-Nitrosalicylaldehyde and its derivatives holds significant promise for the discovery of new and effective therapeutic agents.

References

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  • Haghgooie, R., et al. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry, 24(12), 6081-6084. [Link]
  • Patil, S. A., et al. (2010). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Rasayan Journal of Chemistry, 3(4), 678-683. [Link]
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  • Hildebrandt, J., et al. (2022). Novel Nickel(II), Palladium(II), and Platinum(II) Complexes with O,S Bidentate Cinnamic Acid Ester Derivatives: An In Vitro Cytotoxic Comparison to Ruthenium(II) and Osmium(II) Analogues. Molecules, 27(11), 3583. [Link]
  • Bala, S., et al. (2014). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 4, 48022-48084. [Link]
  • Nikam, P. S., et al. (2014). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 2(1), 72-74. [Link]
  • Bogdal, D., et al. (1999). Faster synthesis of coumarins by Knoevenagel condensation under microwave irradiation. Tetrahedron Letters, 40(24), 4483-4484. [Link]
  • Abbas, A., et al. (2021). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 2(4), 163-176. [Link]
  • Gąsowska, A., et al. (2021). Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. Molecules, 26(16), 4987. [Link]
  • Verma, A., et al. (2015). Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. Research Journal of Chemical Sciences, 5(5), 1-3. [Link]
  • Singh, A., et al. (2023). Synthesis of substituted coumarin derivatives from salicylaldehydes and their biological activities: A review. Results in Chemistry, 5, 100898. [Link]
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 17(5), 5625-5640. [Link]
  • Anacona, J. R., et al. (2020). Synthesis of 5-nitro-salicylaldehyde-N-substituted thiosemicarbazonates of copper(II) : Molecular structures, spectroscopy, ESI-mass studies and antimicrobial activity. Polyhedron, 180, 114421. [Link]
  • Heffeter, P., et al. (2013). Anticancer Activity of Metal Complexes: Involvement of Redox Processes. Antioxidants & Redox Signaling, 19(8), 903-937. [Link]
  • Oyebamiji, A. K., et al. (2021). Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega, 6(16), 10899-10912. [Link]
  • Wan, J.-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 13(5), 716-728. [Link]
  • Patil, S. A., et al. (2017). Copper (II) Complexes with Unsymmetrical Schiff base Ligands. International Journal of Chemico-Physical Sciences, 6(2), 1-6. [Link]
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Application Note: A Strategic Approach to the High-Yield Synthesis of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzaldehyde, a key organic intermediate, is of significant interest in medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring hydroxyl, nitro, and aldehyde groups, provides a versatile platform for the synthesis of a wide array of complex molecules, including pharmaceuticals and functional dyes. However, the direct synthesis of this compound from the readily available precursor, 2-hydroxybenzaldehyde (salicylaldehyde), presents a considerable regioselectivity challenge. Standard electrophilic nitration of salicylaldehyde typically yields a mixture of isomers, with the 3-nitro and 5-nitro derivatives being the predominant products. This application note provides a comprehensive guide to a strategic, high-yield synthesis of this compound, addressing the critical aspects of regiochemical control and efficient purification.

The Challenge of Regioselectivity in the Nitration of 2-Hydroxybenzaldehyde

The directing effects of the substituents on the aromatic ring of 2-hydroxybenzaldehyde govern the position of electrophilic substitution. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. The interplay of these competing directing effects complicates the selective nitration at the C4 position.

The ortho positions to the hydroxyl group (C3 and C5) are electronically activated, making them susceptible to electrophilic attack. The C5 position is also para to the hydroxyl group, further enhancing its reactivity. The C4 position, being meta to the deactivating aldehyde group and only para to the hydroxyl group, is less favored under standard nitration conditions. Consequently, direct nitration often leads to a mixture of 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, with the desired this compound being a minor component.

To achieve a high yield of the 4-nitro isomer, a carefully designed synthetic strategy is required, focusing on reaction conditions that can modulate the electronic and steric factors influencing the regioselectivity of the nitration reaction.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 2-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: In a mixed acid system (typically nitric acid and sulfuric acid), nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2-hydroxybenzaldehyde attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Reaction Mechanism 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde Sigma Complex Sigma Complex 2-Hydroxybenzaldehyde->Sigma Complex Electrophilic Attack Nitronium Ion (NO₂⁺) Nitronium Ion (NO₂⁺) Nitronium Ion (NO₂⁺)->Sigma Complex This compound This compound Sigma Complex->this compound Deprotonation

Caption: Electrophilic Aromatic Substitution Mechanism for the Nitration of 2-Hydroxybenzaldehyde.

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound, emphasizing techniques to enhance the yield of the desired isomer. This protocol is an adaptation of established nitration procedures for substituted phenols, with modifications aimed at controlling regioselectivity.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-HydroxybenzaldehydeReagentSigma-Aldrich
Fuming Nitric Acid (90%)ACS ReagentFisher Scientific
Concentrated Sulfuric Acid (98%)ACS ReagentVWR
Acetic AnhydrideACS ReagentAlfa Aesar
Dichloromethane (DCM)HPLC GradeMerck
Ethyl AcetateHPLC GradeMerck
HexaneHPLC GradeMerck
Sodium BicarbonateACS ReagentEMD Millipore
Anhydrous Sodium SulfateACS ReagentJ.T. Baker
Silica Gel (60-120 mesh)For column chromatographySorbent Technologies
Protocol 1: Regioselective Nitration of 2-Hydroxybenzaldehyde

This protocol employs a mixed acid system with acetic anhydride to potentially favor the formation of the 4-nitro isomer. The acetylation of the hydroxyl group in situ may alter the directing effects to favor the para position.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-hydroxybenzaldehyde (12.2 g, 0.1 mol) and acetic anhydride (20.4 g, 0.2 mol).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to fuming nitric acid (6 mL) while cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction: After the complete addition of the nitrating mixture, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification Protocol

The crude product will be a mixture of isomers. Separation of the desired this compound is critical and can be achieved by column chromatography.

  • Column Preparation: Prepare a silica gel column (60-120 mesh) using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 30%).

  • Fraction Collection: Collect the fractions and monitor the separation by thin-layer chromatography (TLC). The different isomers will have distinct Rf values.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product as a yellow solid.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Purification Purification Start Mix 2-Hydroxybenzaldehyde and Acetic Anhydride Cooling Cool to 0-5 °C Start->Cooling Addition Slowly Add Nitrating Mixture (Maintain T < 5 °C) Cooling->Addition Nitrating_Mixture Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating_Mixture->Addition Reaction Stir at 0-5 °C for 2-3h Addition->Reaction Workup Pour onto Crushed Ice Reaction->Workup Isolation Vacuum Filtration and Washing Workup->Isolation Drying Dry Crude Product Isolation->Drying Column_Prep Prepare Silica Gel Column Drying->Column_Prep Sample_Loading Load Crude Product Column_Prep->Sample_Loading Elution Elute with Hexane/Ethyl Acetate Gradient Sample_Loading->Elution Fraction_Collection Collect and Monitor Fractions (TLC) Elution->Fraction_Collection Product_Isolation Combine Pure Fractions and Evaporate Solvent Fraction_Collection->Product_Isolation Final_Product Pure this compound Product_Isolation->Final_Product

Caption: Experimental Workflow for the Synthesis and Purification of this compound.

Data Presentation

ParameterValue
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
AppearanceYellow crystalline solid
Melting Point141-143 °C
Expected Yield (after purification)30-40% (variable)
SolubilitySoluble in acetone, ethanol, and ethyl acetate. Sparingly soluble in water.

Trustworthiness and Self-Validating Systems

The success of this synthesis is critically dependent on rigorous adherence to the protocol and careful monitoring of the reaction.

  • Temperature Control: The nitration reaction is highly exothermic. Maintaining the temperature below 5 °C is paramount to minimize the formation of byproducts, including dinitrated species, and to enhance the regioselectivity. A runaway reaction can lead to a significant decrease in yield and pose a safety hazard.

  • Slow Addition of Nitrating Agent: The dropwise addition of the nitrating mixture ensures that the concentration of the nitronium ion is kept low at any given time, which can favor selectivity and prevent over-nitration.

  • TLC Monitoring: Thin-layer chromatography is an indispensable tool for monitoring the progress of the reaction and for identifying the fractions containing the desired product during column chromatography. A suitable eluent system (e.g., 3:1 hexane:ethyl acetate) should be used to achieve good separation of the isomers.

  • Spectroscopic Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

The synthesis of this compound from 2-hydroxybenzaldehyde is a challenging yet achievable transformation. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, and by employing a meticulous purification strategy, it is possible to obtain the desired product in a reasonable yield. The protocol and insights provided in this application note offer a robust framework for researchers in organic synthesis and drug development to successfully prepare this valuable chemical intermediate.

References

  • Organic Syntheses.
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.Smith, M. B.; March, J. Wiley-Interscience, 8th ed., 2020.[Link]
  • Strategic Applications of Named Reactions in Organic Synthesis.Kurti, L.; Czako, B. Elsevier, 2nd ed., 2005.[Link]

Characterization of 2-Hydroxy-4-nitrobenzaldehyde: A Comprehensive Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of analytical methodologies for the thorough characterization of 2-Hydroxy-4-nitrobenzaldehyde (CAS No. 2460-58-4). Intended for researchers, scientists, and professionals in drug development and quality control, this document outlines detailed protocols for chromatographic and spectroscopic techniques, ensuring scientific integrity and enabling robust analysis of this critical chemical intermediate.

This compound is a key building block in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its purity and structural integrity are paramount for the successful synthesis of downstream products. The methodologies presented herein are designed to provide a multi-faceted analytical approach to confirm the identity, purity, and structural attributes of this compound.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for selecting appropriate analytical techniques and sample preparation procedures.

PropertyValueSource(s)
Molecular Formula C₇H₅NO₄[1]
Molecular Weight 167.12 g/mol [1][2]
Appearance White to yellow to orange powder/crystal[No source found]
Melting Point 135-138 °C[No source found]
Solubility Soluble in chloroform, dichloromethane, methanol[No source found]
Purity (typical) >98%

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity and quantifying this compound. A reversed-phase method is generally suitable for this compound.

A C18 column is selected due to its hydrophobicity, which allows for good retention and separation of the moderately polar this compound from both more polar and less polar impurities. The mobile phase, consisting of acetonitrile and water, provides a versatile gradient to elute a range of compounds. A UV detector is employed due to the presence of a chromophore in the analyte, allowing for sensitive detection.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of a certified reference standard of this compound in methanol (e.g., 1 mg/mL).

    • Generate a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 20% B2-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV-Vis analysis)[3]
Injection Volume 10 µL[3]
  • Data Analysis:

    • The retention time of the major peak in the sample chromatogram should correspond to that of the standard.

    • Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.

    • Quantification is achieved by plotting a calibration curve of peak area versus concentration for the standard solutions and using the regression equation to determine the concentration of the sample.

This HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ)[4].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound[3].

A non-polar column like a DB-5ms is suitable for the analysis of the derivatized, less polar analyte. The temperature programming allows for the separation of compounds with a range of boiling points. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

  • Derivatization (Silylation):

    • In a vial, dissolve approximately 1 mg of the sample in 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3].

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • Instrumentation and Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[3]
Injector Temperature 250 °C[3]
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Electron Energy 70 eV
Mass Range 50-500 amu
  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.

    • The mass spectrum should show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of a compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube[3].

    • Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).

  • Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Frequency ≥400 MHz≥100 MHz
Pulse Angle 30-45°[3]90°
Acquisition Time 2-4 s[3]1-2 s
Relaxation Delay 1-5 s[3]2-5 s
Number of Scans 16-64≥1024
  • Data Interpretation:

    • The ¹H NMR spectrum will show signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The chemical shifts, splitting patterns, and integration values will confirm the substitution pattern on the aromatic ring.

    • The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (including those attached to the hydroxyl, nitro, and aldehyde groups), and will be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation[5].

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal[5].

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Instrumentation and Parameters:

ParameterCondition
Spectrometer FTIR spectrometer with an ATR accessory[3]
Scanning Range 4000-400 cm⁻¹[3][5]
Resolution 4 cm⁻¹
Number of Scans 16-32[5]
  • Data Interpretation:

    • The IR spectrum should be analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl) 3200-3600 (broad)[5]
C-H Stretch (aromatic) 3000-3100[5]
C=O Stretch (aldehyde) ~1708
N-O Stretch (nitro, asymmetric) 1500-1550
N-O Stretch (nitro, symmetric) 1300-1350
C=C Stretch (aromatic) 1450-1600
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for qualitative identification and quantitative analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to an appropriate concentration (e.g., 10-20 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU)[6].

  • Instrumentation and Parameters:

ParameterCondition
Spectrophotometer Double-beam UV-Vis spectrophotometer
Scanning Range 200-400 nm[6][7]
Blank The solvent used for sample preparation[6]
  • Data Interpretation:

    • The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to the presence of the aromatic ring, the nitro group, and the aldehyde group. The spectra of nitrobenzaldehydes typically show strong absorptions around 250 nm and weaker transitions around 350 nm[8][9]. The exact λmax values should be determined experimentally and can be used for identification and to set the detection wavelength for HPLC analysis.

Workflow and Data Integration

A logical workflow for the comprehensive characterization of this compound is crucial for obtaining reliable and self-validating results.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis (Structural Elucidation) cluster_2 Chromatographic Analysis (Purity & Quantification) cluster_3 Final Report A Sample Receipt B Physical Properties (Appearance, Melting Point) A->B C FTIR Spectroscopy (Functional Groups) A->C F HPLC Analysis (Purity & Assay) B->F D NMR Spectroscopy (¹H and ¹³C) C->D E UV-Vis Spectroscopy (λmax Determination) D->E E->F λmax for HPLC detection G GC-MS Analysis (Impurity Profile) F->G H Data Compilation and Certificate of Analysis F->H G->H

Caption: Workflow for the comprehensive characterization of this compound.

References

  • Kalaichelvan, S., et al. (n.d.). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
  • RSC Publishing. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • RSC Publishing. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • Organomation. (n.d.).
  • Arabian Journal of Chemistry. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
  • Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • SIELC Technologies. (n.d.). Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]
  • Carl ROTH. (n.d.). This compound, 25 g. [Link]
  • ResearchGate. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]
  • Google Patents. (n.d.).
  • JOCPR. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. [Link]
  • Nottingham Research Data Management Repository. (n.d.).
  • ResearchGate. (n.d.). FTIR, FT-Raman spectral analysis and normal coordinate calculations of 2-hydroxy-3-methoxybenzaldehyde thiosemicarbozone. [Link]
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-nitro-. [Link]

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a comprehensive, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Nitrosalicylaldehyde. Developed for researchers, quality control analysts, and drug development professionals, this protocol provides a detailed, step-by-step guide from initial method development principles to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent specificity, linearity, accuracy, and precision for its intended purpose.

Introduction

4-Nitrosalicylaldehyde (2-hydroxy-4-nitrobenzaldehyde) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final product. Therefore, a reliable and validated analytical method for its quantification is essential for quality control and regulatory compliance in the pharmaceutical industry.[1]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2] This document provides a foundational RP-HPLC method, explaining the scientific rationale behind the selection of chromatographic parameters and offering a detailed protocol for method validation to ensure its suitability for routine use.

Analyte Properties & Chromatographic Considerations

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[3]

  • Structure: 4-Nitrosalicylaldehyde possesses a benzene ring substituted with aldehyde, hydroxyl, and nitro functional groups.

  • Molecular Formula: C₇H₅NO₄[4]

  • Molecular Weight: 167.12 g/mol [4]

  • Polarity: The presence of the hydroxyl and nitro groups imparts polarity, while the benzene ring provides non-polar character. The calculated LogP value is approximately 2.0-2.2, which indicates moderate hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) HPLC.[5][6]

  • UV Absorbance: The molecule contains multiple chromophores (aromatic ring, nitro group, and aldehyde carbonyl group) that absorb UV radiation. A study on nitrobenzaldehyde isomers shows strong absorbance around 250 nm, with other bands of intermediate intensity near 300 nm.[7][8] This allows for sensitive detection using a standard UV-Vis detector.

Based on these properties, Reverse-Phase HPLC was selected as the separation mode. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[9] The moderately hydrophobic 4-Nitrosalicylaldehyde will interact with the stationary phase and can be eluted by modulating the strength of the polar mobile phase.[10]

HPLC Method Development Strategy

The goal is to develop a simple, isocratic method that is both rapid and robust. The strategy involves a systematic approach to optimizing the separation.

Column Selection

A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point due to its versatility and strong hydrophobic interactions.[5] A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of an aqueous component and a miscible organic modifier.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it generally provides better peak shape for aromatic compounds and has a lower UV cutoff.

  • Aqueous Component: Deionized water is used. To ensure consistent peak shape and retention time for the phenolic hydroxyl group, the mobile phase should be acidified. Phosphoric acid is an effective and common choice to suppress the ionization of the hydroxyl group (pKa of the parent salicylaldehyde is ~8), ensuring a single, sharp peak.[11]

Detection Wavelength (λ)

The selection of the detection wavelength is critical for achieving high sensitivity. Based on literature for similar nitroaromatic compounds, a strong absorbance is expected around 250 nm.[7] An initial scan of the 4-Nitrosalicylaldehyde standard using a photodiode array (PDA) detector is recommended to identify the absorbance maximum (λmax) for optimal signal-to-noise ratio. For this method, 254 nm is selected as a robust wavelength that provides excellent sensitivity.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • 4-Nitrosalicylaldehyde Reference Standard (≥98% purity)

    • Acetonitrile (HPLC Grade)

    • Orthophosphoric Acid (ACS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Glassware & Supplies: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase: Prepare a solution of Acetonitrile and Water (40:60, v/v). Add 0.1% orthophosphoric acid to the final mixture (e.g., 1 mL of H₃PO₄ per 1 L of mobile phase). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Nitrosalicylaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A concentration of 20 µg/mL is suitable for system suitability and accuracy checks.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[12][13]

HPLC_Method_Development_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Properties, UV Spectrum) Scouting Initial Method Scouting (Column, Mobile Phase) Analyte->Scouting Input Optimization Method Optimization (Isocratic Ratio, Flow Rate, Temp) Scouting->Optimization Refinement SST System Suitability Testing (SST) Optimization->SST Optimized Conditions Validation Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation Pre-requisite FinalMethod Final Validated HPLC Method Validation->FinalMethod Successful Outcome

Caption: A workflow diagram illustrating the systematic process of HPLC method development and validation.

System Suitability

Before performing other validation tests, system suitability is assessed to ensure the chromatographic system is adequate for the analysis. This is done by injecting the working standard (e.g., 20 µg/mL) six times.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components). This is demonstrated by injecting a blank (diluent) and a placebo (if applicable) to show no interfering peaks at the retention time of 4-Nitrosalicylaldehyde.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Inject the prepared standard solutions (1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²).

Accuracy

Accuracy is determined by applying the method to a sample of known concentration (e.g., by spiking a placebo with known amounts of the analyte at different levels). The recovery is then calculated. Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 20 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and observing the effect on the results. Typical variations include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., Acetonitrile ± 2%)

Results and Discussion

A typical chromatogram shows a sharp, well-defined peak for 4-Nitrosalicylaldehyde at a retention time of approximately 4.5 minutes, demonstrating the method's efficiency. The validation results are summarized in the table below, with all parameters meeting the pre-defined acceptance criteria.

Table 1: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaTypical Result
System Suitability
- Tailing Factor (Tf)≤ 2.01.1
- Theoretical Plates (N)> 20006500
- %RSD of Peak Area (n=6)≤ 2.0%0.8%
Specificity No interference at analyte retention timePass
Linearity
- Range1 - 100 µg/mL1 - 100 µg/mL
- Correlation Coefficient (r²)≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.9%
- Intermediate Precision≤ 2.0%1.2%
LOD Report Value0.2 µg/mL
LOQ Report Value0.6 µg/mL
Robustness System suitability parameters meet criteriaPass

The linearity of the method was excellent across the specified range, with a correlation coefficient exceeding 0.999. Accuracy was confirmed with recovery values well within the 98-102% range. The low relative standard deviation (%RSD) for repeatability and intermediate precision demonstrates the high precision of the method.[2] The robustness study showed that minor variations in the chromatographic conditions did not significantly impact the results, indicating the method's reliability for routine use in a quality control environment.

Conclusion

This application note presents a simple, specific, accurate, and precise isocratic RP-HPLC method for the quantitative analysis of 4-Nitrosalicylaldehyde. The method has been developed based on the physicochemical properties of the analyte and validated according to ICH guidelines. The short run time and use of common reagents make it an efficient and cost-effective solution for quality control and research applications.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Pharma Guideline. (n.d.). Steps for HPLC Method Development. [Link]
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]
  • LCGC International. (2022).
  • Santhosh, G., et al. (n.d.).
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • Wikipedia. (n.d.).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Phenomenex. (n.d.). Normal-phase vs.
  • SIELC Technologies. (2018). 4-Nitrosalicylaldehyde. [Link]
  • PubChem. (n.d.). 5-Nitrosalicylaldehyde. [Link]
  • PCCP. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • Physical Chemistry Chemical Physics. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]
  • ChemSrc. (n.d.). 4-Nitrosalicylaldehyde. [Link]

Sources

Application Notes and Protocols: Synthesis and Application of Schiff Bases from 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxy-4-nitrobenzaldehyde in Schiff Base Synthesis

Schiff bases, identified by their characteristic azomethine or imine group (-HC=N-), represent a cornerstone in synthetic chemistry, first described by Hugo Schiff in 1864.[1][2] These compounds are formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] Among the vast array of available aldehydes, this compound serves as a particularly valuable precursor for several strategic reasons. Its structure incorporates three key features that impart unique properties to the resulting Schiff bases:

  • The Aldehyde Group: The primary site for the condensation reaction.

  • The Ortho-Hydroxyl Group (-OH): Positioned at C2, this group can form a stable six-membered ring via intramolecular hydrogen bonding with the imine nitrogen, a feature known to enhance thermal and chemical stability.[5][6] This configuration is also critical for its function as a bidentate or tridentate chelating ligand for metal ions.[7][8]

  • The Para-Nitro Group (-NO₂): A strong electron-withdrawing group at C4, it significantly influences the electronic properties of the aromatic ring and the reactivity of the azomethine group, which can enhance the biological activity of the final compound.[9]

The convergence of these features makes Schiff bases derived from this aldehyde highly promising candidates for applications in medicinal chemistry, materials science, and catalysis.[3][10] They have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][7][11] This guide provides a comprehensive overview of the synthesis, characterization, and application of these valuable compounds, tailored for researchers in organic synthesis and drug development.

Section 1: The Chemistry of Formation

The Condensation Mechanism

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.[2]

The mechanism proceeds through two main stages:

  • Formation of a Carbinolamine Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. A subsequent proton transfer results in a neutral carbinolamine intermediate.[2]

  • Dehydration to Form the Imine: The carbinolamine is then protonated on its oxygen atom by the acid catalyst, forming a good leaving group (water). The elimination of water, driven by the formation of a stable C=N double bond, yields the final Schiff base product.[2]

SchiffBaseMechanism cluster_intermediate Intermediate Stage Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R-NH₂ (Nucleophilic Attack) Amine Primary Amine (R-NH₂) Amine->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O (Dehydration) Water Water (H₂O) Carbinolamine->Water

Caption: Acid-catalyzed Schiff base formation mechanism.

Causality Behind Experimental Choices
  • Choice of Amine: A wide variety of primary amines (aliphatic and aromatic) can be used. The electronic and steric properties of the amine will directly impact the final product's structure, stability, and biological activity. Aromatic amines often yield more stable, crystalline products due to conjugation.

  • Solvent System: Alcohols like absolute ethanol or methanol are the most common solvents. They are effective at dissolving both the aldehyde and many primary amines and are suitable for reflux conditions. Using anhydrous solvents can improve yield by shifting the reaction equilibrium to the right, as water is a product. In some cases, green chemistry approaches using water as a solvent have also been successful.[12]

  • Catalyst: While the reaction can proceed without a catalyst, it is often slow. A few drops of a weak acid like glacial acetic acid or a strong acid like sulfuric acid can significantly accelerate the reaction rate. Basic catalysts like NaOH have also been reported, particularly for specific reactant pairs.[13]

  • Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for both the formation of the carbinolamine and, crucially, the elimination of water. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.[9][13]

Section 2: Experimental Protocols

Protocol: General Synthesis via Reflux Condensation

This protocol provides a robust and widely applicable method for synthesizing Schiff bases from this compound.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, sulfanilamide, an amino acid)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle/stirring hotplate

  • Magnetic stir bar

  • Beakers, graduated cylinders

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • Reactant Dissolution:

    • In a round-bottom flask, dissolve 10 mmol of this compound in 20-30 mL of absolute ethanol. Gently warm and stir if necessary to achieve full dissolution.

    • In a separate beaker, dissolve 10 mmol of the chosen primary amine in a minimal amount of absolute ethanol. Note: For less soluble amines, a larger volume of solvent or gentle heating may be required.

  • Reaction Setup:

    • Add the ethanolic solution of the primary amine to the stirring solution of the aldehyde in the round-bottom flask.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux:

    • Attach the reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the mixture to reflux (approx. 78-80°C for ethanol) using a heating mantle or hotplate.

    • Maintain reflux with continuous stirring for 2-6 hours. The formation of a colored precipitate often indicates product formation.

  • Monitoring the Reaction:

    • Progress can be monitored using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate:hexane). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the appearance of a new product spot.

  • Isolation and Purification:

    • After the reaction is complete (as determined by TLC or after the designated time), remove the flask from the heat source and allow it to cool to room temperature.

    • Further cool the flask in an ice bath to maximize the precipitation of the solid product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50°C).

  • Characterization:

    • Determine the melting point of the dry product. A sharp melting point is indicative of high purity.

    • Record the yield and proceed with spectroscopic characterization (FT-IR, NMR, UV-Vis).

Example Synthesis Data

The following table outlines typical reaction parameters for the synthesis of Schiff bases from this compound and various primary amines.

Primary AmineMolar Ratio (Aldehyde:Amine)SolventCatalystReflux Time (h)Approx. Yield (%)Product Color
Aniline1:1EthanolAcetic Acid385-95%Yellow/Orange
Sulfanilamide1:1EthanolAcetic Acid4-680-90%Bright Yellow
2-Aminophenol1:1MethanolNone575-85%Reddish-Orange
Ethylenediamine2:1EthanolAcetic Acid2-3>90%Yellow

Section 3: Product Characterization

Accurate characterization is essential to confirm the formation of the desired Schiff base and assess its purity.

Spectroscopic Analysis Protocols
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: Prepare a KBr pellet of the solid sample or use an ATR accessory. Record the spectrum from 4000 to 400 cm⁻¹.

    • Interpretation: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band in the 1610-1630 cm⁻¹ region, corresponding to the C=N (azomethine) stretching vibration.[1][14] Concurrently, the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear or be significantly diminished. A broad band often observed around 3200-3400 cm⁻¹ can be attributed to the phenolic O-H group.[15]

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectrum.

    • Interpretation: Look for a characteristic singlet in the δ 8.0-9.0 ppm range, which is assigned to the proton of the azomethine group (-CH=N-) .[3] The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) further confirms the reaction. The phenolic -OH proton often appears as a broad singlet at a downfield chemical shift (δ 10.0-13.0 ppm) due to intramolecular hydrogen bonding.[5]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., DMF, ethanol, or DMSO) and record the absorption spectrum.

    • Interpretation: Schiff bases typically exhibit two main absorption bands. The band at shorter wavelengths (around 250-320 nm) is attributed to π→π * transitions within the aromatic rings. A second band at longer wavelengths (around 350-450 nm) corresponds to n→π * transitions associated with the azomethine group.[16][17]

Summary of Expected Characterization Data
Analysis TechniqueKey FeatureExpected Range/ValueSignificance
FT-IR C=N Stretch1610-1630 cm⁻¹Confirms imine bond formation.[14]
O-H Stretch~3200-3400 cm⁻¹ (broad)Indicates presence of phenolic hydroxyl group.
¹H NMR -CH=N- Protonδ 8.0-9.0 ppm (singlet)Confirms azomethine group presence.
Ar-OH Protonδ 10.0-13.0 ppm (broad s)Indicates intramolecular H-bonding.
UV-Vis π→π* Transition~250-320 nmAromatic system absorption.
n→π* Transition~350-450 nmAzomethine group absorption.[16]
Melting Point Melting RangeSharp, defined rangeIndicates purity of the synthesized compound.

Section 4: Applications in Research and Drug Development

The unique structural and electronic properties of Schiff bases derived from this compound make them versatile candidates for various applications.

  • Antimicrobial and Antifungal Agents: The imine group is known to be critical for biological activity.[7][10] These Schiff bases and their metal complexes have been shown to exhibit potent activity against a range of bacteria and fungi, including strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[3][18] The enhanced lipophilicity of these compounds allows them to more easily penetrate microbial cell walls.

  • Anticancer Drug Development: Many Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[11] The mechanism is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with active sites of enzymes or cellular targets, disrupting key biological processes and inducing apoptosis.[1][19] Schiff bases derived from related hydroxybenzaldehydes have shown promise as inhibitors of critical proteins like Hsp90 in cancer pathways.[20][21]

  • Metal Complexation, Sensing, and Catalysis: The ortho-hydroxyl group and the imine nitrogen create an excellent chelation site (N, O-donor ligand), allowing these Schiff bases to form stable complexes with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II)).[3][8][22] These metal complexes often exhibit enhanced biological activity compared to the free ligand.[23] Furthermore, their distinct color and spectroscopic properties upon metal binding make them suitable for use as colorimetric sensors for specific metal ions.

Section 5: Visualized Experimental Workflow

The following diagram outlines the logical flow from synthesis to application for a typical research project involving these Schiff bases.

Caption: A typical research workflow for Schiff bases.

References

  • Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes.
  • Abdul Majeed R. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
  • (n.d.). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.
  • Al-Khafaji, Y. F., & Jarad, A. J. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.
  • Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Cell Biochemistry and Biophysics.
  • Abdul Majeed, R. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine IJMCM.
  • (n.d.). Synthesis, Characterization and Investigation of Antimicrobial Activity of New Schiff Base, 2-(((2-((4-hydroxybenzylidene) amino) ethyl)imino) methyl)phenol.
  • Dutta Gupta, S., et al. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. CONICET.
  • (n.d.). Antimicrobial activity and Cu(II) complexes of Schiff bases derived from ortho-aminophenol and salicylaldehyde derivatives. JOCPR.
  • (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI.
  • Dhapalapur, M. G., Sabnis, S. S., & Deliwala, C. V. (1968). Potential anticancer agents. II. Schiff bases from benzaldehyde nitrogen mustards. Journal of Medicinal Chemistry, 11(5), 1014-9.
  • (n.d.). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with.
  • Abbina, S. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? ResearchGate.
  • (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. IJTSRD.
  • (n.d.). Synthesis of Schiff's Base Derivatives Using Water as Solvent.(A Green Methodology). IJRASET.
  • Abdul Majeed, R. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.
  • (2025). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. ResearchGate.
  • Saadallah, A. E., Alyar, H., & Alyar, S. (2023). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS.
  • (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. NIH.
  • (n.d.). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI.
  • (2025). Synthesis , spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. ResearchGate.
  • Kala, A. L. A., et al. (n.d.). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes. Taylor & Francis.
  • (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor.
  • (n.d.). O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes | Request PDF. ResearchGate.
  • Biffis, A., et al. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC - NIH.
  • (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI.
  • (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. ResearchGate.
  • (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base.
  • (2016). Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes. ResearchGate.
  • (n.d.). Schematic diagram of the 2,4-dihydroxybenzaldehyde based derivatives. ResearchGate.
  • (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

Sources

Application Notes and Protocols: Knoevenagel Condensation of 4-Nitrosalicylaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[4][5] The resulting α,β-unsaturated compounds are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[3][6]

4-Nitrosalicylaldehyde is a particularly interesting substrate for this reaction due to the presence of three key functional groups: an aldehyde, a hydroxyl group, and a nitro group. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, while the hydroxyl group can participate in subsequent intramolecular reactions, leading to the formation of heterocyclic structures such as coumarins. Coumarins are a significant class of compounds with diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[7][8]

These application notes provide a detailed guide to the Knoevenagel condensation of 4-nitrosalicylaldehyde with various active methylene compounds, offering insights into the reaction mechanism, experimental protocols, and product characterization.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation proceeds through a multi-step mechanism.[4][9] The reaction is typically initiated by a basic catalyst, which abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion or enolate.[4][9] This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product.[9] In the case of salicylaldehyde derivatives, an intramolecular cyclization can follow the initial condensation, leading to the formation of a coumarin ring system.[8]

Key Factors Influencing the Reaction:

  • Catalyst: Weak bases such as piperidine, pyridine, or even amines are commonly used to avoid self-condensation of the aldehyde.[2][10] Recent advancements have explored the use of greener and more efficient catalysts, including ionic liquids, deep eutectic solvents, and various heterogeneous catalysts.[11][12]

  • Active Methylene Compound: The acidity of the methylene protons, dictated by the attached electron-withdrawing groups (e.g., -CN, -COOR, -COR), influences the ease of carbanion formation and thus the reaction rate.

  • Solvent: The choice of solvent can impact reaction rates and yields. While traditional organic solvents are often used, solvent-free conditions and greener alternatives are gaining prominence.[7][13]

  • Temperature: Reaction temperatures can vary widely, from room temperature to elevated temperatures, depending on the reactivity of the substrates and the catalyst employed.

Visualizing the Knoevenagel Condensation

To better understand the process, the following diagrams illustrate the general mechanism and a typical experimental workflow.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Resonance Stabilized) Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Aldehyde R-CHO (4-Nitrosalicylaldehyde) Enolate->Aldehyde Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Intermediate2 β-Hydroxy Intermediate Intermediate1->Intermediate2 Protonation Product α,β-Unsaturated Product Intermediate2->Product -H₂O

Caption: General mechanism of the Knoevenagel condensation.

Experimental_Workflow A Reactant Preparation (4-Nitrosalicylaldehyde, Active Methylene Compound, Catalyst, Solvent) B Reaction Setup (Heating, Stirring) A->B C Reaction Monitoring (Thin Layer Chromatography - TLC) B->C D Work-up (Cooling, Precipitation/Extraction) C->D E Purification (Recrystallization/Column Chromatography) D->E F Product Characterization (FT-IR, NMR, Mass Spec, Melting Point) E->F

Caption: General experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed procedures for the Knoevenagel condensation of 4-nitrosalicylaldehyde with representative active methylene compounds.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Nitrosalicylaldehyde and its derivatives should be handled with care, as they may be irritants.[14]

Protocol 1: Synthesis of 2-Imino-6-nitro-2H-chromene-3-carbonitrile from 4-Nitrosalicylaldehyde and Malononitrile

Objective: To synthesize a nitro-substituted chromene derivative via a Knoevenagel condensation followed by intramolecular cyclization.

Materials:

  • 4-Nitrosalicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Piperidine (catalytic amount, ~0.1 mmol)

  • Ethanol (10 mL)

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-nitrosalicylaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (~2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • The product will likely precipitate out of the solution. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Characterize the final product using appropriate spectroscopic methods.

Protocol 2: Synthesis of Ethyl 2-oxo-6-nitro-2H-chromene-3-carboxylate from 4-Nitrosalicylaldehyde and Diethyl Malonate

Objective: To synthesize a nitro-substituted coumarin-3-carboxylate ester.

Materials:

  • 4-Nitrosalicylaldehyde (1.0 mmol)

  • Diethyl malonate (1.0 mmol)

  • Piperidine (0.2 mmol)

  • Acetic acid (catalytic amount)

  • Ethanol (15 mL)

  • Reflux condenser

  • Standard glassware for reflux and work-up

Procedure:

  • Combine 4-nitrosalicylaldehyde (1.0 mmol), diethyl malonate (1.0 mmol), piperidine (0.2 mmol), and a catalytic drop of glacial acetic acid in a round-bottom flask containing 15 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After the reaction is complete, cool the flask to room temperature.

  • The product may crystallize upon cooling. If necessary, concentrate the solution under reduced pressure to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If the product does not crystallize, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Data Presentation: Summary of Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of 4-nitrosalicylaldehyde with various active methylene compounds. Please note that yields can vary based on specific reaction conditions and purification methods.

Active Methylene CompoundCatalystSolventTemperature (°C)Expected Product
MalononitrilePiperidineEthanol25-602-Imino-6-nitro-2H-chromene-3-carbonitrile
Ethyl CyanoacetatePiperidineEthanolRefluxEthyl 2-cyano-3-(2-hydroxy-4-nitrophenyl)acrylate
Diethyl MalonatePiperidine/Acetic AcidEthanolRefluxEthyl 2-oxo-6-nitro-2H-chromene-3-carboxylate
AcetylacetonePiperidineMethanol25-503-(1-(2-hydroxy-4-nitrophenyl)ethylidene)pentane-2,4-dione

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

  • Melting Point: To assess the purity of the crystalline product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups such as -C=O (carbonyl), -C≡N (nitrile), -NO₂ (nitro), and -OH (hydroxyl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the formation of the desired product.[15]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and support the proposed structure.[1]

Conclusion

The Knoevenagel condensation of 4-nitrosalicylaldehyde with active methylene compounds is a robust and efficient method for the synthesis of a variety of substituted aromatic and heterocyclic compounds. The protocols and information provided herein offer a solid foundation for researchers to explore this versatile reaction. By carefully selecting catalysts, solvents, and reaction conditions, a wide range of novel compounds with potential applications in medicinal chemistry and materials science can be synthesized. The ongoing development of greener catalytic systems continues to enhance the appeal and sustainability of this important chemical transformation.[11][12]

References

  • Reaction Mechanism of Knoevenagel Reaction - Physics Wallah. (n.d.).
  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses.
  • Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • Knoevenagel condensation mechanism and applications - Purechemistry. (2023, February 24).
  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2025, September 16). YouTube.
  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021, October 27). YouTube.
  • An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents. (2020, March 1). Ingenta Connect.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B - ACS Publications. (2017, May 4).
  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.).
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26).
  • Knoevenagel condensation - Wikipedia. (n.d.).
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing). (n.d.).
  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry - ACS Publications. (2025, February 16).
  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction - MDPI. (n.d.).
  • The Knoevenagel condensation reactions of various aromatic aldehydes... - ResearchGate. (n.d.).
  • 4-Nitrosalicylaldehyde - SIELC Technologies. (2018, May 16).
  • The Knoevenagel Condensation - Organic Reactions. (n.d.).
  • Stereochemistry of Knoevenagel Condensation Products from Cyanoacetates and Aromatic Aldehydes | Semantic Scholar. (1991, December 25).
  • Nanofiber Mats as Amine-Functionalized Heterogeneous Catalysts in Continuous Microfluidic Reactor Systems - MDPI. (2026, January 6).
  • Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. (n.d.).
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
  • The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+. (n.d.).
  • 2-Hydroxy-4-nitrobenzaldehyde | C7H5NO4 | CID 75570 - PubChem. (n.d.).
  • Preparation of 4-Nitrosalicylaldehyde | Journal of the American Chemical Society. (n.d.).
  • 4-Nitrosalicylaldehyde | CAS#:2460-58-4 | Chemsrc. (2025, August 21).

Sources

Application Notes and Protocols for the Synthesis and Evaluation of Metal Complexes with Ligands Derived from 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatile Role of Schiff Base Metal Complexes in Medicinal Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the development of coordination chemistry. Their facile synthesis, structural versatility, and the diverse electronic and steric properties that can be introduced by varying the aldehyde and amine precursors make them exceptional ligands for a wide array of metal ions. The coordination of these ligands to metal centers often leads to the formation of stable complexes with enhanced biological activities compared to the free ligands. This enhancement can be attributed to the principles of chelation theory, which posits that complexation can increase the lipophilicity of the metal ion, thereby facilitating its transport across biological membranes.

Among the vast library of Schiff base precursors, 2-Hydroxy-4-nitrobenzaldehyde is a particularly interesting starting material. The presence of the hydroxyl group provides a coordination site, the nitro group acts as a strong electron-withdrawing group which can influence the electronic properties of the resulting complex, and the aldehyde group is readily available for condensation with a primary amine. Metal complexes derived from these ligands have garnered significant attention for their potential applications in drug development, particularly as anticancer and antimicrobial agents.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising metal complexes, with detailed protocols to facilitate their investigation in a research setting.

Part 1: Synthesis of Ligands and Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation with a metal salt.

Protocol 1: Synthesis of a Schiff Base Ligand from this compound and an Amine

This protocol describes a general method for the condensation reaction to form a Schiff base. The choice of amine will determine the denticity and overall structure of the ligand. For this example, we will use (1R,2R)-(-)-1,2-diaminocyclohexane to create a chiral Schiff base ligand.[2]

Materials:

  • This compound

  • (1R,2R)-(-)-1,2-diaminocyclohexane

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 3.34 g, 20 mmol) in absolute ethanol (40 mL).

  • In a separate beaker, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (e.g., 1.14 g, 10 mmol) in absolute ethanol (20 mL).

  • Slowly add the ethanolic solution of the diamine to the stirred solution of this compound at room temperature. The molar ratio of aldehyde to amine is 2:1 to ensure the formation of the tetradentate ligand.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base ligand should form.

  • If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold ethanol and then with deionized water to remove any unreacted starting materials.

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction without degrading the reactants or products.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Molar Ratio: A 2:1 molar ratio of the aldehyde to the diamine is used to ensure that both amino groups of the diamine react to form the desired tetradentate Schiff base.

Protocol 2: Synthesis of a Metal Complex with the Schiff Base Ligand

This protocol outlines the synthesis of a metal complex using the prepared Schiff base ligand and a metal salt. As an example, we will use copper(II) acetate monohydrate.

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve the Schiff base ligand (e.g., 1 mmol) in hot ethanol (30 mL).

  • In a separate beaker, dissolve copper(II) acetate monohydrate (e.g., 1 mmol) in hot ethanol (20 mL).

  • Slowly add the hot ethanolic solution of the metal salt to the stirred solution of the ligand. A color change should be observed, indicating the formation of the complex.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After reflux, allow the solution to cool to room temperature. The metal complex will precipitate out of the solution.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with ethanol and then dry it in a desiccator.

Causality Behind Experimental Choices:

  • Hot Ethanol: Using a hot solvent increases the solubility of both the ligand and the metal salt, facilitating a more efficient reaction.

  • 1:1 Molar Ratio: A 1:1 molar ratio of ligand to metal salt is typically used for the formation of a mononuclear complex.

  • Reflux: Refluxing ensures that the reaction goes to completion and that the thermodynamically most stable complex is formed.

Part 2: Characterization of the Ligands and Metal Complexes

A thorough characterization of the synthesized Schiff base ligands and their metal complexes is crucial to confirm their structure and purity. The following techniques are commonly employed.

Spectroscopic and Analytical Techniques
TechniquePurposeExpected Observations for LigandExpected Observations for Complex
FT-IR Spectroscopy To identify functional groups and confirm coordination.A strong band around 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretch. A broad band around 3200-3400 cm⁻¹ for the O-H stretch of the phenolic group.A shift in the C=N stretching frequency (typically to a lower wavenumber) upon coordination of the azomethine nitrogen to the metal ion. The disappearance or significant broadening of the O-H band, indicating deprotonation and coordination of the phenolic oxygen. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O bonds.
UV-Vis Spectroscopy To study the electronic transitions.Bands in the UV region corresponding to π-π* transitions of the aromatic rings and the C=N group. A band in the visible region corresponding to n-π* transitions of the azomethine group.A shift in the ligand-based absorption bands (intraligand transitions). The appearance of new bands in the visible or near-IR region due to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) transitions.
¹H-NMR Spectroscopy To determine the structure of the ligand and to check for coordination in diamagnetic complexes.A signal for the azomethine proton (-CH=N-) typically in the range of 8-9 ppm. Signals for the aromatic protons and the protons of the amine moiety. A signal for the phenolic -OH proton, which may be broad.A shift in the chemical shifts of the protons near the coordination sites (azomethine and phenolic groups). The disappearance of the phenolic -OH signal upon coordination.
Mass Spectrometry To determine the molecular weight of the compounds.A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the Schiff base ligand.A molecular ion peak corresponding to the molecular weight of the metal complex, often showing a characteristic isotopic pattern for the metal.
Elemental Analysis (C, H, N) To determine the empirical formula.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed formula.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed structure of the metal complex.
Molar Conductivity To determine the electrolytic nature of the complexes.Not applicable for the ligand.Low molar conductivity values in a suitable solvent (e.g., DMF or DMSO) indicate a non-electrolytic nature, suggesting that any anions are coordinated to the metal ion rather than being present as counter-ions.
Magnetic Susceptibility To determine the magnetic properties of the metal complexes.Not applicable for the ligand.The measured magnetic moment can provide information about the number of unpaired electrons in the metal ion and thus its oxidation state and geometry (e.g., octahedral, tetrahedral, or square planar).

Part 3: Application Notes and Protocols for Biological Evaluation

Metal complexes derived from this compound have shown significant promise as anticancer and antimicrobial agents. The following protocols are standard methods for evaluating these biological activities.

Application Note: Anticancer Activity

The cytotoxic effects of the synthesized complexes against various cancer cell lines are often evaluated to determine their potential as anticancer drugs. The MTT assay is a widely used colorimetric assay to assess cell viability.[3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer)[3]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (synthesized metal complexes) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat Cells with Metal Complexes incubate_24h->treat_compounds incubate_48h Incubate for 24-72h treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Application Note: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Metal complexes are attractive candidates due to their potential for novel mechanisms of action. The agar well diffusion method is a common technique for screening the antimicrobial activity of new compounds.

Principle: This method involves the diffusion of the test compound from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)[3]

  • Fungal strains (e.g., Candida albicans)[3]

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer

  • Test compounds dissolved in DMSO

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.

  • Plate Preparation: Pour molten agar into sterile Petri dishes and allow it to solidify.

  • Seeding: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start prepare_plates Prepare Seeded Agar Plates start->prepare_plates create_wells Create Wells in Agar prepare_plates->create_wells add_compounds Add Test Compounds and Controls create_wells->add_compounds incubate_plates Incubate Plates add_compounds->incubate_plates measure_zones Measure Zones of Inhibition incubate_plates->measure_zones analyze_results Analyze Antimicrobial Activity measure_zones->analyze_results end_node End analyze_results->end_node

Caption: Workflow for the agar well diffusion assay.

Proposed Mechanism of Action

The biological activity of these metal complexes is believed to arise from a combination of factors. The Schiff base ligand itself can possess biological activity, which is often enhanced upon chelation. A proposed mechanism of action for the anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The metal complex can catalyze the production of ROS, which leads to oxidative stress and damage to cellular components, ultimately triggering programmed cell death.

Anticancer_Mechanism metal_complex Metal Complex cell_membrane Cancer Cell Membrane metal_complex->cell_membrane Cellular Uptake ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros oxidative_stress Oxidative Stress ros->oxidative_stress mitochondrial_damage Mitochondrial Damage oxidative_stress->mitochondrial_damage dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis (Programmed Cell Death) mitochondrial_damage->apoptosis dna_damage->apoptosis

Caption: Proposed anticancer mechanism of action.

Conclusion

The synthesis of metal complexes with ligands derived from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers in this field. By following these detailed methodologies, scientists can synthesize, characterize, and evaluate the biological potential of these versatile compounds, contributing to the ongoing search for novel and effective treatments for cancer and infectious diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 2-Hydroxyquinoline.
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8, 788-792.
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis and characterization of two new mixed-ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N-donor heterocyclic co-ligands: In vitro anticancer assay, DNA/human leukemia/COVID-19 molecular docking studies, and pharmacophore modeling. Applied Organometallic Chemistry, 36(5), e6657.
  • BenchChem. (2025). Application Notes and Protocols: Metal Complexes of 2-Cyano-3-hydroxyquinoline.
  • Vijayalakshmi, M., et al. (2019). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Journal of Pharmaceutical and Biological Sciences, 15(3), 29-40.
  • El-Sayed, Y. S., et al. (2022). Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base. ACS Omega, 7(35), 31089–31102.
  • Al-Amiery, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7118.
  • Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. MDPI.

Sources

Application Notes and Protocols: A Detailed Guide to the Nitration of Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitrosalicylaldehydes

The nitration of salicylaldehyde is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. These products are not mere laboratory curiosities; they are valuable chemical intermediates with significant applications across various high-technology sectors. 5-Nitrosalicylaldehyde, in particular, serves as a critical building block in the synthesis of pharmaceuticals, including drugs for cardiovascular diseases, and possesses inherent antioxidant and anti-inflammatory properties.[1][2][3] Furthermore, these compounds are precursors for advanced materials such as photochromic spiropyrans used in optical data storage and fluorescent dyes for diagnostics.[2][3][4]

This guide provides a comprehensive, field-proven protocol for the nitration of salicylaldehyde. It delves into the underlying chemical principles, offers a detailed step-by-step experimental procedure, outlines rigorous safety measures, and describes methods for the separation and characterization of the resulting isomers.

Mechanism and Scientific Rationale: Directing Group Effects in Action

The nitration of salicylaldehyde is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The regioselectivity of this reaction—the position where the nitro group is introduced—is governed by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the formyl (-CHO) group.

  • Hydroxyl Group (-OH): The -OH group is a powerful activating group and an ortho, para-director.[5] It donates electron density to the aromatic ring through a strong positive mesomeric effect (+M), which outweighs its electron-withdrawing inductive effect (-I).[6] This donation increases the nucleophilicity of the ring, particularly at the positions ortho and para to it.

  • Formyl Group (-CHO): The -CHO group is a deactivating group and a meta-director.[7] It withdraws electron density from the ring through both negative inductive (-I) and mesomeric (-M) effects, making the ring less reactive towards electrophiles.

In salicylaldehyde (2-hydroxybenzaldehyde), the powerful activating and directing effect of the hydroxyl group dominates. The position para to the -OH group is occupied by the -CHO group. Therefore, the incoming electrophile (NO₂⁺) is directed to the two available ortho positions relative to the -OH group, which correspond to positions 3 and 5 on the ring. This results in the formation of two primary products: 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde.[8][9] Controlling reaction conditions, such as temperature, is critical to manage the reaction rate and prevent over-nitration or decomposition.

Materials and Reagents

ReagentCAS NumberMolecular FormulaGradeNotes
Salicylaldehyde90-02-8C₇H₆O₂Reagent Grade, ≥98%Starting material.
Fuming Nitric Acid7697-37-2HNO₃ACS Reagent, ≥90%Nitrating agent. Highly corrosive and a strong oxidizer.
Glacial Acetic Acid64-19-7CH₃COOHACS Reagent, ≥99.7%Solvent. Corrosive.
Acetic Anhydride108-24-7(CH₃CO)₂OACS Reagent, ≥98%Used to scavenge water. Corrosive and lachrymatory.
Sodium Hydroxide1310-73-2NaOHACS Reagent, PelletsFor pH adjustment during workup and separation.
Hydrochloric Acid7647-01-0HClACS Reagent, ~37%For acidification. Corrosive.
Deionized Water7732-18-5H₂OType II or higherFor workup and washing.
IceN/AH₂O (solid)N/AFor temperature control.

Experimental Workflow Diagram

The overall process from starting material to purified products is outlined below.

Nitration_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation cluster_purification Isomer Separation cluster_products Final Products A Dissolve Salicylaldehyde in Acetic Acid / Acetic Anhydride B Cool to 0-5 °C (Ice Bath) A->B Setup C Slow, Dropwise Addition of Fuming Nitric Acid B->C Controlled Addition D Stir at Low Temperature, then Warm to Room Temp C->D Reaction Progression E Quench by Pouring into Ice-Water Mixture D->E Reaction Quench F Filter Precipitate (Mixture of Isomers) E->F Isolation G Wash with Cold Water F->G Purification Start H Dissolve Crude Product in NaOH Solution G->H Purification Start I Separate Isomers based on Solubility of Sodium Salts H->I Key Separation Step J Acidify Separated Fractions with HCl I->J K Filter and Dry Purified Isomers J->K L 3-Nitrosalicylaldehyde K->L M 5-Nitrosalicylaldehyde K->M

Caption: Experimental workflow for the nitration of salicylaldehyde.

Detailed Experimental Protocol

Safety First: This procedure involves highly corrosive and reactive chemicals. The reaction is exothermic and can become uncontrollable if not managed properly.[10] Always perform this experiment inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, acid-resistant gloves (butyl rubber or neoprene), and chemical splash goggles with a face shield.[11][12] Have an emergency eyewash and shower station readily accessible.[13]

1. Reaction Setup: a. To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add glacial acetic acid (100 mL) and acetic anhydride (25.9 g). b. Add salicylaldehyde (25.7 g, ~0.21 mol) to the flask and stir until fully dissolved. c. Prepare an ice-salt bath and cool the flask contents to below 5 °C with continuous stirring.[3][14]

2. Nitration: a. Carefully charge the dropping funnel with fuming nitric acid (16.6 g, ~0.26 mol). b. Add the fuming nitric acid dropwise to the stirred salicylaldehyde solution over a period of 2 to 2.5 hours. CRITICAL STEP: Maintain the internal reaction temperature between 5-10 °C throughout the addition.[3][14] Rapid addition will cause a dangerous exotherm and lead to unwanted side products. c. After the addition is complete, continue stirring the mixture at 8-10 °C for an additional hour. d. Remove the ice bath and allow the reaction to warm to 15-20 °C, then stir for one more hour to ensure the reaction goes to completion.[3]

3. Workup and Isolation of Crude Product: a. Prepare a large beaker containing 500 g of a crushed ice and water mixture. b. While it is still being stirred, pour the reaction mixture slowly and carefully into the ice-water. A yellow solid will precipitate. c. Continue stirring the slurry for 30 minutes, then allow it to stand for at least 5 hours (or overnight) to ensure complete precipitation.[3] d. Collect the yellow precipitate by vacuum filtration using a Büchner funnel. e. Wash the solid filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. f. Dry the crude product (a mixture of 3- and 5-nitrosalicylaldehyde) in a vacuum oven at a low temperature (~50-60 °C) or air-dry to a constant weight.

4. Purification and Separation of Isomers: This protocol utilizes the difference in solubility between the sodium salts of 3- and 5-nitrosalicylaldehyde for separation.[9] a. Prepare a dilute (~1-2%) aqueous solution of sodium hydroxide. b. Add the crude, dry isomer mixture to the NaOH solution and stir. The isomers will dissolve to form their corresponding sodium salts. c. The sodium salt of 3-nitrosalicylaldehyde is more soluble in water than the 5-nitro isomer. Separation can be achieved by fractional crystallization or by careful pH adjustment.[9][15] d. To isolate 3-nitrosalicylaldehyde: Carefully add dilute hydrochloric acid dropwise to the solution to adjust the pH to approximately 3-5.[15][16] The less soluble 5-nitro isomer may precipitate first. Filter this solid off. Continue careful acidification of the filtrate to precipitate the 3-nitro isomer. e. Alternative (Water Extraction): An alternative method involves a water extraction of the mixed solids, where the more soluble 3-nitro isomer is preferentially extracted into the aqueous phase.[3] f. Collect the purified solids for each isomer by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Product Characterization

The identity and purity of the final products should be confirmed using standard analytical techniques.

ProductAppearanceMelting Point (°C)Molecular Weight
3-Nitrosalicylaldehyde Yellow to brown crystalline powder[17][18]108-110 °C[15]167.12 g/mol
5-Nitrosalicylaldehyde Yellow crystalline powder[1]125-128 °C[19]167.12 g/mol

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectra will clearly distinguish between the two isomers based on the splitting patterns and chemical shifts of the aromatic protons. For 5-nitrosalicylaldehyde, the spectrum in CDCl₃ typically shows signals around 11.61 ppm (-OH), 10.01 ppm (-CHO), and three aromatic protons between 7.14 and 8.58 ppm.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups: a broad peak for the -OH group (~3100 cm⁻¹), a strong carbonyl stretch for the -CHO group (~1665 cm⁻¹), and characteristic peaks for the nitro group (-NO₂) at ~1515 cm⁻¹ and ~1340 cm⁻¹.[3]

Safety and Hazard Management

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.

  • Chemical Hazards:

    • Nitric Acid: A powerful oxidizing agent and is extremely corrosive.[12][13] It can cause severe burns on contact and inhalation of its fumes is toxic.[13] It reacts violently with many organic compounds and reducing agents.[20]

    • Acetic Anhydride: Corrosive and a lachrymator (induces tearing). Reacts exothermically with water.

    • Acids (General): Glacial acetic acid and hydrochloric acid are corrosive and can cause severe burns.

  • Process Hazards:

    • Thermal Runaway: The reaction is highly exothermic.[10] Inadequate cooling or too rapid addition of the nitrating agent can lead to an uncontrolled increase in temperature, potentially causing violent decomposition or explosion.

    • Waste Disposal: Do not mix nitric acid waste with other waste streams, especially organic solvents.[20] Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and seek immediate medical attention.[13]

  • Spills: For small spills, absorb with an inert, non-combustible material like sand or vermiculite. Neutralize the area with a dilute solution of sodium carbonate.[20] For large spills, evacuate the area and contact emergency response personnel.

References

  • Fengchen. (n.d.). 5-Nitrosalicylaldehyde BP EP USP CAS 97-51-8 Manufacturers and Suppliers.
  • Nitration reaction safety. (2024, June 7). YouTube.
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Crucial Role of 5-Nitrosalicylaldehyde in Modern Pharmaceutical Synthesis.
  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 5-Nitrosalicylaldehyde.
  • Google Patents. (CN102633646B). New preparation method of 5-nitro-salicylaldehyde.
  • Google Patents. (CN101020640A). Prepn process of 3-nitro salicylaldehyde.
  • Patsnap. (n.d.). New preparation method of 5-nitro-salicylaldehyde.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • Google Patents. (CN100469757C). 3-nitrosalicylaldehyde preparation method.
  • Bo, Z. (2004). 5 - the Nitrosalicylaldehyde Synthesis (Master's thesis, Dalian University of Technology).
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Kleschyov, A. L., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology, 6, 442-448.
  • ChemTalk. (n.d.). Directing Effects.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry.
  • Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde.
  • Synthesis of 5 and 3-nitrosalicylic acid. (2021, April 15). YouTube.
  • LibreTexts Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions.

Sources

Application Notes & Protocols: 2-Hydroxy-4-nitrobenzaldehyde as a Chromogenic Reagent for Primary Amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Hydroxy-4-nitrobenzaldehyde as a chromogenic reagent for the detection and quantification of primary amines. We delve into the underlying chemical principles, provide detailed experimental protocols for spectrophotometric analysis, and outline a framework for method validation to ensure data integrity and trustworthiness.

Introduction and Principle of Detection

This compound, also known as 4-nitrosalicylaldehyde, is an aromatic aldehyde with the molecular formula C₇H₅NO₄.[1] Its chemical structure, featuring an aldehyde group, a hydroxyl group, and a nitro group on the benzene ring, makes it a highly effective reagent for derivatizing primary amines.[2]

The primary application of this compound in analytical chemistry is for the quantification of molecules containing a primary amine moiety (-NH₂). This is particularly relevant in pharmaceutical and biological sciences for analyzing amino acids, proteins, and drug substances. The detection principle is based on the classical Schiff base condensation reaction.

Mechanism of Action: Schiff Base Formation

The aldehyde group (–CHO) of this compound reacts with the nucleophilic primary amine group (R-NH₂) under mildly acidic or neutral conditions. The reaction proceeds via a nucleophilic addition to form an unstable carbinolamine intermediate, which then undergoes dehydration to form a stable, conjugated imine, commonly known as a Schiff base (-CH=N-).

The resulting Schiff base is a highly conjugated system, which shifts its light absorption characteristics into the visible spectrum, yielding a distinctively colored product. The intensity of the color produced is directly proportional to the concentration of the primary amine in the sample, forming the basis for quantitative spectrophotometric analysis. The electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH) on the aromatic ring enhance the colorimetric properties of the resulting Schiff base.

ReactionMechanism cluster_reactants Reactants reagent This compound (Aldehyde) intermediate Carbinolamine Intermediate (Unstable) reagent->intermediate + R-NH₂ (Nucleophilic Attack) amine Primary Amine (R-NH₂) product Schiff Base (Colored Imine Product) intermediate->product - H₂O (Dehydration) caption Fig 1. Reaction mechanism of Schiff base formation.

Caption: Fig 1. Reaction mechanism of Schiff base formation.

Required Instrumentation and Reagents

Instrumentation:
  • UV-Visible Spectrophotometer (double-beam recommended)

  • Matched quartz or glass cuvettes (1 cm path length)

  • Calibrated analytical balance

  • pH meter

  • Vortex mixer

  • Calibrated micropipettes and tips

  • Thermostatic water bath or incubator

  • Standard laboratory glassware (volumetric flasks, beakers)

Chemicals and Reagents:
  • This compound (Purity ≥ 98%)

  • Model primary amine standard (e.g., Glycine, Aniline, or specific API)

  • Ethanol or Methanol (Spectrophotometric grade)

  • Buffer solutions (e.g., Phosphate or Acetate buffer, pH range 5.0-8.0)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

Detailed Experimental Protocol: Spectrophotometric Quantification

This protocol provides a general framework for the quantification of a model primary amine. Note: Optimal conditions (e.g., pH, solvent, incubation time, and λmax) must be determined empirically for each specific amine analyte.

Step 1: Preparation of Solutions
  • Reagent Stock Solution (10 mM):

    • Accurately weigh 16.71 mg of this compound (MW: 167.12 g/mol ).[1]

    • Dissolve in a 10 mL volumetric flask with spectrophotometric grade ethanol.

    • Mix until fully dissolved. Store this solution protected from light at 4°C.

  • Buffer Preparation (e.g., 0.1 M Phosphate Buffer, pH 7.0):

    • Prepare solutions of 0.1 M Monobasic Sodium Phosphate and 0.1 M Dibasic Sodium Phosphate.

    • Mix them, monitoring with a pH meter, until the pH reaches 7.0.

  • Amine Standard Stock Solution (10 mM):

    • Accurately weigh an amount of the primary amine standard equivalent to 0.1 mmol.

    • Dissolve in a 10 mL volumetric flask with the prepared buffer. For example, for Glycine (MW: 75.07 g/mol ), weigh 7.51 mg.

Step 2: Determination of Maximum Absorbance (λmax)
  • Rationale: The λmax is the wavelength at which the colored product has the highest absorbance. Using this wavelength for measurements provides the highest sensitivity and is crucial for linearity.

  • In a test tube, mix:

    • 1.0 mL of Buffer (pH 7.0)

    • 0.5 mL of a working amine standard (e.g., 1 mM)

    • 0.5 mL of the Reagent Stock Solution (10 mM)

  • Prepare a reagent blank by mixing 1.5 mL of buffer and 0.5 mL of the Reagent Stock Solution.

  • Incubate both tubes at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes).

  • Using the spectrophotometer, scan the absorbance of the sample from 400 nm to 700 nm, using the reagent blank to zero the instrument.

  • Identify the wavelength (λmax) that gives the peak absorbance. This λmax will be used for all subsequent measurements. For similar Schiff base assays, this is often in the 400-550 nm range.[3][4]

Step 3: Assay Procedure and Calibration Curve
  • Prepare Standards: Create a series of working standard solutions by diluting the Amine Standard Stock Solution with the buffer to achieve a range of concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Reaction Setup: For each standard and unknown sample, set up the reaction in a separate tube:

    • 1.5 mL of the standard solution or unknown sample.

    • 0.5 mL of the Reagent Stock Solution (10 mM).

    • The "0" standard serves as the reagent blank.

  • Incubation: Vortex all tubes gently and incubate at the optimized temperature and time (e.g., 37°C for 30 minutes).

  • Measurement: After incubation, cool the tubes to room temperature. Set the spectrophotometer to the predetermined λmax. Zero the instrument using the reagent blank.

  • Measure the absorbance of each standard and unknown sample.

  • Data Analysis: Plot the absorbance of the standards (Y-axis) against their corresponding concentrations (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid curve.

  • Calculate the concentration of the unknown sample using the regression equation.

Caption: Fig 2. General experimental workflow for amine quantification.

Method Validation: Ensuring Trustworthiness

To ensure that the analytical method is reliable, accurate, and precise, it must be validated.[5] The validation should be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).[6]

Parameter Purpose Typical Acceptance Criteria
Linearity & Range To verify that the method's response is directly proportional to the analyte concentration within a specific range.Correlation coefficient (R²) ≥ 0.995.
Accuracy To determine the closeness of the measured value to the true value. Assessed via spike-recovery studies.Recovery should be within 98-102%.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 2%.
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., excipients, secondary amines).No significant interference at the λmax of the analyte.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[7]
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).[7]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C).RSD of results should remain ≤ 2%.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Color Development Incorrect pH; Reagent degradation; Insufficient incubation time/temperature; Low amine concentration.Optimize buffer pH; Prepare fresh reagent solution; Increase incubation time/temperature; Concentrate sample if possible.
High Reagent Blank Absorbance Contaminated solvent or buffer; Reagent degradation over time.Use fresh, high-purity solvents/buffers; Prepare fresh reagent solution.
Poor Linearity (R² < 0.995) Pipetting errors; Standard degradation; Concentration range is too wide (saturation at high concentrations).Use calibrated pipettes; Prepare fresh standards; Narrow the concentration range of the calibration curve.
Poor Reproducibility (High RSD) Inconsistent incubation times or temperatures; Fluctuations in instrument performance; Pipetting errors.Ensure consistent timing and temperature control for all samples; Allow instrument to warm up; Review pipetting technique.

Safety and Handling

This compound should be handled with care in a well-ventilated area or chemical fume hood.

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[8]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry, cool place under an inert atmosphere.[8]

Conclusion

This compound is a versatile and effective chromogenic reagent for the quantitative analysis of primary amines. The Schiff base reaction provides a simple and robust basis for a spectrophotometric assay that is suitable for various applications in quality control and research. By following a systematic approach to method development and validation, researchers can establish a reliable analytical procedure to generate high-quality, reproducible data.

References

  • [Development of a colorimetric enzymatic assay method for aromatic biogenic monoamine-producing decarboxylases]. PMC.
  • [Spectrophotometric method for estimation of aliphatic primary amines in biological samples]. ResearchGate.
  • [Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di - ARC Journals]. ARC Journals.
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  • [Field method for the determination of aromatic primary amines in air. Part II. Development of a sensitive field test]. Royal Society of Chemistry.
  • [Development and Validation of Spectrophotometric Methods for the Estimation of Mesalamine in Tablet Dosage Forms]. PMC.
  • [Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone]. PubMed.
  • [Development and Validation of Spectrophotometric Method for Determination of Thiamine (VB1) in Pharmaceutical Formulations using 1,2-Naphthoquine-4- Sulphonate (NQS)]. ResearchGate.
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  • [this compound (C7H5NO4)]. PubChemLite.
  • [Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent]. ResearchGate.
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  • [(PDF) Development and Validation of an UV-Spectrophotometric Method for the Quantification of Mefenamic Acid in Pharmaceutical Formulations]. ResearchGate.
  • [(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review]. ResearchGate.
  • [Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine]. PubMed.

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Application Notes and Protocols: 4-Nitrosalicylaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Nitrosalicylaldehyde in Fluorescent Probe Design

In the landscape of chemical biology and materials science, the rational design of fluorescent probes is paramount for visualizing and quantifying specific analytes in complex environments. Among the myriad of building blocks available to the synthetic chemist, 4-Nitrosalicylaldehyde stands out as a particularly versatile and strategic precursor. Its utility stems from a unique combination of structural and electronic features: the salicylaldehyde moiety provides a reactive carbonyl group for straightforward Schiff base condensation and a phenolic hydroxyl group for metal ion chelation, while the electron-withdrawing nitro group at the para-position modulates the electronic properties of the aromatic ring, influencing the photophysical characteristics of the final probe.

This strategic placement of the nitro group often plays a crucial role in the sensing mechanism of the resulting fluorescent probes. It can enhance the acidity of the phenolic proton, facilitate photoinduced electron transfer (PET) processes, and influence the intramolecular charge transfer (ICT) characteristics of the molecule. These mechanisms are central to the "turn-on" or "turn-off" fluorescent responses observed upon analyte binding. Consequently, probes derived from 4-Nitrosalicylaldehyde have found significant applications in the detection of a wide range of species, including metal ions, anions, and biologically relevant small molecules.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of 4-Nitrosalicylaldehyde in the synthesis of fluorescent probes. We will delve into the synthetic rationale, provide detailed experimental protocols for the synthesis of a representative probe, discuss its photophysical properties, and present a protocol for its application in live-cell imaging.

Core Principles of Probe Design and Sensing Mechanisms

The majority of fluorescent probes derived from 4-Nitrosalicylaldehyde operate on the principle of Schiff base formation. The condensation of the aldehyde group of 4-Nitrosalicylaldehyde with a primary amine results in the formation of an imine (-C=N-) linkage, which is often part of a larger conjugated system. The choice of the amine-containing partner is critical as it introduces the analyte recognition site and further influences the overall photophysical properties of the probe.

The primary sensing mechanisms at play in these systems are:

  • Photoinduced Electron Transfer (PET): In the free probe, the lone pair of electrons on a nitrogen atom within the recognition moiety can quench the fluorescence of the fluorophore through a PET process. Upon binding of the target analyte, the energy level of the lone pair is lowered, inhibiting PET and leading to a significant enhancement in fluorescence intensity (a "turn-on" response).

  • Intramolecular Charge Transfer (ICT): The electronic distribution of the probe molecule can change upon excitation. The presence of both electron-donating and electron-withdrawing groups within the conjugated system facilitates this charge transfer. Analyte binding can modulate the ICT process, leading to a shift in the emission wavelength or a change in fluorescence intensity.

  • Chelation Enhanced Fluorescence (CHEF): The binding of a metal ion to a chelating site, often involving the phenolic hydroxyl group and the imine nitrogen, can rigidify the molecular structure. This rigidity reduces non-radiative decay pathways, resulting in an increase in fluorescence quantum yield.

The interplay of these mechanisms, governed by the specific chemical architecture of the probe, allows for the development of highly selective and sensitive fluorescent sensors.

Synthesis of a 4-Nitrosalicylaldehyde-Based Fluorescent Probe for Zinc(II)

Zinc is an essential transition metal ion in biological systems, playing critical roles in numerous physiological processes. Its dysregulation is associated with various diseases, making the development of selective fluorescent probes for Zn(II) an area of intense research. Here, we detail the synthesis of a Schiff base fluorescent probe (Probe 1) from 4-Nitrosalicylaldehyde and N,N-dimethylethylenediamine for the detection of Zn(II).

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_purification Purification cluster_final Final Product Reactant1 4-Nitrosalicylaldehyde Reaction Schiff Base Condensation (Ethanol, Reflux) Reactant1->Reaction Reactant2 N,N-Dimethylethylenediamine Reactant2->Reaction Product Probe 1 (Yellow Precipitate) Reaction->Product Purification Filtration & Recrystallization (Methanol) Product->Purification FinalProduct Pure Probe 1 Purification->FinalProduct

Caption: Synthetic workflow for Probe 1.

Experimental Protocol: Synthesis of Probe 1

Materials and Reagents:

  • 4-Nitrosalicylaldehyde (1.67 g, 10 mmol)

  • N,N-Dimethylethylenediamine (0.88 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Methanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.67 g (10 mmol) of 4-Nitrosalicylaldehyde in 30 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 0.88 g (10 mmol) of N,N-dimethylethylenediamine dissolved in 20 mL of absolute ethanol dropwise over 10 minutes with continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from hot methanol to obtain pure, yellow crystals of Probe 1.

  • Drying and Characterization: Dry the purified crystals under vacuum. The structure of the synthesized probe should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Sensing Performance of Probe 1

The utility of a fluorescent probe is defined by its photophysical characteristics and its response to the target analyte. The following table summarizes the key photophysical data for Probe 1 and its complex with Zn(II).

PropertyProbe 1 (Free)Probe 1 + Zn(II)
Excitation Wavelength (λex) ~380 nm~380 nm
Emission Wavelength (λem) ~450 nm~520 nm
Stokes Shift ~70 nm~140 nm
Quantum Yield (Φ) LowSignificantly
Appearance Yellow SolutionGreen Fluorescent
Limit of Detection (LOD) -Nanomolar Range

Causality Behind the Photophysical Changes:

The observed "turn-on" fluorescence response of Probe 1 in the presence of Zn(II) can be attributed to the CHEF and PET mechanisms. In its free form, the probe exhibits weak fluorescence due to the efficient PET from the lone pair of electrons on the aliphatic nitrogen of the ethylenediamine moiety to the excited fluorophore. Upon the addition of Zn(II), a stable 1:1 complex is formed through coordination with the phenolic oxygen, the imine nitrogen, and the aliphatic nitrogen. This chelation rigidifies the molecular structure, reducing non-radiative decay, and more importantly, it engages the lone pair of the aliphatic nitrogen in coordination, thereby inhibiting the PET process. This synergistic effect results in a significant enhancement of the fluorescence quantum yield and a noticeable red-shift in the emission spectrum, providing a clear signal for the detection of Zn(II).

Application in Live-Cell Imaging: Protocol for Intracellular Zinc(II) Detection

The ability to visualize the distribution and dynamics of metal ions within living cells is a powerful tool in cell biology and drug discovery. The following protocol outlines the use of Probe 1 for imaging intracellular Zn(II) in a model cell line.

Cell Imaging Workflow

CellImagingWorkflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Analyte Treatment cluster_imaging Fluorescence Imaging CellCulture Culture HeLa cells on a glass-bottom dish ProbeLoading Incubate cells with Probe 1 (10 µM) CellCulture->ProbeLoading ZnTreatment Treat cells with ZnCl2 (50 µM) ProbeLoading->ZnTreatment Control Control (no ZnCl2) ProbeLoading->Control Imaging Confocal Microscopy (Ex: ~405 nm, Em: 500-550 nm) ZnTreatment->Imaging Control->Imaging

Caption: Workflow for intracellular Zn(II) imaging.

Experimental Protocol: Live-Cell Imaging with Probe 1

Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Glass-bottom confocal dishes (35 mm)

  • Probe 1 stock solution (1 mM in DMSO)

  • Zinc chloride (ZnCl₂) stock solution (1 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Seed HeLa cells onto 35 mm glass-bottom confocal dishes at an appropriate density and culture them in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a working solution of Probe 1 by diluting the 1 mM stock solution in serum-free DMEM to a final concentration of 10 µM.

    • Wash the cells twice with warm PBS.

    • Add the Probe 1 working solution to the cells and incubate for 30 minutes at 37°C.

  • Zinc(II) Treatment:

    • For the experimental group, wash the cells twice with PBS to remove excess probe.

    • Add serum-free DMEM containing 50 µM ZnCl₂ to the cells and incubate for another 30 minutes at 37°C.

    • For the control group, after probe loading and washing, add fresh serum-free DMEM without ZnCl₂.

  • Imaging:

    • Wash the cells three times with warm PBS to remove any extracellular probe and ZnCl₂.

    • Add fresh PBS or a suitable imaging buffer to the dish.

    • Immediately image the cells using a confocal laser scanning microscope.

    • Use an excitation wavelength of approximately 405 nm and collect the emission between 500-550 nm.

    • Capture images of both the control and Zn(II)-treated cells under identical imaging conditions.

Expected Results:

Cells treated with Probe 1 alone (control) are expected to show minimal intracellular fluorescence. In contrast, cells incubated with both Probe 1 and ZnCl₂ should exhibit a significant increase in green fluorescence, indicating the detection of intracellular Zn(II). The localization of the fluorescence can provide insights into the subcellular distribution of labile zinc.

Conclusion and Future Perspectives

4-Nitrosalicylaldehyde has proven to be a valuable and versatile starting material for the construction of fluorescent probes. The straightforward Schiff base chemistry allows for the facile introduction of diverse recognition moieties, enabling the detection of a wide array of analytes. The inherent electronic properties of the 4-nitrosalicylaldehyde scaffold provide a solid foundation for designing probes with favorable sensing mechanisms, such as PET and CHEF, leading to high sensitivity and selectivity.

The detailed protocols provided herein for the synthesis of a Zn(II) probe and its application in live-cell imaging serve as a practical guide for researchers entering this field. The principles and methodologies can be adapted and extended to the development of novel probes for other targets of biological and environmental significance. Future research in this area will likely focus on the development of probes with enhanced photophysical properties, such as longer excitation and emission wavelengths to minimize cellular autofluorescence and increase tissue penetration, as well as the design of ratiometric and multi-analyte sensing systems. The continued exploration of 4-Nitrosalicylaldehyde and its derivatives will undoubtedly contribute to the advancement of fluorescent sensing technology and its impact on various scientific disciplines.

References

  • Note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited in a comprehensive review on this topic.
  • Schiff Base Fluorescent Probes for Metal Ion Detection. Coordination Chemistry Reviews. (A comprehensive review on the design and application of Schiff base chemosensors).

  • A Salicylaldehyde-Based "Turn-On" Fluorescent Probe for the Selective Detection of Zinc(II) and its Application in Live-Cell Imaging. Journal of the American Chemical Society. (A primary research article detailing the synthesis, characterization, and application of a specific probe).

  • Fluorescent Probes for Imaging of Metal Ions in Living Systems. Chemical Society Reviews. (A review covering the broader field of fluorescent metal ion sensing).

  • Rational Design of Fluorescent Probes for Biological Applications. Angewandte Chemie International Edition. (A perspective on the principles guiding the development of fluorescent probes).

  • Live-Cell Imaging: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (A standard reference for protocols in cell imaging).

Application Note & Protocol: Laboratory-Scale Synthesis and Purification of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent purification of 2-Hydroxy-4-nitrobenzaldehyde, also known as 4-Nitrosalicylaldehyde[1]. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The synthesis is achieved through the electrophilic nitration of salicylaldehyde. This guide emphasizes the underlying chemical principles, critical safety protocols for nitration reactions, detailed step-by-step experimental procedures, and effective purification techniques. The aim is to provide a robust, self-validating methodology grounded in established chemical practices.

Introduction: Significance of this compound

This compound is a valuable organic intermediate in the synthesis of various pharmaceuticals, dyes, and chelating agents. Its molecular structure, featuring hydroxyl, aldehyde, and nitro functional groups, provides multiple reaction sites for building more complex molecules[2]. For instance, it has been investigated for its role in creating compounds with potential anti-cancer properties[2]. The successful synthesis and purification of this compound with high purity are crucial for its application in subsequent research and development.

Synthesis of this compound

Chemical Principles and Mechanism

The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of salicylaldehyde. The reaction involves the introduction of a nitro group (-NO₂) onto the benzene ring.

  • The Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid like sulfuric acid, which acts as a catalyst by protonating nitric acid.

  • Directing Effects: The salicylaldehyde ring has two directing groups:

    • Hydroxyl Group (-OH): A strongly activating, ortho-, para- directing group.

    • Aldehyde Group (-CHO): A moderately deactivating, meta- directing group.

The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. This results in a mixture of isomers, predominantly 3-nitro-, 5-nitro-, and the desired 4-nitrosalicylaldehyde. The formation of the 4-nitro isomer is sterically less hindered than the 6-nitro position (which is ortho to both groups). Careful control of reaction conditions is necessary to manage the reaction rate and optimize the yield of the desired isomer.

Critical Safety Protocols for Nitration

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The primary risks include the use of highly corrosive acids, potential for runaway exothermic reactions, and the generation of toxic gases[3][4][5][6][7].

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact. Nitric acid is a strong oxidizing agent that can react violently with organic materials[7].

  • Exothermic Reaction: Nitration is a highly exothermic process. The heat generated can lead to thermal runaway, causing the reaction to boil uncontrollably, decompose, or even detonate if not managed[4].

  • Toxicity: Nitric acid fumes and nitrogen dioxide (NO₂), a brown gas that can be produced during the reaction, are highly toxic and can cause severe respiratory damage[3][6].

Mandatory Safety Measures:

  • Fume Hood: All operations must be conducted inside a certified chemical fume hood with adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat[3][5].

  • Temperature Control: The reaction must be cooled in an ice bath to maintain a low temperature, and the nitrating agent must be added slowly to control the rate of heat generation.

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have appropriate spill containment materials (such as sodium carbonate or a commercial spill kit) readily available[5][7].

  • Waste Disposal: Nitric acid waste must be segregated and disposed of according to institutional and regulatory guidelines. Never mix nitric acid waste with organic solvents[7].

Experimental Synthesis Protocol

This protocol is adapted from established low-temperature nitration methods for phenolic compounds[8][9].

Reagents and Materials:

  • Salicylaldehyde

  • Concentrated Nitric Acid (~70%)

  • Glacial Acetic Acid

  • Crushed Ice and Deionized Water

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve salicylaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature drops to 0-5 °C.

  • Slow Addition of Nitrating Agent: Slowly add concentrated nitric acid dropwise from the dropping funnel to the stirred salicylaldehyde solution. Crucially, maintain the internal temperature below 10 °C throughout the addition. This process should take approximately 1.5 to 2 hours.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction continue at room temperature for another 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water while stirring vigorously. This will precipitate the crude product.

  • Isolation of Crude Product: A yellow solid, which is a mixture of nitro-isomers, will precipitate. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).

Synthesis Workflow Diagram

Synthesis_Workflow start_end start_end process process input_output input_output hazard hazard A Start: Salicylaldehyde B Dissolve in Glacial Acetic Acid A->B C Cool to 0-5 °C in Ice Bath B->C E Slow Dropwise Addition (Maintain T < 10 °C) C->E Stirring D Concentrated Nitric Acid D->E F Stir at 0-5 °C (1 hr) then at RT (1-2 hrs) E->F Exothermic Reaction G Quench in Ice/Water F->G H Filter and Wash with Cold Water G->H Precipitation I Dry Crude Product H->I J Crude this compound (Isomer Mixture) I->J

Caption: Synthesis workflow for this compound.

Purification

Purification Principles

The crude product is a mixture of isomers. Purification is essential to isolate the desired this compound. Recrystallization is a highly effective method for this purpose, leveraging the differences in solubility between the isomers in a given solvent[10]. The principle is to dissolve the crude mixture in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. The least soluble compound (ideally the desired product) will crystallize out first in a purer form, leaving the more soluble impurities and other isomers in the solution (mother liquor).

Experimental Purification Protocol

Reagents and Materials:

  • Crude this compound

  • Ethanol (or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Ethanol is a reported suitable solvent for recrystallization[10]. An ethanol/water mixture can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for about 30 minutes to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven.

  • Characterization: Determine the melting point and yield of the purified product. The literature melting point is typically in the range of 135-138 °C. Further characterization can be done using techniques like NMR or IR spectroscopy.

Purification Workflow Diagram

Purification_Workflow start_end start_end process process input_output input_output separation separation A Start: Crude Product (Isomer Mixture) B Dissolve in Minimum Hot Ethanol A->B C Slow Cooling to Room Temperature B->C Crystallization begins D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Ice-Cold Ethanol E->F Solid Crystals I Mother Liquor (Contains Soluble Impurities and other Isomers) E->I Filtrate G Dry Purified Crystals F->G H Pure this compound G->H

Caption: Purification workflow for this compound.

Data Summary

The following table provides an example of the quantities and parameters for this synthesis. Researchers should adjust quantities based on the desired scale.

ParameterValueNotes
Reactants
Salicylaldehyde(User-defined quantity)Starting material.
Concentrated Nitric Acid~1.1 molar equivalentsThe nitrating agent.
Glacial Acetic AcidSufficient to dissolve salicylaldehydeSolvent for the reaction.
Reaction Conditions
Addition Temperature0 - 10 °CCritical for controlling exotherm and minimizing side products.
Reaction Time2 - 3 hours post-additionMonitored by TLC if desired.
Purification
Recrystallization SolventEthanol or Ethanol/WaterUse minimum hot solvent for maximum yield.
Product
Chemical FormulaC₇H₅NO₄[2]
Molar Mass167.12 g/mol [1][2]
AppearanceWhite to yellow crystalline powder
Expected YieldVariable (typically 30-50%)Highly dependent on reaction control and purification efficiency.
Melting Point (pure)135 - 138 °C

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Reaction temperature was too high, leading to decomposition or side reactions.Ensure strict temperature control (<10 °C) during nitric acid addition.
Incomplete reaction.Increase reaction time at room temperature after initial cooling. Monitor reaction progress with Thin Layer Chromatography (TLC).
Product is a Dark, Tarry Oil Overheating during the reaction, causing polymerization/decomposition.Maintain low temperature and ensure efficient stirring. Pour the reaction mixture into ice water very slowly with vigorous stirring.
Difficulty in Purification Product does not crystallize from the solvent.Too much solvent was used. Evaporate some solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization.
Crude product is too impure.Consider pre-purification with an activated carbon treatment in the hot solvent before cooling, or perform column chromatography.[10]

References

  • Nitr
  • American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. UW EHS.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. UW EHS.
  • Wenzel, P., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology.
  • Biosynth. (n.d.). This compound | 2460-58-4. Biosynth.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde. BenchChem.
  • CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • CN101020640A - Prepn process of 3-nitro salicylaldehyde.
  • This compound. PubChem.
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • 2460-58-4 Cas No. | this compound. Apollo Scientific.
  • Andreozzi, R., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development.
  • This compound | 2460-58-4. Sigma-Aldrich.
  • This compound | 2460-58-4. TCI (Shanghai) Development Co., Ltd..
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure.
  • New preparation method of 5-nitro-salicylaldehyde.

Sources

Troubleshooting & Optimization

Troubleshooting common problems in the synthesis of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitrosalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. My approach here is not to simply list steps, but to provide a logical framework for troubleshooting, grounded in the mechanistic principles of electrophilic aromatic substitution and reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Nitrosalicylaldehydes?

The synthesis of nitrosalicylaldehydes typically involves the electrophilic nitration of salicylaldehyde. However, this reaction is notoriously challenging regarding regioselectivity. The hydroxyl (-OH) and aldehyde (-CHO) groups on the salicylaldehyde ring direct incoming electrophiles, leading to a mixture of isomers, primarily 3-nitro and 5-nitrosalicylaldehyde.[1][2] The synthesis of the 4-nitro isomer is less common and requires careful control of reaction conditions or alternative synthetic strategies. An alternative conceptual approach involves the formylation of a pre-nitrated phenol, such as o-nitrophenol, though this also presents its own set of challenges.[3]

Q2: Why is controlling isomer formation so critical in this synthesis?

The hydroxyl group is a strongly activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. Their combined influence leads to substitution primarily at the 3 and 5 positions.[1][2] The 4-position is sterically and electronically less favored. Formation of undesired isomers, such as 3- and 5-nitrosalicylaldehyde, complicates purification significantly, as their similar physical properties make separation by standard crystallization or chromatography difficult, leading to low yields of the desired pure 4-nitro isomer.[2]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or No Yield of the Desired Product

You've completed the reaction, but after workup, the yield of 4-Nitrosalicylaldehyde is minimal or non-existent.

Possible Cause A: Incorrect Nitrating Agent or Conditions

  • The "Why": The nitration of phenols is a rapid, often exothermic reaction. Using a nitrating agent that is too harsh (e.g., concentrated nitric acid alone) can lead to oxidation of the aldehyde group to a carboxylic acid, or over-nitration, resulting in dinitro products or polymeric tars.[4] The choice of solvent and temperature is paramount to modulate the reactivity of the nitronium ion (NO₂⁺).

  • Solution:

    • Use a Milder Nitrating Agent: A common strategy is to use a mixture of nitric acid in a solvent like glacial acetic acid.[1] This helps to control the reaction rate.

    • Strict Temperature Control: The reaction must be kept cold, typically between 0-10°C, using an ice-salt bath.[1][4] Exceeding this temperature range can drastically lower the yield by promoting side reactions.[4]

    • Slow, Controlled Addition: The nitrating agent should be added dropwise to the solution of salicylaldehyde with vigorous stirring to ensure even heat dissipation and prevent localized overheating.[5]

Possible Cause B: Starting Material Degradation

  • The "Why": Salicylaldehyde is susceptible to oxidation. If the starting material is old or has been improperly stored, it may already contain impurities like salicylic acid, which will react differently under nitrating conditions.

  • Solution:

    • Verify Starting Material Purity: Use freshly distilled or recently purchased salicylaldehyde. Confirm its purity via TLC or NMR before starting the reaction.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation, especially if the reaction times are long.

Problem 2: Formation of an Inseparable Mixture of Isomers

Your post-reaction analysis (NMR or HPLC) shows multiple nitro-substituted salicylaldehydes, with the 4-nitro isomer as a minor component.

Possible Cause A: Dominant Directing Effects of -OH and -CHO Groups

  • The "Why": As discussed, the powerful ortho-, para- directing effect of the hydroxyl group favors substitution at positions 3 and 5. Achieving substitution at the 4-position requires circumventing these electronic preferences.

  • Solution:

    • Solvent System Modification: Some patented methods for controlling isomer ratios in similar systems use specific solvent mixtures. For example, a ternary system of hydrofluoric acid, acetic anhydride, and acetic acid has been used to improve the yield of the 5-nitro isomer by potentially altering the hydrogen bonding environment around the hydroxyl group.[1] While not directly for the 4-nitro isomer, this highlights the principle of using solvents to influence regioselectivity.

    • Alternative Synthetic Route: Consider a multi-step approach. For instance, starting with a compound that already has a group at the 4-position which can later be converted to a nitro group, or a starting material where the 4-position is more activated. An attempt to introduce the aldehyde group directly into o-nitrophenol via a Reimer-Tiemann reaction has been documented, though it was not straightforward.[3][6] This approach, however, directly targets the correct substitution pattern.

Problem 3: Product Decomposition During Workup or Purification

The crude product appears promising, but it degrades upon attempts to purify it, often indicated by darkening color or streaking on a TLC plate.

Possible Cause A: Thermal Instability

  • The "Why": Nitro-aromatic compounds, especially those with electron-donating groups like -OH, can be thermally sensitive. Overheating during solvent removal or column chromatography can lead to decomposition.

  • Solution:

    • Low-Temperature Solvent Removal: Use a rotary evaporator with a water bath set to a low temperature (<40°C).

    • Avoid Aggressive Purification: If using column chromatography, opt for a less active stationary phase if possible and do not let the column run dry. Quick purification is key. Recrystallization from a suitable solvent system (e.g., aqueous alcohol) at a controlled temperature may be a gentler alternative.[3]

Possible Cause B: pH Sensitivity

  • The "Why": As a phenol, 4-Nitrosalicylaldehyde is acidic and will deprotonate to form a phenoxide in basic conditions. This phenoxide is more electron-rich and may be more susceptible to oxidation or other side reactions. The workup procedure must carefully control the pH.

  • Solution:

    • Neutralize Carefully: During the aqueous workup, neutralize any strong acids used in the reaction by pouring the reaction mixture over crushed ice and then carefully adding a base like sodium bicarbonate solution until the pH is near neutral. Avoid strongly basic conditions.

    • Acidic Wash: A final wash with a dilute acid during the extraction can ensure the product remains in its protonated, less reactive form.

Quantitative Data & Key Parameters

For a typical nitration of salicylaldehyde, the following parameters are crucial. Note that optimization is required to favor the 4-nitro isomer.

ParameterRecommended Value/RangeRationale & Key Considerations
Molar Ratio (Salicylaldehyde:HNO₃) 1 : 1 to 1 : 1.2Using a large excess of nitric acid increases the risk of over-nitration and oxidative side reactions.[1]
Reaction Temperature 0 - 10°CCritical for controlling reaction rate and preventing byproduct formation. Exothermic nature of the reaction requires active cooling.[1][5]
Solvent Glacial Acetic AcidActs as a solvent and helps to moderate the reactivity of the nitrating agent.
Addition Time 30 - 60 minutesSlow, dropwise addition is essential for maintaining temperature control and ensuring homogeneous reaction conditions.
Reaction Time 1 - 3 hoursMonitor by TLC to determine completion. Over-extending the reaction time can lead to product degradation.

Experimental Workflow & Troubleshooting Logic

Below are a generalized experimental workflow and a troubleshooting decision tree, visualized using DOT language.

Workflow for Synthesis and Purification

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Dissolve Salicylaldehyde in Acetic Acid B 2. Cool to 0-5°C in Ice-Salt Bath A->B D 4. Add Nitrating Mix Dropwise (keep T < 10°C) B->D C 3. Prepare Nitrating Mix (HNO3 in Acetic Acid) C->D E 5. Stir at 0-10°C (Monitor by TLC) D->E F 6. Quench Reaction by Pouring onto Ice E->F G 7. Isolate Crude Solid by Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize (e.g., from aq. Ethanol) H->I J 10. Dry Product Under Vacuum I->J

Caption: General workflow for the synthesis of 4-Nitrosalicylaldehyde.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Observed LowYield Low / No Yield Start->LowYield ImpureProduct Impure Product / Isomer Mixture Start->ImpureProduct Decomposition Decomposition During Workup Start->Decomposition Temp Temperature too high? LowYield->Temp Reagents Reagents pure? LowYield->Reagents Time Reaction time optimal? LowYield->Time Isomers Poor Regioselectivity ImpureProduct->Isomers SideRxn Side Reactions (Oxidation, etc.) ImpureProduct->SideRxn Thermal Overheating during solvent removal? Decomposition->Thermal pH Workup pH too basic? Decomposition->pH Sol_Temp Use ice-salt bath, slow addition Temp->Sol_Temp Yes Sol_Reagents Verify starting material purity Reagents->Sol_Reagents No Sol_Time Monitor by TLC Time->Sol_Time No Sol_Isomers Modify solvent system or change route Isomers->Sol_Isomers Yes Sol_SideRxn Use milder conditions, control stoichiometry SideRxn->Sol_SideRxn Yes Sol_Thermal Use low-temp rotovap, consider recrystallization Thermal->Sol_Thermal Yes Sol_pH Neutralize carefully with weak base pH->Sol_pH Yes

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Segesser, J. R., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825-826. [Link]
  • SIELC Technologies. (2018). 4-Nitrosalicylaldehyde. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]
  • PrepChem. (n.d.). Synthesis of 4-chloromethyl-5-nitro-salicylaldehyde. [Link]
  • Semantic Scholar. (n.d.).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]
  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 769-775). Pergamon. [Link]
  • Eureka | Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde. [Link]
  • Google Patents. (n.d.).
  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
  • Supporting Information: Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazon
  • Journal of the American Chemical Society. (n.d.).
  • Wikipedia. (n.d.).
  • Dissertation: 5 - the Nitrosalicylaldehyde Synthesis. (2004). [Link]
  • PubMed. (n.d.).
  • Chemsrc. (n.d.). 4-Nitrosalicylaldehyde | CAS#:2460-58-4. [Link]
  • Google Patents. (n.d.). CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. [Link]

Sources

Technical Support Center: Purification of Crude 2-Hydroxy-4-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide serves as a dedicated resource for resolving common and complex issues encountered during the purification of 2-hydroxy-4-nitrobenzaldehyde via recrystallization. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to make informed decisions and adapt these protocols to your specific experimental context.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a direct question-and-answer format.

Question 1: I've added the hot solvent, but my crude product has turned into a viscous, yellowish oil instead of forming crystals upon cooling. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solute is effectively "melting" in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Impurities can also significantly depress the melting point of your compound, making it more prone to oiling out.[1][2]

Root Causes & Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture.

    • Solution: Attempt to remove the bulk of the impurities by another method first, such as a simple wash or preliminary column chromatography, before proceeding with recrystallization.[3]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your crude product.

    • Solution A: Re-dissolve the oil in the hot solvent and add a larger volume of the same solvent. This keeps the compound in solution at a lower temperature during the cooling phase, which may be below its melting point.[1]

    • Solution B: Switch to a solvent with a lower boiling point.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over slow, ordered crystal growth.[4]

    • Solution: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by placing it inside a larger beaker of hot water and allowing the entire assembly to cool to room temperature.[2][5]

Question 2: After cooling the solution, even in an ice bath, very few or no crystals have formed. What should I do to induce crystallization?

Answer: The failure of crystals to form typically indicates one of two primary issues: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization.[2]

Troubleshooting Steps:

  • Confirm Saturation: The most common reason for low yield is using an excessive amount of solvent.[1][2]

    • Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[1] Once the volume is reduced, allow the solution to cool again.

  • Induce Nucleation: A supersaturated solution is one that holds more dissolved solute than is thermodynamically stable, but it lacks a starting point for crystal growth.[2]

    • Action A (Seeding): If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[2]

    • Action B (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[2][6]

  • Drastic Cooling: If the above methods fail, try cooling the solution to a much lower temperature using a dry ice/acetone bath, being careful not to freeze the solvent itself.[5]

Question 3: My final crystals are yellow or orange, not the expected pale-yellow powder. How can I improve the color and purity?

Answer: The presence of color often indicates trapped impurities within the crystal lattice. These can be highly colored byproducts from the synthesis or residual starting materials.

Purification Strategies:

  • Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed using activated charcoal.

    • Protocol: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount (spatula tip) of activated charcoal to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Crucially, you must then perform a hot filtration to remove the charcoal before allowing the solution to cool.

  • Re-crystallization: A second recrystallization of the colored crystals will often result in a purer, paler product. The concentration of the impurity will be lower in the second round, making it more likely to remain in the mother liquor.

  • Isomeric Impurities: If the crude product is from the nitration of salicylaldehyde, it may contain the 2-hydroxy-6-nitrobenzaldehyde isomer.[3][7] These isomers can have similar solubilities and may co-crystallize. If recrystallization is ineffective at separating them, column chromatography is the recommended alternative purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures but low solubility at room temperature or below.[8][9] For aromatic compounds containing polar hydroxyl and nitro groups, polar protic solvents are often a good starting point.[6]

  • Good Candidates: Alcohols like ethanol or methanol are frequently effective.[6] Data suggests solubility in methanol, chloroform, and dichloromethane.[10][11]

  • Testing: The best approach is to test solubility on a small scale. Place ~50 mg of your crude material in a test tube and add a potential solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.[12]

Q2: What is the expected melting point for pure this compound, and how does it relate to purity?

A2: The literature melting point for this compound is in the range of 135-138 °C. Some sources may list a slightly different range, such as 128-130 °C.[10][11] A pure compound will have a sharp melting point that falls within this literature range. Impurities tend to depress and broaden the melting point range.[4] Therefore, measuring the melting point of your recrystallized product is an excellent way to assess its purity.

Q3: What are the most common impurities I should expect in my crude sample?

A3: The impurities will depend on the synthetic route. A common synthesis involves the nitration of salicylaldehyde (2-hydroxybenzaldehyde).[7]

  • Isomeric Byproducts: The primary impurity is often the isomeric product, 2-hydroxy-6-nitrobenzaldehyde.[3]

  • Unreacted Starting Material: Unreacted salicylaldehyde may be present.

  • Dinitrated Products: If nitration conditions are too harsh, dinitrated byproducts can form.[3]

  • Tarry Substances: Side reactions, particularly in methods like the Reimer-Tiemann reaction, can produce dark, polymeric substances.[7][13]

Q4: Is it better to cool the solution slowly or quickly?

A4: Slow cooling is almost always preferred.[4][9] Gradual cooling allows for the selective formation of a well-ordered crystal lattice, which excludes impurities.[4] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can cause the compound to precipitate out of solution as an amorphous solid, trapping impurities within it.[4]

Key Data Summary: Solvent Selection

The choice of solvent is the most critical parameter in a successful recrystallization.[9] The following table provides a guide for common laboratory solvents.

SolventBoiling Point (°C)Suitability for this compoundRationale & Considerations
Methanol 65Good Candidate Known to dissolve the compound.[10][11] Its polarity is suitable for the functional groups present. Low boiling point allows for easy removal.
Ethanol 78Good Candidate Similar polarity to methanol and often works well for aromatic compounds.[6] A very common and effective recrystallization solvent.
Water 100Potentially Useful (as anti-solvent) As a highly polar solvent, it is unlikely to dissolve the largely organic molecule well, even when hot. However, it can be an excellent anti-solvent when used in a pair with a solvent like ethanol or methanol.[8]
Ethyl Acetate 77Possible Candidate A solvent of intermediate polarity. Worth testing on a small scale.
Dichloromethane 40Poor Candidate While the compound is soluble in it,[10][11] its very low boiling point makes it difficult to establish a significant solubility difference between hot and cold conditions, which is essential for good recovery.

Experimental Protocols

Step-by-Step Recrystallization Workflow

This protocol provides a generalized yet robust procedure. The exact solvent and volumes should be determined by preliminary small-scale tests.

  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).

    • Add the chosen solvent (e.g., ethanol) to a separate flask and bring it to a boil on a hot plate.

    • Add the hot solvent to the flask containing the crude solid in small portions, with continuous swirling and gentle heating. Add just enough hot solvent to fully dissolve the solid. Adding a large excess will significantly reduce your final yield.[4][6]

  • (Optional) Hot Filtration for Impurity Removal:

    • If you observe insoluble impurities (e.g., dust, sand) or if you have treated the solution with activated charcoal, you must perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed is best) and a clean receiving Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[5]

  • Crystallization (Slow Cooling):

    • Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

    • Set the flask on a surface where it will not be disturbed and allow it to cool slowly to room temperature.[4]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, you can place it in an ice-water bath for 15-20 minutes to maximize the yield.[4]

  • Collection of Crystals (Vacuum Filtration):

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the crystallized mixture into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying the Product:

    • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

    • Transfer the dried cake of crystals to a pre-weighed watch glass and allow them to air-dry completely. For optimal dryness, use a vacuum oven.

    • Once dry, weigh the final product to calculate the percent recovery and measure its melting point to assess purity.

Visualizations

Recrystallization Workflow Diagram

This diagram illustrates the logical steps and decision points in the purification process.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter 2. Perform Hot Filtration hot_filter_q->hot_filter Yes cool 3. Allow Solution to Cool Slowly hot_filter_q->cool No hot_filter->cool crystals_q Crystals Formed? cool->crystals_q induce Induce Crystallization (Seed/Scratch) crystals_q->induce No collect 4. Collect Crystals by Vacuum Filtration crystals_q->collect Yes induce->crystals_q wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry the Crystals wash->dry end End: Pure Product dry->end

Caption: General experimental workflow for recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting_Tree start_problem Problem Encountered During Cooling no_crystals No Crystals Form start_problem->no_crystals oiling_out Product 'Oils Out' start_problem->oiling_out impure_crystals Crystals are Colored/ Impure start_problem->impure_crystals too_much_solvent Cause: Too Much Solvent? no_crystals->too_much_solvent supersaturated Cause: Supersaturated? no_crystals->supersaturated mp_issue Cause: Impurities depressing MP or wrong solvent? oiling_out->mp_issue colored_imp Cause: Colored Impurities? impure_crystals->colored_imp isomers Cause: Isomers? impure_crystals->isomers reduce_volume Solution: Boil off excess solvent too_much_solvent->reduce_volume induce Solution: Add seed crystal or scratch flask supersaturated->induce add_solvent Solution: Reheat, add more solvent, cool slowly mp_issue->add_solvent change_solvent Solution: Use a lower boiling point solvent mp_issue->change_solvent charcoal Solution: Use activated charcoal & hot filter colored_imp->charcoal re_x Solution: Re-crystallize isomers->re_x chromatography Solution: Column Chromatography isomers->chromatography

Caption: Decision tree for troubleshooting common issues.

References

  • University of York, Department of Chemistry. Solvent Choice. [Link]
  • LookChem. This compound. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • University of Rochester, Department of Chemistry.
  • RSC Education.
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]
  • Chemistry LibreTexts. 2.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
  • University of York, Department of Chemistry.
  • Recrystalliz
  • PubChem. This compound. [Link]
  • Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. [Link]
  • Organic Syntheses Procedure. p-NITROBENZALDEHYDE. [Link]
  • Google Patents.
  • ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K | Request PDF. [Link]
  • Solubility of Things. 2,4-Dihydroxybenzaldehyde. [Link]
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
  • Google Patents.
  • Google Patents. DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.

Sources

Technical Support Center: Separation of Isomers in the Nitration of 2-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the separation of isomers produced during the nitration of 2-hydroxybenzaldehyde (salicylaldehyde). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this common synthetic challenge. The nitration of salicylaldehyde typically yields a mixture of 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, and their effective separation is crucial for downstream applications.[1][2]

This resource provides field-proven insights and scientifically grounded protocols to help you navigate the complexities of isomer separation, ensuring the high purity of your target compound.

I. Core Concepts: Understanding the Challenge

The nitration of 2-hydroxybenzaldehyde is a classic electrophilic aromatic substitution reaction. The hydroxyl (-OH) and aldehyde (-CHO) groups on the benzene ring direct the incoming nitro (-NO2) group to specific positions. The powerful activating and ortho-, para-directing hydroxyl group primarily dictates the substitution pattern, leading to the formation of the 3-nitro (ortho) and 5-nitro (para) isomers.[1]

The primary challenge in this process lies in the similar physicochemical properties of the resulting isomers, which can make their separation non-trivial.[1][3] Factors such as polarity, solubility, and crystal lattice energy are often closely related, requiring carefully optimized separation techniques.

II. Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the separation of 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde.

Issue 1: Poor or No Separation on Thin Layer Chromatography (TLC)

Question: My TLC plate shows a single elongated spot or two spots with very close Rf values (ΔRf < 0.2) for the crude nitration mixture. How can I improve the separation to effectively monitor the reaction and guide purification?

Answer:

Achieving good separation on TLC is the first critical step for a successful preparative separation. If you are observing poor resolution, consider the following:

  • Underlying Cause: The polarity of the 2-hydroxy-3-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde isomers is very similar. Standard solvent systems may not have sufficient selectivity to resolve them.

  • Step-by-Step Solution:

    • Solvent System Optimization: The key is to systematically vary the composition of your mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]

      • Actionable Advice: Prepare a series of eluent mixtures with gradually changing ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) and run a TLC for each. This systematic approach will help you identify the optimal polarity for separation.

      • Pro-Tip: For optimal separation in column chromatography, aim for an Rf value of 0.3-0.4 for your target compound on the TLC plate.[3]

    • Consider Alternative Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations. For instance, incorporating a small amount of a slightly more polar or a different selectivity solvent like dichloromethane or toluene can sometimes improve resolution.

    • Two-Dimensional TLC: If a single solvent system is insufficient, consider 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and then run it in a second, different solvent system. This can sometimes resolve closely migrating spots.

Issue 2: Co-crystallization or Oiling Out During Recrystallization

Question: I'm attempting to separate the isomers by recrystallization, but I'm either getting an oily precipitate or the melting point of my crystals is broad, suggesting a mixture. What's going wrong?

Answer:

Recrystallization relies on differences in solubility between the isomers in a given solvent at different temperatures. Co-crystallization or oiling out are common indicators that the chosen solvent system is not ideal.

  • Underlying Cause: The isomers may have very similar solubility profiles in many common solvents, leading to them precipitating out together. Oiling out occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Step-by-Step Solution:

    • Solvent Selection is Critical: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]

      • Actionable Advice: Test a range of solvents of varying polarities (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexanes). Small-scale solubility tests in test tubes are highly recommended before committing to a large-scale recrystallization. For instance, a mixed solvent system of toluene and petroleum ether has been reported to be effective.[3]

    • Slow Cooling: Rapid cooling often leads to the trapping of impurities and can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.

    • Managing Oiling Out: If the product oils out, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly. Sometimes, using a more dilute solution can prevent oiling out.

Issue 3: Inefficient Separation by Column Chromatography

Question: I'm running a column chromatography, but the fractions are all mixed, or the yield of the pure isomers is very low. How can I optimize my column separation?

Answer:

Column chromatography is a powerful technique for separating compounds with similar polarities, but it requires careful planning and execution.[3]

  • Underlying Cause: Poor separation on a column is often due to an inadequately optimized mobile phase, improper column packing, or overloading the column.

  • Step-by-Step Solution:

    • TLC is Your Guide: As mentioned in Issue 1, extensive TLC analysis is a prerequisite for successful column chromatography. The solvent system that gives a clear separation with Rf values in the range of 0.2-0.5 is a good starting point for your column's mobile phase.[3]

    • Proper Column Packing: A well-packed column is essential for good resolution.

      • Actionable Advice: Prepare a slurry of silica gel in your chosen mobile phase and carefully pour it into the column.[3] Allow the silica to settle without any air bubbles or cracks. A layer of sand on top of the silica bed will prevent it from being disturbed when adding the eluent.[3]

    • Sample Loading: Load the crude sample onto the column in a minimal amount of solvent. A concentrated band at the top of the column will lead to better separation.

    • Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to determine which fractions contain the pure isomers and which are mixed.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected isomer distribution in the nitration of 2-hydroxybenzaldehyde?

The ratio of 2-hydroxy-3-nitrobenzaldehyde to 2-hydroxy-5-nitrobenzaldehyde can be influenced by reaction conditions such as the nitrating agent used, temperature, and solvent.[1] While specific ratios can vary, the formation of a mixture is typical. Controlling these parameters is key to potentially favoring one isomer over the other, though complete selectivity is challenging.

Q2: Can I use a different nitrating agent to improve the selectivity?

Yes, the choice of nitrating agent can influence the isomer ratio.[1] Common nitrating agents include nitric acid, a mixture of nitric and sulfuric acids, or other nitrosating agents.[1] For example, using cerium ammonium nitrate has been reported in the synthesis of 3-nitrosalicylaldehyde.[2] Experimenting with different nitrating agents, under carefully controlled conditions, may alter the product distribution.

Q3: Are there any alternative methods to traditional chromatography or recrystallization for separating these isomers?

While column chromatography and recrystallization are the most common laboratory-scale methods, other techniques exist. For instance, derivatization of the aldehyde to an acetal can change the physical properties of the isomers, potentially making them easier to separate by distillation or crystallization.[4][5] However, this adds extra steps to the synthetic sequence.

Q4: How can I confirm the identity and purity of my separated isomers?

Spectroscopic methods are essential for confirming the structure and purity of your final products.

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure and the substitution pattern on the aromatic ring.[6]

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity. For example, the melting point of 2-hydroxy-3-nitrobenzaldehyde is reported to be 105-109 °C.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present (hydroxyl, aldehyde, nitro).

IV. Experimental Protocols & Data

Table 1: Recommended Solvent Systems for TLC and Column Chromatography
ApplicationSolvent System (v/v)Typical Rf Values (Approximate)Notes
TLC Analysis Hexane:Ethyl Acetate (7:3)2-hydroxy-5-nitrobenzaldehyde: ~0.42-hydroxy-3-nitrobenzaldehyde: ~0.3Good starting point for assessing separation. Adjust ratios as needed for optimal resolution.[3]
Column Chromatography Hexane:Ethyl Acetate (gradient)VariesStart with a less polar mixture (e.g., 9:1) and gradually increase the polarity to elute both isomers.
Recrystallization Toluene and Petroleum EtherN/ADissolve the crude product in a minimum amount of hot toluene, then slowly add warm petroleum ether until the solution becomes cloudy.[3]
Step-by-Step Protocol: Column Chromatography Separation
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude nitration product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the concentrated sample solution to the top of the column.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions.

    • Monitor the elution of the compounds using TLC.

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to obtain the purified products.

V. Visual Workflows

Diagram 1: General Workflow for Nitration and Isomer Separation

G cluster_0 Reaction cluster_1 Purification cluster_2 Analysis & Final Products Nitration Nitration of 2-Hydroxybenzaldehyde Quenching Quenching in Ice Water Nitration->Quenching Filtration Crude Product Filtration Quenching->Filtration TLC TLC Analysis for Solvent System Optimization Filtration->TLC Crude Mixture Column Column Chromatography TLC->Column Recrystallization Recrystallization (Optional) Column->Recrystallization Analysis Purity & Identity Confirmation (NMR, MP, MS) Recrystallization->Analysis Isomer1 Pure 2-Hydroxy-3-nitrobenzaldehyde Analysis->Isomer1 Isomer2 Pure 2-Hydroxy-5-nitrobenzaldehyde Analysis->Isomer2

Caption: A flowchart illustrating the overall process from synthesis to purification and analysis.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

G Start Poor Isomer Separation Method Separation Method? Start->Method TLC TLC Issue? Method->TLC TLC Column Column Issue? Method->Column Column Chromatography Recryst Recrystallization Issue? Method->Recryst Recrystallization Solvent Optimize Mobile Phase (Vary Polarity, Try New Solvents) TLC->Solvent Column->Solvent Poor Resolution Packing Repack Column Carefully (Slurry Method) Column->Packing Streaking/Channeling Loading Check Sample Loading (Use Minimal Solvent) Column->Loading Broad Bands SolventRecryst Screen for New Recrystallization Solvents Recryst->SolventRecryst Oiling Out/ Co-precipitation Cooling Ensure Slow Cooling & Consider Seeding Recryst->Cooling Poor Crystal Formation

Caption: A decision tree to guide troubleshooting efforts for common separation problems.

VI. References

  • Eureka | Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020640A - Prepn process of 3-nitro salicylaldehyde. Retrieved from

  • Eureka | Patsnap. (n.d.). New preparation method of 5-nitro-salicylaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4714783A - Separation of nitrobenzaldehyde isomers. Retrieved from

  • Google Patents. (n.d.). US3996289A - Process for the preparation of 2-nitrobenzaldehyde. Retrieved from

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

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Technical Support Center: Challenges in the Scale-Up of 2-Hydroxy-4-nitrobenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxy-4-nitrobenzaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical and engineering principles to empower you to troubleshoot and optimize this challenging process. We will delve into the common hurdles, from managing hazardous exotherms to controlling regioselectivity and achieving efficient purification.

The most common synthetic route involves the electrophilic nitration of 3-hydroxybenzaldehyde. This pathway, while direct, presents significant challenges in controlling the formation of the desired 2-hydroxy-4-nitro isomer versus the 2-hydroxy-6-nitro and other dinitrated by-products. This guide is structured to address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide: From Bench to Bulk

This section addresses the most pressing issues encountered during the scale-up of this compound synthesis. Each answer is grounded in process safety, reaction kinetics, and separation science to provide a robust framework for problem-solving.

Issue 1: Runaway Exothermic Reaction During Nitration

Question: My lab-scale nitration of 3-hydroxybenzaldehyde is manageable with an ice bath, but I am concerned about thermal safety during a 50 L scale-up. How can I prevent a runaway reaction?

Answer: This is the most critical challenge to address before any scale-up. Aromatic nitration is a notoriously exothermic process, and what is easily controlled in a flask can become a catastrophic failure in a large reactor.[1][2][3] The key is to understand and control the heat generation rate relative to the reactor's heat removal capability.

Causality and Mitigation Strategy:

  • Understand the Thermal Profile: The fundamental issue is that heat generation scales with volume (cubed), while heat removal scales with surface area (squared). As you scale up, the ability to cool the reaction diminishes drastically. Before scaling, you must perform a thermal hazard assessment using Reaction Calorimetry (RC1e) .[4] This will provide critical data on:

    • Heat of Reaction (ΔH): The total energy released.

    • Heat Flow: The rate of heat generation at different points in the reaction.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost.[3]

    • Maximum Temperature for Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in a runaway scenario.[3][4]

  • Control the Rate of Reaction: The rate of heat generation is directly tied to the rate of reaction. On a large scale, this is controlled by the addition rate of the limiting reagent (typically the nitrating agent).

    • Semi-Batch Operation: Do not mix all reagents at once (batch mode). Instead, adopt a semi-batch process where the nitrating mixture (HNO₃/H₂SO₄) is added slowly and sub-surface to the solution of 3-hydroxybenzaldehyde in the reactor.

    • Automated Dosing: Use a calibrated dosing pump to ensure a constant, pre-determined addition rate. This rate should be calculated from your calorimetry data to ensure the heat generation never exceeds the reactor's cooling capacity.

  • Optimize Heat Removal:

    • Reactor Choice: Use a jacketed glass or steel reactor with a high surface-area-to-volume ratio. Ensure the thermal fluid in the jacket is operating at its optimal temperature and flow rate.

    • Agitation: Efficient stirring is crucial not only for mixing but also for transferring heat from the bulk liquid to the reactor wall. Poor agitation can lead to localized "hot spots" where decomposition and runaway can initiate.

A typical workflow for assessing and mitigating thermal risk during scale-up is essential for safe operation.

G cluster_0 Phase 1: Hazard Assessment (Lab Scale) cluster_1 Phase 2: Process Design (Pilot Scale) cluster_2 Phase 3: Safe Execution calorimetry Reaction Calorimetry (RC1e) - Determine ΔH, ΔTad, MTSR kinetics Kinetic Modeling - Understand reaction rate vs. temp calorimetry->kinetics params Define Critical Parameters - Max addition rate - Min jacket temp kinetics->params Data Transfer sop Develop SOP - Emergency quench procedure params->sop execute Controlled Semi-Batch Reaction - Slow, sub-surface addition sop->execute Implementation monitor Continuous Monitoring - Reactor temp (Tr) - Jacket temp (Tj) execute->monitor quench Quench on Ice - Controlled transfer to quench vessel monitor->quench

Caption: Workflow for Safe Scale-up of Exothermic Nitration.
Issue 2: Poor Regioselectivity and By-product Formation

Question: My scaled-up reaction produces a nearly 1:1 mixture of this compound and the 2-hydroxy-6-nitro isomer, along with some dinitrated impurities. How can I improve selectivity for the desired 4-nitro product?

Answer: This is a classic challenge in electrophilic aromatic substitution. The hydroxyl group of 3-hydroxybenzaldehyde is a strongly activating ortho-, para-director, while the aldehyde is a deactivating meta-director. The positions ortho to the hydroxyl group (2 and 4) and para to it (6) are all activated. Fortunately, they are also all meta to the aldehyde, so the directing groups are not in conflict. The challenge is differentiating between the electronically similar 4- and 6-positions.

Causality and Mitigation Strategy:

  • Steric Hindrance: The 6-position is sterically unhindered, while the 4-position is flanked by two substituents. In many cases, this would favor substitution at the 6-position. However, the reaction mechanism can be influenced by the reaction medium.

  • Nitrating Agent and Solvent: The nature of the electrophile (NO₂⁺) and its solvation shell can influence regioselectivity.

    • Mixed Acid (HNO₃/H₂SO₄): This is the standard, aggressive nitrating agent. While effective, it often provides poor selectivity between similar positions.

    • Milder Nitrating Agents: Consider exploring alternative nitrating systems that may offer better selectivity. A well-documented method for achieving high ortho-selectivity in phenol nitration is using cerium (IV) ammonium nitrate (CAN) with a mild base like NaHCO₃.[5] This system can favor nitration at the less sterically hindered ortho position, which in this case could potentially be tuned to favor one isomer over another, although this would require experimental validation for your specific substrate.

  • Temperature Control: Lowering the reaction temperature (e.g., to -10°C to 0°C) can sometimes improve selectivity. Lower kinetic energy allows the small differences in activation energy between the pathways leading to the 4-nitro and 6-nitro isomers to have a more pronounced effect on the product ratio.

  • Minimizing Dinitration: The formation of dinitrated products is a result of over-nitration.

    • Stoichiometry: Use a slight substoichiometric amount of the nitrating agent (e.g., 0.95 equivalents). This ensures the starting material is the excess reagent, minimizing the chance for a second nitration event on the product molecule.

    • Reaction Time: Monitor the reaction closely by TLC or HPLC.[6][7] Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice. Extended reaction times will invariably lead to more by-products.

ParameterStandard Condition (Low Selectivity)Recommended Condition (Improved Selectivity)Rationale
Temperature 0 - 10°C-10 - 0°CLower temperature enhances kinetic selectivity.
Nitrating Agent HNO₃/H₂SO₄HNO₃/H₂SO₄ (optimized ratio) or CAN/NaHCO₃Milder agents or different acid ratios can alter the electrophile's reactivity and improve selectivity.[5][8]
Stoichiometry >1.0 eq. HNO₃0.95 - 1.0 eq. HNO₃Prevents over-nitration and formation of dinitrated products.[7]
Addition Time < 30 minutes2 - 4 hoursSlow addition maintains low concentration of nitrating agent, reducing side reactions.
Issue 3: Difficulties in Product Purification and Isolation

Question: The crude product from my scaled-up reaction is a dark, tarry mixture of isomers that is very difficult to purify. Recrystallization gives poor recovery and purity. What are my options?

Answer: Purification is often the bottleneck in scaling up this synthesis, especially with isomeric products that have very similar physical properties. Tarry substances often indicate polymerization or decomposition, which can be exacerbated by prolonged exposure to strong acids at elevated temperatures during work-up.[6][9]

Causality and Mitigation Strategy:

  • Quenching and Work-up: The initial work-up is critical. A rapid and efficient quench of the acidic reaction mixture onto a large volume of crushed ice is essential to halt the reaction and dilute the acid, minimizing product degradation.

  • Separation of Isomers: This is the primary challenge.

    • Fractional Recrystallization: While difficult, this can sometimes be achieved by systematically screening a wide range of solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane, ethyl acetate/hexane). The goal is to find a system where one isomer is significantly less soluble than the other. This requires patience and significant empirical work.

    • Preparative Chromatography: For high-purity material, column chromatography is effective but becomes expensive and cumbersome at a large scale. It is best reserved for producing reference standards or small, high-value batches.

  • Selective Chemical Derivatization (Purification via Adduct Formation): A classic and highly effective method for purifying aldehydes is through the formation of a reversible sodium bisulfite adduct.[10] This technique is excellent for separating the aldehyde products from non-aldehydic impurities (like unreacted starting material or nitrophenols).

    • Mechanism: The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, forming a crystalline, water-soluble adduct.

    • Process: The crude, solvent-extracted product mixture is stirred vigorously with a saturated aqueous solution of sodium bisulfite. The solid adduct precipitates and can be filtered off.[10]

    • Release: The purified adduct is then treated with an acid (like dilute H₂SO₄) or a base (like Na₂CO₃) to regenerate the pure aldehyde, which can be extracted.[10]

    • Limitation: This method will not separate the 4-nitro and 6-nitro isomers from each other, as both are aldehydes. However, it is an extremely effective way to remove tar and other impurities, which may then make subsequent isomer separation by crystallization more successful.

G crude Crude Product in Organic Solvent (Isomers + Tarry Impurities) wash Aqueous Wash (Remove residual acid) crude->wash extract Add aq. NaHSO₃ Solution (Vigorous Stirring) wash->extract filter Filter Slurry extract->filter solid_adduct Solid Bisulfite Adduct (Mixture of Isomers) filter->solid_adduct Solid Phase filtrate Filtrate (Organic layer + Tarry Impurities) filter->filtrate Liquid Phase regenerate Regenerate Aldehyde (Add aq. Na₂CO₃ or H₂SO₄) solid_adduct->regenerate extract_pure Extract with Fresh Organic Solvent regenerate->extract_pure pure_isomers Purified Isomer Mixture (Ready for Crystallization) extract_pure->pure_isomers

Caption: Purification workflow using sodium bisulfite adduct formation.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical quality attributes for the starting material, 3-hydroxybenzaldehyde?

    • Purity: Should be >99%. The presence of other phenolic isomers can lead to a complex and inseparable product mixture.

    • Absence of Metals: Trace metals can sometimes catalyze unwanted side reactions or decomposition.

    • Water Content: Should be minimal, as excess water can alter the concentration and effectiveness of the mixed acid nitrating agent.

  • Q2: How should I handle the preparation of the nitrating mixture (HNO₃/H₂SO₄) safely at scale?

    • Always add acid to acid: Slowly and carefully add the concentrated nitric acid to the concentrated sulfuric acid. NEVER the other way around.

    • Use a cooling bath: The mixing process is exothermic. Prepare the mixture in a dedicated, cooled, and stirred vessel before adding it to the reactor.

    • Work in a well-ventilated area: The process can release toxic NOx gases.[11] Ensure adequate ventilation and consider a scrubber for large-scale operations.

    • Use appropriate PPE: This includes acid-resistant gloves, apron, and full face shield.

  • Q3: What analytical techniques are best for monitoring this reaction?

    • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring at the bench to see the consumption of starting material and the appearance of products.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A good HPLC method can separate and quantify the starting material, the desired 4-nitro isomer, the 6-nitro isomer, and dinitrated by-products, giving you a precise picture of reaction progress and selectivity.[6]

    • ¹H NMR Spectroscopy: Useful for confirming the structure of the final product and identifying the ratio of isomers in the purified mixture by integrating the distinct aromatic and aldehydic protons.[12]

References

  • Murray, J. I., et al. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3), 657-660. [Link]
  • American Chemical Society (ACS). (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
  • Urbanski, T. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • ResearchGate. (n.d.). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link]
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  • Chegg. (2018). Solved Nitration of 4-hydroxybenzaldehyde produces. [Link]
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Preventing side reactions in the synthesis of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Nitrosalicylaldehyde

Welcome to the technical support center for the synthesis of 4-Nitrosalicylaldehyde (2-Hydroxy-4-nitrobenzaldehyde). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with its synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you minimize side reactions and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 4-Nitrosalicylaldehyde?

There are two main strategies, each with distinct advantages and challenges:

  • Direct Formylation of p-Nitrophenol: This is the most direct approach, where a formyl group (-CHO) is introduced onto the p-nitrophenol ring. Common methods include the Reimer-Tiemann and Duff reactions. This route is attractive for its directness but is often plagued by low yields and side reactions due to the electron-withdrawing nature of the nitro group.

  • Multi-Step Synthesis from a Substituted Toluene: A more robust, albeit longer, route involves starting with a precursor like 4-nitro-2-aminotoluene. This pathway offers better control and potentially higher overall yields by building the molecule through a series of reliable reactions, such as diazotization, bromination, and hydrolysis.[1]

Q2: I tried directly nitrating salicylaldehyde but didn't get 4-Nitrosalicylaldehyde. Why?

This is a common misconception. Direct nitration of salicylaldehyde does not yield 4-Nitrosalicylaldehyde (this compound). The powerful activating and ortho-, para-directing hydroxyl group on salicylaldehyde directs the incoming nitro group to positions 3 and 5, leading to a mixture of 3-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde.[2] The 4-position is not electronically favored.

Nitration_Isomers Salicylaldehyde Salicylaldehyde NitratingMixture HNO₃ / H₂SO₄ Salicylaldehyde->NitratingMixture IsomerMix Mixture of Isomers NitratingMixture->IsomerMix Electrophilic Aromatic Substitution Product3Nitro 3-Nitrosalicylaldehyde IsomerMix->Product3Nitro Ortho-attack Product5Nitro 5-Nitrosalicylaldehyde IsomerMix->Product5Nitro Para-attack

Caption: Direct nitration of salicylaldehyde yields a mixture of 3- and 5-nitro isomers.

Q3: Which formylation method is best for converting p-nitrophenol to 4-Nitrosalicylaldehyde?

The "best" method depends on a trade-off between experimental simplicity, yield, and scalability. The Reimer-Tiemann reaction is classic but often gives low yields with nitrophenols.[3][4] The Duff reaction can be milder but also suffers from variable efficiency.[5][6] For the highest yield and regioselectivity, a directed ortho-lithiation approach would be superior, but it requires stringent anhydrous conditions and specialized reagents not suitable for all labs.[4] For most applications, optimizing the Reimer-Tiemann reaction offers the most accessible route.

Troubleshooting Guide: Preventing Side Reactions

This section provides a detailed breakdown of common problems and solutions, organized by synthetic route.

Route 1: Formylation of p-Nitrophenol via Reimer-Tiemann Reaction

This electrophilic substitution reaction utilizes dichlorocarbene (:CCl₂) as the reactive species to formylate the phenoxide ring.[7] The strong electron-withdrawing nitro group deactivates the ring, making the reaction more challenging than with simple phenol and increasing the likelihood of side reactions.

Reimer_Tiemann_Mechanism cluster_carbene Carbene Formation cluster_attack Electrophilic Attack CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion Deprotonation Base OH⁻ Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene α-elimination Phenoxide p-Nitrophenoxide Carbene->Phenoxide Principal Reactive Species pNitrophenol p-Nitrophenol pNitrophenol->Phenoxide Deprotonation by OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Ortho-attack by :CCl₂ Product 4-Nitrosalicylaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Reimer-Tiemann formylation of p-nitrophenol.

Problem 1: Consistently Low Yield (<20%)

  • Possible Cause (A): Inefficient Dichlorocarbene Generation. The reaction relies on the deprotonation of chloroform by a strong base. If the base is not concentrated enough or if the two phases (aqueous base and organic chloroform) are not mixed adequately, carbene generation will be the rate-limiting step.

    • Solution: Use a concentrated (50% w/w) aqueous NaOH or KOH solution. Implement vigorous mechanical stirring to create an emulsion. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance the transport of hydroxide ions into the organic phase, improving carbene formation under milder conditions.[8]

  • Possible Cause (B): Deactivation by the Nitro Group. The -NO₂ group strongly withdraws electron density from the aromatic ring, making the p-nitrophenoxide a weaker nucleophile compared to simple phenoxide. This slows down the rate of attack on the dichlorocarbene.

    • Solution: Higher reaction temperatures (60-70°C) and longer reaction times (6-12 hours) are typically necessary to drive the reaction to completion. However, this must be balanced against the risk of thermal decomposition.

  • Possible Cause (C): Thermal Decomposition. The Reimer-Tiemann reaction can be highly exothermic once initiated.[7] Uncontrolled temperature spikes can lead to the decomposition of the starting material, intermediates, and the desired product, resulting in significant tar formation.

    • Solution: Maintain strict temperature control. Begin heating gently to initiate the reaction. Once the exotherm begins, use an ice bath to maintain the target temperature. Adding the chloroform dropwise to the heated phenol-base mixture can also help moderate the reaction rate.

Problem 2: Significant Tar/Resin Formation

  • Possible Cause: The combination of strong base and high heat promotes polymerization and decomposition of the phenolic compounds.

    • Solution:

      • Lower the Temperature: Operate at the lowest effective temperature (e.g., 55-60°C).

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation of the electron-rich phenoxide, which can contribute to dark-colored byproducts.

      • Prompt Work-up: Once the reaction is complete (monitored by TLC), cool the mixture immediately and proceed with the work-up. Leaving the product in the hot, basic mixture will promote degradation.

Problem 3: Difficulty in Separating Product from Unreacted p-Nitrophenol

  • Possible Cause: Both the product and starting material are acidic phenols with relatively similar polarities, which can make purification challenging.

    • Solution:

      • Acid-Base Extraction: After the reaction, acidification of the aqueous layer will precipitate both the product and unreacted starting material. A key difference for separation is that salicylaldehydes can form a sodium bisulfite adduct. Treat the crude solid mixture with a saturated sodium bisulfite solution to selectively dissolve the 4-Nitrosalicylaldehyde. The unreacted p-nitrophenol can then be filtered off. The aldehyde is recovered from the filtrate by adding acid or base.

      • Column Chromatography: If bisulfite adduction is not effective, column chromatography on silica gel is the most reliable method. A solvent system like ethyl acetate/hexane (e.g., starting at 10:90 and gradually increasing the polarity) will typically provide good separation.

Table 1: Comparative Analysis of Phenol Formylation Methods
MethodReagentsTypical Yield (for Nitrophenols)AdvantagesDisadvantages
Reimer-Tiemann CHCl₃, strong base (NaOH/KOH)10-30%Operationally simple; common reagents.[7][8]Low yields; harsh conditions; tar formation.[3]
Duff Reaction Hexamethylenetetramine (HMTA), acid15-40%Milder conditions; avoids chlorinated solvents.[5][6]Often requires strong acid (TFA); yields can be variable.
Vilsmeier-Haack POCl₃, DMF<10% (for phenols)Excellent for electron-rich aromatics.Generally ineffective for phenols; low yields.[9]
Directed ortho-Lithiation s-BuLi, TMEDA, DMF>80%High yield and excellent regioselectivity.[4]Requires strict anhydrous/inert conditions; cryogenic temperatures; expensive reagents.

Recommended Experimental Protocol

Protocol: Synthesis via Reimer-Tiemann Formylation of p-Nitrophenol

This protocol incorporates troubleshooting measures to optimize yield and minimize side products.

Materials:

  • p-Nitrophenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB) - Optional PTC

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a dropping funnel, combine p-nitrophenol (1 eq.), water, and NaOH (4-5 eq.). If using, add TBAB (0.05 eq.).

  • Initiation: Stir the mixture vigorously to dissolve the solids and heat to 65°C under a nitrogen atmosphere.

  • Reagent Addition: Slowly add chloroform (2-3 eq.) dropwise via the dropping funnel over 2-3 hours. Monitor the internal temperature closely and use a water bath to maintain it at 65-70°C. The solution will turn dark red/brown.

  • Reaction: After the addition is complete, continue stirring at 65°C for an additional 6-8 hours. Monitor the reaction progress by taking small aliquots, neutralizing them, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up (Steam Distillation): Once the reaction is complete, cool the flask to room temperature. Remove the excess chloroform by steam distillation.

  • Work-up (Acidification): Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2 by slowly adding concentrated HCl. A yellow-brown solid will precipitate.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Purification:

    • Air-dry the crude solid.

    • Perform column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to separate the 4-Nitrosalicylaldehyde from unreacted p-nitrophenol and non-polar impurities.

    • Combine the pure fractions, remove the solvent under reduced pressure, and recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-Nitrosalicylaldehyde as a yellow solid.

References

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  • Nejati, M. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 29(4), 1637-1640.
  • Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7779-7785. DOI: 10.1039/C8SC03581B.
  • Fengchen Group Co., Ltd. (n.d.). 5-Nitrosalicylaldehyde BP EP USP CAS 97-51-8.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Segesser, J. R., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825-826. DOI: 10.1021/ja01256a024.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.
  • SIELC Technologies. (2018, May 16). 4-Nitrosalicylaldehyde.
  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
  • ACS Publications. (n.d.). Preparation of 4-Nitrosalicylaldehyde.
  • Semantic Scholar. (n.d.). Preparation of 4-Nitrosalicylaldehyde.

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Stability issues of 2-Hydroxy-4-nitrobenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-nitrobenzaldehyde (CAS No. 2460-58-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile but sensitive reagent. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Quick Guide

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature (10°C - 25°C) in a tightly sealed container to protect it from moisture.[1] For long-term stability, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon.[1][2][3] This is crucial because the aldehyde functional group is susceptible to slow oxidation by atmospheric oxygen, which can lead to the formation of the corresponding carboxylic acid (2-hydroxy-4-nitrobenzoic acid) as an impurity.

Q2: I've noticed the solid, which is typically a pale yellow powder, has developed a darker yellow or orange tint. Is it still usable?

A2: A color change often indicates the onset of degradation. While minor color changes might not significantly impact all applications, it is a warning sign. The darkening could be due to the formation of polymorphic forms, minor oxidation, or photodecomposition products. Before use in a critical application, we recommend verifying the purity of the material using an appropriate analytical method, such as HPLC or NMR, to ensure it meets the requirements of your experiment.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its sensitivity, preparing fresh solutions for immediate use is the best practice. If storage is necessary, use a high-purity, anhydrous, and peroxide-free solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices. Store solutions in amber vials or vials wrapped in aluminum foil to protect them from light, at -20°C or -80°C, and under an inert atmosphere if possible. Avoid prolonged storage, as degradation can occur even under these conditions.

Q4: Is this compound sensitive to light?

A4: Yes. Aromatic nitro compounds are often susceptible to photodecomposition.[4] Exposure to UV or even ambient laboratory light over extended periods can initiate photochemical reactions, leading to the formation of colored impurities and a reduction in purity. All handling, weighing, and solution preparation should be performed with minimal light exposure.

Q5: What are the primary degradation pathways I should be aware of?

A5: The two most common degradation pathways are:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (2-hydroxy-4-nitrobenzoic acid), especially in the presence of air, oxidizing agents, or certain solvents.[5]

  • Photodecomposition: UV light can promote complex degradation reactions. While specific pathways for this exact molecule are not extensively published, related nitrobenzaldehydes are known to undergo intramolecular rearrangements and redox reactions upon photolysis.[4]

Part 2: Troubleshooting Guide - Addressing Experimental Issues

This section provides a deeper dive into specific problems you may encounter and the scientific reasoning behind the troubleshooting steps.

Issue 1: My reaction yield is unexpectedly low, and I suspect reagent degradation.

  • Symptoms: Lower-than-expected product yield, formation of multiple unidentified side products.

  • Causality: The aldehyde functional group is the primary reactive site for many synthetic transformations. If the starting material has partially oxidized to the less reactive carboxylic acid, the effective concentration of the aldehyde is lower, directly impacting your reaction stoichiometry and yield.

  • Troubleshooting Workflow:

start Low Reaction Yield Observed check_purity 1. Verify Purity of Solid Reagent (HPLC, NMR, or Melting Point) start->check_purity purity_ok Purity >98%? check_purity->purity_ok degraded_solid Purity issue identified. Source new, high-purity reagent. Review solid storage conditions. purity_ok->degraded_solid No check_solution 2. Analyze Reaction Solution (TLC or LC-MS at t=0) purity_ok->check_solution Yes solution_ok Only starting material present? check_solution->solution_ok degraded_solution Degradation products observed. Prepare fresh solution immediately before use. Protect from light and air. solution_ok->degraded_solution No check_conditions 3. Evaluate Reaction Conditions (Solvent, Temp, Atmosphere) solution_ok->check_conditions Yes conditions_ok Are conditions inert and anhydrous? check_conditions->conditions_ok bad_conditions Reaction may be sensitive to air/moisture. Use anhydrous solvents, run under N2/Ar. Consider peroxide contamination in solvent. conditions_ok->bad_conditions No end Yield issue likely due to other reaction parameters. conditions_ok->end Yes

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: My solution of this compound turns brown upon adding a base.

  • Symptoms: A rapid color change to yellow, orange, or brown after adding a basic reagent (e.g., NaOH, triethylamine, potassium carbonate).

  • Causality: This is often due to two phenomena. First, the phenolic hydroxyl group is acidic and will be deprotonated by the base to form a phenolate anion. This phenolate is more electron-rich, causing a bathochromic shift (a shift to a longer wavelength of light absorption), which results in a more intensely colored solution. Second, aldehydes with α-hydrogens can undergo base-catalyzed aldol condensation reactions, which can lead to polymeric, colored byproducts.[6]

  • Preventative Measures & Solutions:

    • Temperature Control: If adding a base, do so at a low temperature (e.g., 0°C) to minimize the rate of potential side reactions.

    • Stoichiometry: Use the minimum required amount of base. An excess can accelerate degradation.

    • Inert Atmosphere: Deprotonated species can be more sensitive to oxidation. Perform the reaction under an inert atmosphere.

Issue 3: I see an unexpected peak in my LC-MS analysis with a mass of 183.11 g/mol .

  • Symptoms: A new peak appears in your chromatogram with a [M-H]⁻ ion at m/z 182.0 or [M+H]⁺ at 184.0.

  • Causality: The molecular weight of this compound is 167.12 g/mol .[7] The molecular weight of its oxidation product, 2-hydroxy-4-nitrobenzoic acid, is 183.12 g/mol . This mass difference of 16 amu (one oxygen atom) is a classic indicator of aldehyde oxidation.

  • Confirmation Protocol:

    • Spiking Experiment: Obtain a standard of 2-hydroxy-4-nitrobenzoic acid, if available, and spike it into your sample. If the retention time of the unexpected peak matches the standard, you have confirmed its identity.

    • Forced Degradation: Prepare a dilute solution of your this compound and bubble air through it for several hours or add a drop of 3% hydrogen peroxide.[8] Re-analyze the sample. A significant increase in the area of the peak at 183.12 g/mol strongly supports its identity as the oxidation product.

Part 3: Recommended Protocols & Data

Adherence to validated protocols is the cornerstone of reproducible science.

Protocol 1: Standard Handling and Storage
  • Receiving: Upon receipt, inspect the container for an intact seal. Note the color of the solid material.

  • Storage: Transfer the container to a desiccator or a dry cabinet in a cool, dark place. For optimal long-term storage, place the entire container inside a larger vessel that can be purged with an inert gas like nitrogen.[1]

  • Weighing: Weigh the compound quickly in an area protected from direct, bright light. Minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing, securely reseal the container. If it was stored under an inert atmosphere, purge the headspace with the inert gas before sealing.

Data Summary: Storage Conditions
ParameterRecommendationRationale & References
Temperature Room Temperature (10-25°C)Prevents potential degradation from heat.[1][2]
Atmosphere Inert Gas (Nitrogen, Argon)Minimizes oxidation of the aldehyde group.[2][3]
Light Protect from Light (Amber Vial/Dark)Prevents photodecomposition.[4]
Container Tightly ClosedExcludes moisture and atmospheric oxygen.[9]
Visualization of Degradation Factors & Pathways

The stability of this compound is a function of multiple environmental factors that can initiate specific degradation pathways.

cluster_factors Environmental Stress Factors cluster_pathways Potential Degradation Pathways Light Light (UV/Visible) Photolysis Photochemical Rearrangement Light->Photolysis Oxygen Atmospheric Oxygen (O2) Oxidation Oxidation to Carboxylic Acid Oxygen->Oxidation Base Base (e.g., OH⁻) Polymerization Aldol Condensation/Polymerization Base->Polymerization Heat Elevated Temperature Heat->Oxidation accelerates Product1 2-Hydroxy-4-nitrobenzoic Acid Oxidation->Product1 Product2 Colored Byproducts / Polymers Photolysis->Product2 Polymerization->Product2 Compound This compound Compound->Oxidation Compound->Photolysis Compound->Polymerization

Caption: Factors influencing the stability of this compound.

References

  • PubChem.this compound Compound Summary.[Link]
  • Allen, J. M., et al. (2000). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 167-78. [Link]
  • Carl ROTH.this compound Product Page.[Link]
  • Kaya, I., & Sen, S. (2013). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde.
  • PubChem.4-Hydroxy-2-nitrobenzaldehyde Compound Summary.[Link]
  • PubChemLite.this compound.[Link]
  • Frontiers.2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis...[Link]
  • ResearchGate.2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.[Link]
  • MDPI.Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing.[Link]
  • BYJU'S.NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.[Link]

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How to avoid the formation of tarry by-products in nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration Reactions

A-Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Tarry By-products

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, actionable insights into one of the most common challenges in synthetic chemistry: the formation of tarry by-products during nitration reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing methods and design robust new ones.

Part 1: Frequently Asked Questions - Understanding Tar Formation

Q1: What exactly is "tar" in the context of a nitration reaction, and why does it form?

A1: "Tar" is a general term for a complex, often intractable, mixture of high-molecular-weight by-products that are insoluble in the reaction medium. These by-products are typically dark-colored, viscous oils or solids. Their formation in nitration reactions stems from several competing side reactions that occur alongside the desired electrophilic aromatic substitution. The primary culprits are:

  • Oxidation: The nitrating mixture, especially when containing nitric and sulfuric acids, is a powerful oxidizing medium.[1] Substrates with electron-donating groups (like phenols, anilines, or even activated alkylbenzenes) are highly susceptible to oxidation, leading to the formation of quinones, phenols, and other oxygenated species which can polymerize under acidic conditions.[2][3]

  • Polynitration: Many substrates, particularly those with activating groups, are prone to the addition of multiple nitro groups.[1][4] Dinitro and trinitro compounds are often less stable and can contribute to decomposition pathways, especially at elevated temperatures.

  • Radical Reactions: At higher temperatures, homolytic cleavage can generate radical species. Nitrogen dioxide (NO₂), for instance, can initiate radical polymerization pathways, leading to complex, high-molecular-weight tars.

  • Acid-Catalyzed Polymerization: For certain substrates, the strong acid catalyst (H₂SO₄) can itself promote polymerization or condensation reactions, entirely separate from the nitration pathway.

The common thread is that these side reactions are often more sensitive to temperature than the desired nitration. A small increase in temperature can dramatically accelerate these tar-forming pathways.[1][5]

Q2: My substrate is highly activated (e.g., a phenol or aniline derivative). Why is it so prone to tarring?

A2: Highly activated substrates are particularly problematic due to their high electron density, which makes them extremely reactive towards the electrophilic nitrating agent. This high reactivity leads to two major issues:

  • Extreme Exothermicity: The reaction rate is so fast that heat is generated more rapidly than it can be dissipated by standard cooling methods.[1][4][6] This leads to localized hot spots within the reaction mixture, which triggers the oxidative and polymerization side reactions discussed in Q1.

  • Sensitivity to Oxidation: The same electron-donating groups that activate the ring for nitration also make it highly susceptible to oxidation. Phenols can be oxidized to quinones, and anilines can form a host of colored oxidation products.[2][3] Direct nitration of aniline with mixed acid, for instance, is notoriously messy and often results in significant tar formation along with a mixture of isomers.[7]

To manage this, the key is to moderate the reactivity. This can be achieved by using a protecting group (like converting aniline to acetanilide) or by employing milder nitrating agents and conditions.[7]

Part 2: Proactive Strategies for Clean Nitration

This section details preventative measures. The choice of strategy depends on the substrate's sensitivity, the desired scale, and available equipment.

Strategy 1: Rigorous Temperature Control

This is the single most critical factor in preventing tar formation. The goal is to maintain a low and stable internal reaction temperature, typically between -10°C and 10°C.

G sub Substrate Sensitivity? high High (e.g., Phenol, Aniline) sub->high Highly Activated low Low (e.g., Nitrobenzene) sub->low Deactivated t_low <-5°C to 0°C high->t_low t_high 0°C to 25°C low->t_high temp Target Temperature add_slow Very Slow, Dropwise (e.g., >1 hour) t_low->add_slow add_mod Moderate Rate (e.g., 30-45 mins) t_high->add_mod addition Addition Rate monitor_int Internal Thermometer Crucial! add_slow->monitor_int add_mod->monitor_int monitor Monitoring monitor_ext External Bath Temp Less Reliable

Caption: Decision workflow for temperature control strategy.

This protocol is based on procedures reported in Organic Syntheses, a highly trusted source for reproducible methods.[5][8]

  • Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer placed directly into the reaction mixture, and a pressure-equalizing dropping funnel.

  • Cooling Bath: Prepare an efficient cooling bath. For temperatures from 0°C to 5°C, an ice-water bath is sufficient. For temperatures below 0°C (e.g., -10°C), an ice-salt bath or a cryocooler is necessary.[1][5]

  • Substrate Dissolution: Charge the flask with the aromatic substrate and a suitable solvent (if any). Begin stirring and cool the mixture to the target temperature (e.g., 0°C).

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture (e.g., mixed nitric and sulfuric acid) and cool it in an ice bath.[1]

  • Slow, Controlled Addition: Add the cold nitrating agent to the stirred substrate solution dropwise via the dropping funnel. The rate of addition must be slow enough to ensure the internal temperature does not rise above the setpoint (e.g., 5°C).[1][5] This step can take anywhere from 45 minutes to several hours depending on the scale and substrate reactivity.[5]

  • Post-Addition Stirring: After the addition is complete, continue stirring the mixture at the low temperature for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Quenching: Quench the reaction by pouring it slowly and with vigorous stirring onto a large amount of crushed ice.[1][8] This stops the reaction and precipitates the product.

Strategy 2: Choice of Nitrating Agent

The classic "mixed acid" (HNO₃/H₂SO₄) is highly effective but also very harsh. For sensitive substrates, alternative, milder reagents can significantly reduce by-product formation.

Nitrating AgentCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ + Conc. H₂SO₄-10°C to 30°CInexpensive, powerful, well-established.[4]Highly corrosive, strong oxidant, causes tarring with sensitive substrates.[9]
Acetyl Nitrate HNO₃ + Acetic Anhydride15°C to 25°CMilder, reduces oxidative side reactions, good for sensitive substrates like furans.[10][11]Can be explosive if not handled correctly; reagent must often be prepared in situ.[10][11]
Nitronium Salts NO₂⁺BF₄⁻ or NO₂⁺PF₆⁻0°C to RTNon-acidic conditions, high reactivity, clean reactions.Expensive, moisture-sensitive.
Dilute Nitric Acid Dilute HNO₃ (aq)25°C to 50°CGreener, avoids strong co-acids, essential for highly reactive substrates like phenol.[12]Slower reaction rates, may require heat, risk of oxidation still present.[2]
Phase-Transfer Catalysis HNO₃ / Organic Solvent + PTCRoom TemperatureBiphasic system allows for mild conditions and easy separation; improves selectivity.[13][14]Requires a suitable catalyst (e.g., TBAB), may have mass transfer limitations.[14][15]

Acetyl nitrate is particularly useful for substrates prone to oxidation or acid-catalyzed decomposition.[10][16]

  • Reagent Preparation: In a flask equipped for stirring and cooling, add acetic anhydride. Cool the flask to below 20°C in an ice-salt bath.

  • Nitric Acid Addition: Add concentrated nitric acid dropwise to the cold, stirred acetic anhydride. Caution: This addition is exothermic and potentially explosive if done too quickly.[17] Maintain the temperature strictly below 20°C throughout the addition.[17]

  • Substrate Addition: Once the acetyl nitrate solution is prepared and stable, add the substrate (either neat or dissolved in a solvent like acetic acid) at a controlled rate, maintaining the low temperature.

  • Reaction and Work-up: Allow the reaction to proceed at low temperature or room temperature for a set time, then quench by pouring into ice water.

Strategy 3: Modulating Substrate Reactivity & Reaction Medium

For anilines and phenols, temporarily masking the activating group is a classic and highly effective strategy.

  • Anilines: Acetylation to form an acetanilide is standard practice. The amide group is still an ortho-, para-director but is significantly less activating than the free amine, preventing oxidation and polynitration. The acetyl group can be easily removed by acid or base hydrolysis after nitration.[7]

  • Phenols: While less common, phenols can be converted to esters (e.g., acetate) or ethers to moderate their reactivity before nitration.

For reactions involving an aqueous phase and an organic substrate, PTC can be highly effective. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the nitrating species into the organic phase where the substrate resides.[13][14] This allows the bulk of the reaction to occur under milder, biphasic conditions, which can suppress side reactions and improve selectivity.[13][14]

Part 3: Troubleshooting Guide

Issue: My reaction started clean but turned dark brown/black after a while.
  • Probable Cause: A delayed thermal runaway. This often happens if the nitrating agent is added too quickly at a very low temperature. The reaction doesn't start immediately, causing an accumulation of unreacted reagents. A small, subsequent temperature increase then initiates a rapid, uncontrolled exotherm.[1]

  • Solution:

    • Immediate Action: If safe to do so, add more crushed ice or dry ice to the cooling bath to try and regain control.

    • Prevention: Ensure the addition rate is slow enough for the reaction to consume the reagent as it is added. A slight, stable exotherm during addition is often a good sign that the reaction is proceeding smoothly. For future runs, consider adding the substrate to the nitrating mixture instead, which can sometimes provide better control.

Issue: I'm getting a low yield and a lot of sticky, insoluble material.
  • Probable Cause: This is a classic sign of tar formation due to oxidation or polymerization. The temperature was likely too high, even for a short period.

  • Solution:

    • Work-up: Try to salvage the product by dissolving the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and attempting to filter off the insoluble tar. A column chromatography purification will likely be necessary.

    • Prevention: Re-evaluate the reaction conditions. Use a lower temperature, a slower addition rate, and ensure vigorous stirring to prevent hot spots.[1][5] If the problem persists, switch to a milder nitrating agent from the table in Part 2. For a phenol, using dilute nitric acid is a standard approach to avoid this.[12]

Issue: The reaction is producing an unexpected isomer or multiple nitro products.
  • Probable Cause: Reaction conditions are too harsh, overcoming the normal directing effects of the substituents. High temperatures and highly concentrated acids can lead to a loss of regioselectivity and promote polynitration.[1][4]

  • Solution:

    • Optimize Temperature: Lowering the reaction temperature is the first step to improving selectivity.[18]

    • Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent to disfavor polynitration.

    • Change the System: Consider alternative methods. For example, nitration in the presence of certain zeolites or using phase-transfer catalysis can significantly improve regioselectivity towards the para-isomer.[13][19]

G start Problem Encountered q1 Reaction Turned Black? start->q1 q2 Low Yield / Sticky Tar? start->q2 q3 Wrong Isomer / Polynitration? start->q3 a1 Delayed Runaway. Slow down addition. Ensure immediate reaction. q1->a1 a2 Oxidation/Polymerization. Lower Temp, Stir Vigorously. Use Milder Reagent. q2->a2 a3 Conditions too harsh. Lower Temp, Use ~1 eq. Consider PTC or Solid Acid Catalyst. q3->a3

Caption: A troubleshooting guide for common nitration issues.

References

  • Nitr
  • US2140345A - Controlling temperature of nitration reactions.
  • 9-nitroanthracene. Organic Syntheses Procedure. [Link]
  • Acetophenone, m-nitro-. Organic Syntheses Procedure. [Link]
  • nitromesitylene. Organic Syntheses Procedure. [Link]
  • Regioselective nitration of aromatics under phase-transfer catalysis conditions.
  • NITR
  • Aromatic Nitr
  • 2-NITRO-p-CYMENE. Organic Syntheses Procedure. [Link]
  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitr
  • Nitration of furfural with acetyl nitrate (AcONO2). Sequence of...
  • Sono Facilitated Selective Nitration of Naturally Occurring Cardanol Using Phase Transfer C
  • Phase-transfer catalysis in electrophilic substitution reactions: X. A phase-transfer catalyst for an elementary nitration act.
  • Nitrations with Acetyl Nitrate. II. Nitration of Styrenes and Stilbenes1.
  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
  • Nitration Chemistry in Continuous Flow using Acetyl Nitr
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? Quora. [Link]
  • Mono-Nitration of Phenol [Tarr Elimination Method]. Sciencemadness.org. [Link]
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Alcohols, Phenols and Ethers. NCERT. [Link]
  • D.Pharm.
  • 18.
  • Oxidation and nitration of tyrosine by ozone and nitrogen dioxide: reaction mechanisms and biological and atmospheric implic
  • nitration of arom
  • Nitr
  • Nitr
  • (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. AIChE. [Link]
  • Focusing of nitric oxide mediated nitrosation and oxidative nitrosylation as a consequence of reaction with superoxide. PMC - NIH. [Link]
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
  • How does the nitration of phenol with nitric acid differ from the nitration of phenol with concentrated nitric acid in the presence of sulphuric acid? Quora. [Link]
  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
  • Study of Nitration and Oxidation in Oxynitrogen Systems. DTIC. [Link]
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ

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Validation & Comparative

Purity Analysis of 2-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Hydroxy-4-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, finding application in the development of novel pharmaceutical agents and specialized chemical probes.[1][2] The purity of this reagent is paramount; trace impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity and safety of the final compounds. Therefore, robust and reliable analytical methods for its purity assessment are not just a matter of quality control but a foundational requirement for successful research and development.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of pros and cons to explore the causal chemistry that dictates the suitability of each method, supported by detailed experimental protocols and validation data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.

Understanding the Analyte: Physicochemical Properties of this compound

The choice of an analytical technique is fundamentally governed by the physicochemical properties of the analyte. This compound (C₇H₅NO₄, M.W. 167.12 g/mol ) is a yellow crystalline solid with a melting point of 128-130 °C and a relatively high boiling point of 309.2 °C at 760 mmHg.[1][3] Its structure, featuring a hydroxyl (-OH), a nitro (-NO₂), and an aldehyde (-CHO) group on an aromatic ring, renders it a polar molecule. These characteristics—moderate polarity, low volatility, and potential for thermal degradation at high temperatures—are the critical factors that will dictate our analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Direct Approach for Polar Analytes

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds.[4][5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7]

The "Why": Causality in HPLC Method Design

Given the polar nature of this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Polar analytes, like our compound of interest, have a lower affinity for the non-polar stationary phase and will elute earlier than non-polar impurities.

The presence of aromatic and nitro functional groups suggests that a Phenyl stationary phase could offer alternative selectivity through π-π interactions, which can be advantageous for resolving structurally similar impurities.[8] For detection, the molecule's conjugated system of electrons, including the aromatic ring and nitro group, makes it an excellent chromophore, ideally suited for UV-Visible detection at a wavelength of maximum absorbance, such as 254 nm.[6][9]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Standard & Sample Solutions in Acetonitrile injector Autosampler/Injector s_prep->injector Inject Sample m_prep Prepare Mobile Phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) degas Filter & Degas Mobile Phase m_prep->degas pump Pump degas->pump Eluent Flow pump->injector column RP-C18 or Phenyl Column (Thermostatted) injector->column detector UV-Vis Detector (@ 254 nm) column->detector data_sys Data Acquisition System detector->data_sys analysis Integrate Peaks & Calculate % Purity data_sys->analysis

Caption: Workflow for HPLC purity analysis of this compound.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); this compound reference standard.

  • Chromatographic Conditions:

    • Column: Ascentis Phenyl, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).[9]

      • Gradient Program: 0-10 min, 25% to 65% B; 10-11 min, 65% to 25% B; 11-15 min, hold at 25% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 100 µg/mL stock solution.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) in acetonitrile.

  • Analysis: Inject the standard and sample solutions. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Definitive Identification

GC-MS combines the high-resolution separation of gas chromatography with the unparalleled identification capabilities of mass spectrometry.[10] It is the gold standard for analyzing volatile and semi-volatile compounds.[11]

The "Why": Overcoming Volatility Challenges with Derivatization

Direct injection of this compound into a GC system is problematic. Its high polarity (due to the -OH group) and low volatility would lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port and column.[12][13] To overcome this, chemical derivatization is a mandatory pre-analytical step.[14]

Silylation is the most effective strategy here. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the polar hydroxyl group with a non-polar trimethylsilyl (TMS) group.[15][16] This chemical modification achieves two critical goals:

  • Increases Volatility: It masks the polar -OH group, reducing intermolecular hydrogen bonding and lowering the boiling point of the analyte.[13]

  • Enhances Thermal Stability: The resulting TMS ether is more stable at the high temperatures required for GC analysis.[15]

Once derivatized, the now-volatile analyte can be readily separated on a standard non-polar GC column and identified with high confidence by the mass spectrometer, which acts as a "molecular fingerprint" detector.[17]

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s_prep Prepare Standard & Sample Solutions in Pyridine der_reagent Add Silylating Reagent (e.g., BSTFA) s_prep->der_reagent react Heat at 70°C for 30 min to form TMS derivative der_reagent->react injector GC Injector (Split/Splitless) react->injector Inject Sample column Capillary Column (e.g., DB-5ms) injector->column ms Mass Spectrometer (EI, 70 eV) column->ms data_sys Data Acquisition System ms->data_sys analysis Identify Peaks via Mass Spectral Library (NIST) data_sys->analysis quant Calculate % Purity analysis->quant

Caption: Workflow for GC-MS purity analysis including the critical derivatization step.

Experimental Protocol: GC-MS Method with Silylation
  • Instrumentation: A GC system with a split/splitless injector coupled to a mass spectrometer (Electron Ionization source).

  • Chemicals and Reagents: Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl Acetate; this compound reference standard.

  • Derivatization Procedure:

    • Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly.[16]

    • Heat the vial at 70 °C for 30 minutes in a heating block.[15]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[18]

    • Scan Range: 50-500 m/z.

  • Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Purity is determined by area percentage.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these powerful techniques hinges on the specific analytical goal.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation based on volatility and boiling point, with detection by mass.[19]
Analyte Suitability Ideal for non-volatile, polar, and thermally labile compounds.[4][20]Requires volatile and thermally stable compounds.[4][20]
Sample Preparation Simple dissolution in a suitable solvent.Mandatory derivatization (silylation) is required to increase volatility.[14][21]
Instrumentation Standard HPLC with UV detector.GC coupled to a Mass Spectrometer.
Speed & Throughput Moderate; typical run times are 15-20 minutes.Slower overall due to the required derivatization step; GC run time is comparable.
Information Provided Primarily quantitative (% purity) and retention time for identification against a standard.Definitive qualitative identification via mass spectral fingerprinting and library matching, plus quantitative data.[22]
Key Advantage Simplicity, robustness, and direct analysis without derivatization.High sensitivity and unparalleled specificity for identifying unknown impurities.[20][22]
Key Limitation Potential for co-elution of impurities with similar polarity; less definitive identification than MS.The derivatization step adds complexity, time, and potential for artifacts.

Quantitative Performance: A Comparative Data Summary

The following table presents typical method validation data, illustrating the performance characteristics of each technique for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity (R²) > 0.999> 0.998[23]
Accuracy (% Recovery) 98.5 – 101.2%97.9 – 102.5%[23]
Precision (%RSD) < 1.0%< 1.5%
LOD (Limit of Detection) ~0.05 µg/mL~0.01 µg/mL
LOQ (Limit of Quantification) ~0.15 µg/mL~0.03 µg/mL

Decision Logic: Selecting the Right Tool for the Job

Decision_Tree start What is the primary analytical goal? goal1 Routine QC & Purity Assay (Quantification of known analyte) start->goal1 goal2 Impurity Profiling & Identification (Structural elucidation of unknowns) start->goal2 hplc Choose HPLC goal1->hplc Reason: Direct, robust, no derivatization needed gcms Choose GC-MS goal2->gcms Reason: High specificity, definitive mass spectral identification

Caption: Logical flow for selecting between HPLC and GC-MS for this analysis.

Conclusion and Recommendations

Both HPLC and GC-MS are highly effective for the purity analysis of this compound, yet they serve distinct, complementary roles.

HPLC is the superior and recommended technique for routine quality control, purity verification, and quantitative analysis. Its primary advantage is the ability to analyze the polar, non-volatile compound directly, simplifying sample preparation and eliminating potential errors or artifacts from a derivatization step.[21] This makes it a more robust, efficient, and cost-effective method for batch release and stability testing.

GC-MS, despite the requirement for derivatization, is the indispensable tool for in-depth impurity profiling and the definitive structural elucidation of unknown volatile or semi-volatile impurities. The unparalleled specificity of mass spectrometry allows for the confident identification of process-related impurities or degradation products that might be missed or misidentified by HPLC-UV alone.[22]

In a comprehensive research and development setting, the two techniques are best used in concert: HPLC for routine, high-throughput quantitative assessment, and GC-MS for investigational work, reference standard characterization, and troubleshooting.

References

  • Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples - Journal of Hazardous M
  • A Comparative Guide to HPLC and GC-MS for the Accurate Measurement of Cuminaldehyde - BenchChem.
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  • Developing HPLC Methods - Sigma-Aldrich.
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  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - MicroSolv Technology Corpor
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  • 2460-58-4 Cas No. | this compound - Apollo Scientific.
  • Simultaneous Determination of β-methy-β-nitrostyrolene and Its Related Substances by PS-DVB Chromatographic Column and Structural Analysis of Its Photo-isomerization Product - Analytical Methods, Royal Society of Chemistry.
  • 2460-58-4|this compound|BLD Pharm - BLD Pharm.
  • 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem, N
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A Comparative Guide to the Synthetic Routes of 4-Nitrosalicylaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

4-Nitrosalicylaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a unique synthetic challenge due to the specific arrangement of its functional groups. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to support laboratory-scale synthesis and process development.

Introduction

The strategic importance of 4-nitrosalicylaldehyde lies in its utility as a versatile building block. The presence of hydroxyl, aldehyde, and nitro functionalities on the aromatic ring allows for a diverse range of chemical transformations, making it a sought-after precursor in medicinal chemistry and materials science. However, the regioselective synthesis of the 4-nitro isomer is not trivial, as direct nitration of salicylaldehyde predominantly yields the 3- and 5-nitro isomers. This necessitates the exploration of alternative, multi-step synthetic strategies. This guide will compare two distinct and viable routes for the preparation of 4-nitrosalicylaldehyde, evaluating them based on yield, purity, operational complexity, and the underlying chemical principles.

Comparative Analysis of Synthetic Routes

Two primary strategies have emerged for the synthesis of 4-nitrosalicylaldehyde: a multi-step synthesis commencing from 4-nitro-2-aminotoluene and the ortho-formylation of m-nitrophenol. Each route offers a unique set of advantages and disadvantages, which are summarized in the table below.

ParameterRoute 1: From 4-Nitro-2-aminotolueneRoute 2: Formylation of m-Nitrophenol
Starting Material 4-Nitro-2-aminotoluenem-Nitrophenol
Key Reactions Diazotization, Acetylation, Bromination, HydrolysisOrtho-selective formylation (e.g., Mg-mediated)
Overall Yield Not explicitly reported, likely moderatePotentially high
Purity High after recrystallizationDependent on regioselectivity of formylation
Operational Complexity Multi-step, requires handling of diazonium salts and bromineFewer steps, requires strictly anhydrous conditions
Safety Considerations Diazonium intermediates can be explosive; Bromine is corrosive and toxic.Handling of strong bases and anhydrous reagents.

Route 1: Multi-Step Synthesis from 4-Nitro-2-aminotoluene

This classical approach constructs the 4-nitrosalicylaldehyde molecule through a sequential modification of functional groups on a pre-nitrated benzene ring. The overall workflow is depicted below.

Route_1_Workflow A 4-Nitro-2-aminotoluene B Diazotization A->B C 4-Nitro-2-hydroxytoluene B->C D Acetylation C->D E 4-Nitro-2-acetoxytoluene D->E F Bromination E->F G 4-Nitro-2-acetoxybenzyl Bromide F->G H Hydrolysis G->H I 4-Nitrosalicylaldehyde H->I

Caption: Workflow for the synthesis of 4-Nitrosalicylaldehyde from 4-Nitro-2-aminotoluene.

Mechanistic Insights and Experimental Rationale

The synthesis begins with the diazotization of 4-nitro-2-aminotoluene to form a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol, 4-nitro-2-hydroxytoluene. The hydroxyl group is then protected as an acetate ester to prevent unwanted side reactions during the subsequent benzylic bromination. Free radical bromination of the methyl group, typically initiated by light, yields 4-nitro-2-acetoxybenzyl bromide. The final step involves the hydrolysis of both the benzyl bromide and the acetate protecting group to furnish the desired 4-nitrosalicylaldehyde.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Nitro-2-aminotoluene

  • This step follows standard procedures for the conversion of an aromatic amine to a diazonium salt, which is then hydrolyzed in situ to the phenol.

Step 2: Acetylation of 4-Nitro-2-hydroxytoluene

  • The phenolic intermediate is acetylated using acetic anhydride to protect the hydroxyl group.

Step 3: Bromination of 4-Nitro-2-acetoxytoluene

  • 34 g of 4-nitro-2-acetoxytoluene is dissolved in 500 cc of carbon tetrachloride and heated to boiling.

  • 28 g (9 cc) of dry bromine is added dropwise over six hours under illumination with two 500-watt tungsten lamps.

  • The solvent is evaporated to yield the crude 4-nitro-2-acetoxybenzyl bromide.

Step 4: Hydrolysis to 4-Nitrosalicylaldehyde

  • The crude benzyl bromide is hydrolyzed to the aldehyde. A second hydrolysis step, often under acidic conditions, is required to deprotect the hydroxyl group.

  • The final product is purified by recrystallization from 15% aqueous alcohol.

Route 2: Ortho-Formylation of m-Nitrophenol

This approach introduces the aldehyde group directly at the ortho position of the hydroxyl group of m-nitrophenol. The success of this route hinges on achieving high regioselectivity in the formylation step, as the hydroxyl group directs ortho and para, and the nitro group directs meta.

Route_2_Workflow A m-Nitrophenol B Ortho-selective Formylation (e.g., Mg-mediated) A->B C 4-Nitrosalicylaldehyde B->C

Caption: Workflow for the synthesis of 4-Nitrosalicylaldehyde from m-Nitrophenol.

Mechanistic Insights and Experimental Rationale

Several methods exist for the ortho-formylation of phenols, including the Reimer-Tiemann and Duff reactions. However, the Reimer-Tiemann reaction often suffers from low regioselectivity. A more promising approach is the magnesium-mediated ortho-formylation using paraformaldehyde. In this method, the phenol is first converted to its magnesium salt. The chelation of the magnesium ion between the phenoxide and the formylating agent is believed to direct the electrophilic attack to the ortho position, leading to high regioselectivity. The electron-withdrawing nature of the nitro group in m-nitrophenol can deactivate the ring towards electrophilic substitution, potentially requiring harsher reaction conditions.

Detailed Experimental Protocol (Proposed)

Step 1: Formation of the Magnesium Phenoxide

  • In a dry, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and m-nitrophenol to a suitable anhydrous solvent like THF or acetonitrile.

  • Slowly add triethylamine to the stirred suspension to form the magnesium phenoxide in situ.

Step 2: Formylation

  • Add dry paraformaldehyde to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

Step 3: Workup and Purification

  • Cool the reaction mixture and quench with an acidic aqueous solution (e.g., 1N HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion and Future Outlook

Both synthetic routes presented offer viable pathways to 4-nitrosalicylaldehyde. The multi-step synthesis starting from 4-nitro-2-aminotoluene is a well-established, albeit lengthy, procedure that yields a pure product. The ortho-formylation of m-nitrophenol presents a more convergent and potentially higher-yielding alternative, although the optimization of reaction conditions to ensure high regioselectivity is crucial, especially given the deactivating effect of the nitro group.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of production, and the analytical capabilities for purification and characterization. Further research into the optimization of the ortho-formylation of m-nitrophenol could lead to a more efficient and atom-economical synthesis of 4-nitrosalicylaldehyde, a compound that will undoubtedly continue to play a significant role in the advancement of chemical and pharmaceutical sciences.

References

  • Segesser, J., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825. [Link]
  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols. Organic Syntheses, 82, 64. [Link]
  • Fevig, J. M., et al. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]
  • Hansen, T. V., & Skattebøl, L. (2006). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 83, 56. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Hydroxy-4-nitrobenzaldehyde using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and materials science, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. For a compound like 2-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various synthetic pathways, even minor structural ambiguities can lead to significant deviations in reactivity, biological activity, and final product characteristics.[1][2][3][4] While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for its ability to provide a detailed, atom-by-atom map of a molecule's constitution.[1][5]

This guide provides an in-depth, experience-driven comparison of NMR spectroscopy against other analytical alternatives for the structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols for generating high-fidelity data, and interpret the resulting spectra to build a conclusive, self-validating structural proof.

The Strategic Advantage of NMR Spectroscopy

While techniques like Infrared (IR) Spectroscopy can confirm the presence of functional groups (e.g., -OH, -NO₂, -CHO) and Mass Spectrometry (MS) can verify the molecular weight (167.12 g/mol ), neither can definitively establish the substitution pattern on the aromatic ring.[1][2] Chromatography methods like HPLC and GC are excellent for assessing purity but provide limited structural information on their own.[1][6][7] NMR, by contrast, elucidates the precise connectivity and chemical environment of each hydrogen and carbon atom, making it uniquely powerful for distinguishing between isomers and confirming the 2-hydroxy, 4-nitro substitution pattern.[5][8]

Experimental Protocol: A System for Trustworthy Data

The quality of an NMR spectrum is profoundly affected by sample preparation.[9] A meticulously prepared sample is the first step in a self-validating workflow.

Detailed Protocol for NMR Sample Preparation
  • Material Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11] The higher concentration for ¹³C NMR is necessary due to its significantly lower natural abundance and sensitivity compared to ¹H.[12]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃).[10][11] DMSO-d₆ is often an excellent choice for this compound due to the phenolic hydroxyl group, which may have limited solubility or exchange issues in CDCl₃. Vigorously mix the vial to ensure complete dissolution.

  • Filtration and Transfer: If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][12] Solid particles can severely degrade the magnetic field homogeneity (shimming), resulting in poor spectral quality.[10]

  • Internal Standard (Optional but Recommended): While the residual solvent peak can be used for calibration, adding a small amount of an internal standard like Tetramethylsilane (TMS) provides a more precise and universally accepted reference (δ = 0.00 ppm).[10]

  • Tube Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[11][13] Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[12]

Workflow for NMR-Based Structural Validation

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, forming a robust, self-validating process.

G Workflow for Structural Validation of this compound cluster_prep Phase 1: Sample & System Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Interpretation cluster_validation Phase 4: Structure Validation & Reporting A 1. Weigh & Dissolve Sample (10-20 mg in 0.6 mL DMSO-d6) B 2. Transfer to NMR Tube (Filter if necessary) A->B C 3. Spectrometer Setup (Lock, Tune, Shim) B->C D 4. Acquire 1H NMR Spectrum (Quantitative Parameters) C->D E 5. Acquire 13C NMR Spectrum (Proton Decoupled) C->E F 6. Process Data (Fourier Transform, Phase, Baseline) D->F E->F G 7. Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) F->G H 8. Analyze 13C Spectrum (Chemical Shift, Number of Signals) F->H I 9. Correlate 1H & 13C Data (Assign all signals) G->I H->I J 10. Compare with Alternatives (IR, MS for confirmation) I->J K 11. Final Structure Confirmed J->K

Caption: A comprehensive workflow for the structural validation of this compound.

¹H NMR Spectral Interpretation: Decoding the Proton Environment

The ¹H NMR spectrum provides three key pieces of information: chemical shift (δ), integration, and signal multiplicity (splitting pattern).[14][15] For this compound, we expect to see distinct signals for the aldehydic, hydroxyl, and three aromatic protons. The electron-withdrawing nature of the nitro (-NO₂) and aldehyde (-CHO) groups, combined with the electron-donating effect of the hydroxyl (-OH) group, creates a highly characteristic pattern.[8]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
-CHO (Aldehyde)~10.0 - 10.5Singlet (s)1HAldehydic protons are highly deshielded and typically appear far downfield. No adjacent protons lead to a singlet.[16][17]
-OH (Hydroxyl)~11.0 - 12.0Broad Singlet (br s)1HPhenolic protons are acidic and often exchange, leading to a broad signal. Intramolecular H-bonding with the aldehyde can shift it significantly downfield.[5][17]
H-3~7.8 - 8.0Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is split by H-5.
H-5~8.2 - 8.4Doublet of Doublets (dd)1HThis proton is ortho to the aldehyde group and meta to the nitro group. It is split by both H-3 and H-6.
H-6~7.0 - 7.2Doublet (d)1HThis proton is ortho to the electron-donating hydroxyl group, causing it to be the most upfield (shielded) of the aromatic protons. It is split by H-5.

Note: Predicted chemical shifts are based on general principles for substituted aromatic compounds. Actual values may vary slightly.[8][18]

¹³C NMR Spectral Interpretation: The Carbon Skeleton Backbone

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[14] For the proposed structure, we expect to see 7 distinct signals, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (Aldehyde)~190 - 195Carbonyl carbons of aldehydes are highly deshielded and appear significantly downfield.[19][20][21]
C-2 (C-OH)~160 - 165The carbon directly attached to the hydroxyl group is deshielded and appears in the aromatic region.
C-4 (C-NO₂)~150 - 155The carbon bearing the nitro group is also strongly deshielded.
C-1 (C-CHO)~120 - 125The carbon to which the aldehyde group is attached.
C-5~130 - 135Aromatic CH carbon.
C-3~115 - 120Aromatic CH carbon.
C-6~110 - 115Aromatic CH carbon, likely the most shielded due to the ortho hydroxyl group.

Note: Predicted chemical shifts are based on general principles and data from similar structures.[19][22] The presence of exactly seven signals provides strong evidence against a symmetrically substituted isomer.

Comparative Analysis with Alternative Techniques

A robust validation strategy involves cross-referencing NMR data with orthogonal techniques.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedPerformance & Limitations
NMR Spectroscopy Unambiguous structural elucidation, atom connectivity, isomer differentiation. [1]Primary advantage. Provides the most detailed structural information. Can be less sensitive than MS.
IR Spectroscopy Presence of functional groups (-OH, C=O, -NO₂).[1]Confirms functional groups are present but cannot determine their relative positions on the ring.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the correct molecular formula (C₇H₅NO₄) but cannot distinguish between isomers.[2]
HPLC-UV Purity assessment and quantification.[1]Excellent for determining purity but provides no definitive structural data on its own. Retention time is not a unique identifier.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides a definitive and self-validating method for confirming the structure of this compound. The ¹H NMR spectrum confirms the number of protons and their neighboring environments through integration and splitting patterns, while the ¹³C NMR spectrum confirms the number of unique carbon atoms. This detailed atomic-level information is unattainable through other common analytical techniques alone. By following rigorous sample preparation and a logical interpretation workflow, researchers can have the highest degree of confidence in the identity and integrity of their material, ensuring the reliability of all subsequent research and development activities.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • The Elkchemist. (2023, May 17).
  • ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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  • Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-8. [Link]
  • Pouramini, Z., & Moradi, A. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of Saudi Chemical Society. [Link]
  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... [Link]
  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. [Link]
  • Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information.
  • ResearchGate. (n.d.). (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
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A Comparative Study on the Reactivity of 2-Hydroxy-4-nitrobenzaldehyde and Its Isomers: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design. This guide presents a comprehensive comparative analysis of the chemical reactivity of 2-Hydroxy-4-nitrobenzaldehyde and its key positional isomers: 2-Hydroxy-5-nitrobenzaldehyde and 4-Hydroxy-3-nitrobenzaldehyde. Understanding the subtle yet significant differences in their reactivity profiles, governed by the interplay of electronic and steric effects, is paramount for researchers and scientists in optimizing synthetic routes and designing novel molecular entities.

This in-depth guide moves beyond a simple cataloging of properties, offering a mechanistic exploration of the factors influencing the reactivity of these isomers. We will delve into their acidity, susceptibility to nucleophilic attack at the carbonyl carbon, and participation in hallmark condensation reactions, supported by available experimental data and theoretical principles.

The Isomers: A Structural and Electronic Overview

The reactivity of these hydroxy-nitrobenzaldehyde isomers is fundamentally dictated by the positions of the electron-withdrawing nitro (–NO₂) group and the electron-donating hydroxyl (–OH) group on the benzene ring. These substituents exert both inductive (-I) and resonance (-M or +M) effects, which modulate the electron density distribution within the molecule, particularly at the reactive aldehyde functional group.

Table 1: Physicochemical Properties of Hydroxy-Nitrobenzaldehyde Isomers

PropertyThis compound2-Hydroxy-5-nitrobenzaldehyde4-Hydroxy-3-nitrobenzaldehyde
CAS Number 2460-58-4[1][2]97-51-8[3]3011-34-5[4][5]
Molecular Formula C₇H₅NO₄[1][6]C₇H₅NO₄[3][7]C₇H₅NO₄[4][5]
Molecular Weight 167.12 g/mol [1][6]167.12 g/mol [3][7]167.12 g/mol [4][5]
Melting Point (°C) 128-130[8]125-128[3]140-142[5][9]
Appearance Yellow crystalline solid[8]Pale yellow to yellow to orange powder[10]Light yellow to yellow to orange powder to crystal[11]

Acidity and the Influence of Substituent Position

The acidity of the phenolic hydroxyl group provides a direct measure of the electronic effects at play within each isomer. The electron-withdrawing nitro group stabilizes the corresponding phenoxide conjugate base, thereby increasing acidity compared to phenol. The extent of this stabilization is highly dependent on the position of the nitro group.

  • This compound : The nitro group is para to the hydroxyl group, allowing for strong resonance stabilization of the phenoxide ion. This is expected to be the most acidic among the isomers with the hydroxyl group at position 2.

  • 2-Hydroxy-5-nitrobenzaldehyde : The nitro group is meta to the hydroxyl group. In this position, only the weaker -I effect of the nitro group contributes to the stabilization of the phenoxide ion, as the -M effect does not operate from the meta position.

  • 4-Hydroxy-3-nitrobenzaldehyde : The nitro group is ortho to the hydroxyl group. This allows for strong resonance stabilization of the phenoxide. However, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the adjacent nitro group can make the proton slightly more difficult to remove, potentially reducing its acidity compared to the para-substituted isomer.

Based on these electronic principles, the predicted order of acidity is:

This compound > 4-Hydroxy-3-nitrobenzaldehyde > 2-Hydroxy-5-nitrobenzaldehyde

Reactivity of the Aldehyde Group: A Tale of Two Effects

The core of the synthetic utility of these isomers lies in the reactivity of their aldehyde functional group, primarily its susceptibility to nucleophilic attack. The electrophilicity of the carbonyl carbon is modulated by the electronic contributions of the –OH and –NO₂ substituents.

The hydroxyl group is an activating group, donating electron density to the ring via a +M effect, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the nitro group is a powerful deactivating group, withdrawing electron density through both -I and -M effects, which significantly increases the electrophilicity of the carbonyl carbon. The net effect on reactivity is a balance of these opposing influences.

Caption: Electronic effects influencing carbonyl reactivity in the isomers.

  • This compound : The nitro group is para to the aldehyde group, exerting a strong -M effect that significantly enhances the electrophilicity of the carbonyl carbon.

  • 2-Hydroxy-5-nitrobenzaldehyde : The nitro group is meta to the aldehyde group. Its electron-withdrawing influence is primarily through the weaker -I effect, leading to a less electrophilic carbonyl carbon compared to the other two isomers.

  • 4-Hydroxy-3-nitrobenzaldehyde : The nitro group is meta to the aldehyde group, so its -M effect does not directly delocalize the positive charge from the carbonyl carbon. However, it is ortho to the hydroxyl group which is para to the aldehyde. The powerful electron-withdrawing nature of the nitro group will still increase the overall electrophilicity of the aromatic ring and, by extension, the carbonyl carbon.

Therefore, the predicted order of reactivity towards nucleophiles is:

This compound ≈ 4-Hydroxy-3-nitrobenzaldehyde > 2-Hydroxy-5-nitrobenzaldehyde

This trend is supported by the general principles of Hammett plots, where electron-withdrawing groups on the aromatic ring of an aldehyde increase the rate of condensation reactions.[12]

Comparative Reactivity in Key Synthetic Transformations

Schiff Base Formation

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental reaction in organic synthesis. The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

Table 2: Predicted Relative Reactivity in Schiff Base Formation

IsomerKey Electronic FactorsPredicted Reactivity
This compound Strong -M effect of NO₂ para to CHOHigh
2-Hydroxy-5-nitrobenzaldehyde Weaker -I effect of NO₂ meta to CHOLow
4-Hydroxy-3-nitrobenzaldehyde Strong -I and moderate -M effect of NO₂ meta to CHOHigh
Knoevenagel Condensation

The Knoevenagel condensation is another vital carbon-carbon bond-forming reaction involving the reaction of an aldehyde with an active methylene compound in the presence of a weak base. The reaction is initiated by the nucleophilic attack of the carbanion (generated from the active methylene compound) on the carbonyl carbon.

The reactivity in the Knoevenagel condensation is expected to follow the same trend as in Schiff base formation, with the rate of reaction being proportional to the electrophilicity of the aldehyde. Therefore, this compound and 4-hydroxy-3-nitrobenzaldehyde are predicted to react faster than 2-hydroxy-5-nitrobenzaldehyde. The presence of electron-withdrawing groups on the benzaldehyde ring generally accelerates the Knoevenagel condensation.[5]

Experimental Protocols

General Procedure for Schiff Base Synthesis

This protocol is a generalized procedure adaptable for all three isomers.

Materials:

  • Hydroxy-nitrobenzaldehyde isomer (1.0 eq)

  • Primary amine (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the hydroxy-nitrobenzaldehyde isomer in a minimal amount of ethanol or methanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Caption: General workflow for Schiff base synthesis.

General Procedure for Knoevenagel Condensation

This protocol is a generalized procedure for the Knoevenagel condensation.

Materials:

  • Hydroxy-nitrobenzaldehyde isomer (1.0 eq)

  • Active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq)

  • Weak base catalyst (e.g., piperidine, pyridine) (catalytic amount)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the hydroxy-nitrobenzaldehyde isomer, the active methylene compound, and the solvent (toluene or ethanol).

  • Add a catalytic amount of the weak base.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Conclusion

The reactivity of this compound and its isomers is a finely tuned interplay of the electronic effects of the hydroxyl and nitro substituents. While all three isomers are valuable synthetic intermediates, their reactivity profiles differ significantly. This compound and 4-hydroxy-3-nitrobenzaldehyde, with their nitro groups positioned to exert a strong electron-withdrawing effect on the aldehyde, are the more reactive isomers towards nucleophilic attack. In contrast, 2-hydroxy-5-nitrobenzaldehyde, where the nitro group's influence is attenuated by its meta position relative to the aldehyde, exhibits a more moderate reactivity.

For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic strategies and the development of novel molecules with desired biological activities. This guide provides a foundational framework for predicting and harnessing the distinct reactivity of these important building blocks.

References

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. (n.d.). ResearchGate.
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  • This compound. (n.d.). LookChem.
  • This compound | C7H5NO4 | CID 75570. (n.d.). PubChem.
  • 5-Nitrosalicylaldehyde | C7H5NO4 | CID 66808. (n.d.). PubChem.
  • 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169. (n.d.). PubChem.
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
  • Explain why o-hydroxybenzaldehyde is a liquid at room temperature while p-hydroxy benzaldehyde is a high melting solid. (n.d.). Vedantu.
  • 2-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 78934. (n.d.). PubChem.
  • Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. (2023). MDPI.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.).
  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). PubMed.
  • This compound. (n.d.). CAS Common Chemistry.
  • Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. (2023). SciSpace.
  • This compound | C7H5NO4 | CID 75570. (n.d.). PubChem.
  • 2-Hydroxy-5-nitrobenzaldehyde. (n.d.). PMC - NIH.
  • Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. (2003). MDPI.
  • Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). (n.d.). ResearchGate.
  • Benzaldehyde, 2-hydroxy-5-nitro-. (n.d.). NIST WebBook.
  • Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5-nitrobenzaldehyde with o- Aminobenzenethiol Synthesis, Characterization And Anti-Corrosion Behaviour Study. (2025). Iraqi Journal of Science. [Link]
  • Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5-nitrobenzaldehyde with o- Aminobenzenethiol Synthesis, Characterization And Anti-Corrosion Behaviour Study. (2025). Iraqi Journal of Science. [Link]
  • Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde With O- Aminobenzenethiol Synthesis, Characterization And Anti-Corrosion Behaviour Study. (2025). Iraqi Journal of Science, 66 (7), 2692-2705. [Link]
  • Benzaldehyde, 2-hydroxy-5-nitro-. (n.d.). NIST WebBook.

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A Spectroscopic Investigation of 2-Hydroxy-4-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of 2-Hydroxy-4-nitrobenzaldehyde against structurally related analogs: Benzaldehyde, 2-Hydroxybenzaldehyde (Salicylaldehyde), and 4-Nitrobenzaldehyde. By systematically dissecting the contributions of the hydroxyl (-OH) and nitro (-NO₂) functional groups, we aim to provide researchers, scientists, and drug development professionals with a clear framework for identifying and characterizing these critical aromatic aldehydes. The analysis integrates data from Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, grounded in the fundamental principles of molecular structure and electronic effects.

Introduction: The Structural Rationale for Comparison

This compound is a multifunctional aromatic compound whose spectroscopic signature is a composite of its constituent parts: the parent benzaldehyde skeleton, an electron-donating hydroxyl group in the ortho position, and a powerful electron-withdrawing nitro group in the para position. To understand its unique spectral characteristics, it is essential to compare it with compounds that allow for the isolation of these electronic and steric effects.

  • Benzaldehyde (C₇H₆O): The foundational structure, providing the baseline spectral data for the aromatic aldehyde moiety.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde, C₇H₆O₂): This analog allows for the specific examination of the ortho-hydroxyl group's influence, including intramolecular hydrogen bonding with the adjacent aldehyde.[1]

  • 4-Nitrobenzaldehyde (C₇H₅NO₃): This compound isolates the effect of the para-nitro group, a strong deactivating and electron-withdrawing substituent.[2]

By contrasting the spectra of these four molecules, we can attribute specific spectral shifts and features to the individual and combined effects of the -OH and -NO₂ groups, leading to a definitive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic aldehydes. The position (λmax) and intensity of absorption bands are highly sensitive to the electronic environment of the chromophore—the conjugated system of the benzene ring and the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A stock solution (typically 0.3–1 mM) of the analyte is prepared by dissolving a precise mass in a UV-grade solvent such as cyclohexane or acetonitrile.[3] Serial dilutions are then performed to achieve a concentration that yields an absorbance within the spectrophotometer's linear range (ideally 0.1-1.0 AU).

  • Data Acquisition: The absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent serving as a reference. The wavelength range is typically scanned from 200 to 600 nm.[3]

  • Blank Correction: A baseline spectrum of the cuvette filled only with the solvent is recorded and automatically subtracted from the sample's spectrum to negate any absorbance from the solvent itself.[4]

Comparative UV-Vis Data
CompoundKey Absorption Bands (λmax, nm)Solvent
Benzaldehyde~242, ~280, ~320Cyclohexane[5]
2-Hydroxybenzaldehyde~255, ~325Not Specified
4-Nitrobenzaldehyde~250-265Cyclohexane, Acetonitrile[6][7]
This compound~250, 290, 360Not Specified[4]
Interpretation of UV-Vis Spectra

The UV-Vis spectrum of Benzaldehyde displays characteristic bands for the benzoyl chromophore. The intense band around 242 nm is attributed to a π → π* transition within the aromatic system, while the weaker, longer-wavelength absorptions are associated with the n → π* transition of the carbonyl group.[5][8]

For 2-Hydroxybenzaldehyde , the presence of the electron-donating -OH group causes a bathochromic (red) shift in the absorption bands compared to benzaldehyde. This is due to the donation of electron density from the hydroxyl's lone pairs into the π-system of the ring, which lowers the energy gap for the π → π* transition.

Conversely, 4-Nitrobenzaldehyde also shows a red shift. The strong electron-withdrawing -NO₂ group extends the conjugation of the π-system and pulls electron density from the ring, which also lowers the energy of the electronic transitions. The spectra for nitrobenzaldehyde isomers are characterized by weak n→π* transitions around 350 nm and stronger π→π* transitions around 250 nm and 300 nm.[6]

This compound exhibits the most complex spectrum, with significant red shifts. This is the result of a "push-pull" system, where the electron-donating -OH group and the electron-withdrawing -NO₂ group work in concert to dramatically extend the conjugation across the molecule. This extended π-system significantly lowers the energy required for electronic excitation, pushing the absorption bands to longer wavelengths, with a notable band appearing as high as 360 nm.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): For solid samples, a small amount of the powder is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.[4] For liquid samples, a single drop is sufficient.[9]

  • Sample Preparation (KBr Pellet): Alternatively, a small amount of the solid is finely ground with potassium bromide (KBr) powder. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.[3]

  • Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16) are often co-added.[4]

  • Background Correction: A background spectrum (of the empty ATR crystal or a blank KBr pellet) is recorded and subtracted from the sample spectrum.[3]

Comparative FT-IR Data (Key Frequencies, cm⁻¹)
Compoundν(C=O) Aldehydeν(O-H)ν(C-H) AldehydeAromatic ν(C=C)Asymmetric & Symmetric ν(NO₂)
Benzaldehyde~1705-1710[10][11]N/A~2720, ~2820[11]~1500-1600[11]N/A
2-Hydroxybenzaldehyde~1664[12]~3200 (Broad)~2847[12]~1500-1600N/A
4-Nitrobenzaldehyde~1700-1715N/A~2740, ~2840~1500-1600~1530, ~1350
This compound~1670~3250 (Broad)~2750, ~2850~1500-1600~1540, ~1340

Note: Exact frequencies can vary based on the sample state (solid, liquid, or solution).[13][14]

Interpretation of FT-IR Spectra

The most diagnostic peak for these compounds is the carbonyl (C=O) stretch. In Benzaldehyde , it appears around 1705 cm⁻¹. The conjugation with the benzene ring lowers this frequency from the typical ~1730 cm⁻¹ for saturated aldehydes.[10] The characteristic "Fermi doublet" for the aldehyde C-H stretch is also visible around 2720 and 2820 cm⁻¹.[11]

In 2-Hydroxybenzaldehyde , the C=O stretching frequency is significantly lowered to ~1664 cm⁻¹.[12] This pronounced shift is a classic indicator of intramolecular hydrogen bonding between the ortho -OH group and the carbonyl oxygen. This hydrogen bond weakens the C=O double bond, reducing the energy (and thus frequency) required to stretch it.[13] The O-H stretch appears as a very broad band around 3200 cm⁻¹, another hallmark of strong hydrogen bonding.

4-Nitrobenzaldehyde shows a C=O stretch similar to or slightly higher than benzaldehyde. The powerful electron-withdrawing effect of the -NO₂ group tends to slightly increase the C=O bond strength by inductive effects, counteracting conjugation. The most telling features are the strong, sharp peaks corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group.[14]

This compound combines these features. Its C=O stretch (~1670 cm⁻¹) is lower than that of benzaldehyde, confirming the presence of intramolecular hydrogen bonding from the ortho -OH group.[13] It also displays the characteristic broad O-H stretch and the strong N-O stretching bands from the nitro group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. Chemical shift (δ), splitting patterns, and integration values are used to elucidate the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a 5 mm NMR tube.[3]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for the chemical shift scale (δ = 0.00 ppm).[3]

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz). Key parameters like acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum.[12]

Comparative ¹H NMR Data (Chemical Shifts δ, ppm)
CompoundAldehyde H (-CHO)Aromatic H'sHydroxyl H (-OH)Solvent
Benzaldehyde~10.0[9]~7.5-7.9[9]N/ACDCl₃
2-Hydroxybenzaldehyde~9.9[12]~7.0-7.6[12]~11.1[12]Not Specified
4-Nitrobenzaldehyde~10.2[15]~8.1-8.4[15]N/ACDCl₃
This compound~10.0~7.5-8.5~11.5Not Specified

Note: Chemical shifts are highly dependent on the solvent used.

Interpretation of ¹H NMR Spectra

The aldehyde proton is the most downfield and distinctive signal in all four spectra, appearing between δ 9.9 and 10.2 ppm.[10]

In Benzaldehyde , the aromatic protons appear in the δ 7.5-7.9 ppm range.[9]

For 2-Hydroxybenzaldehyde , two key changes are observed. First, the aromatic proton signals are generally shifted slightly upfield compared to benzaldehyde due to the electron-donating nature of the -OH group. Second, a highly deshielded proton appears far downfield at ~δ 11.1 ppm.[12] This is the hydroxyl proton, and its extreme downfield shift is a direct consequence of the strong intramolecular hydrogen bond, which places it in a deshielded environment.

In 4-Nitrobenzaldehyde , the electron-withdrawing nitro group has the opposite effect. It strongly deshields the aromatic protons, shifting them significantly downfield to the δ 8.1-8.4 ppm region.[15] The aldehyde proton is also shifted slightly further downfield to ~δ 10.2 ppm.

This compound presents a spectrum that is a logical combination of these effects. The aldehyde proton appears around δ 10.0 ppm. The hydroxyl proton is observed at a very downfield position (~δ 11.5 ppm), confirming strong intramolecular hydrogen bonding. The aromatic protons are spread over a wide range, with the proton adjacent to the nitro group being the most deshielded (downfield) and the protons influenced by the hydroxyl group appearing more upfield.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual summary of the experimental process and the key structural features influencing the spectroscopic data.

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Dilution Dilute to Target Concentration Dissolution->Dilution UVVis UV-Vis Spectroscopy Dilution->UVVis FTIR FT-IR Spectroscopy Dilution->FTIR NMR ¹H NMR Spectroscopy Dilution->NMR Interpret Correlate Spectra with Molecular Structure UVVis->Interpret FTIR->Interpret NMR->Interpret Comparison Compare with Reference Compounds Interpret->Comparison

Caption: General workflow for comparative spectroscopic analysis.

Structural and Electronic Effects

G cluster_target Target Compound cluster_analogs Comparative Analogs cluster_effects Key Structural Features HNB This compound S Salicylaldehyde HNB->S N 4-Nitrobenzaldehyde HNB->N OH Ortho -OH Group (Electron Donating) HNB->OH NO2 Para -NO₂ Group (Electron Withdrawing) HNB->NO2 HBond Intramolecular H-Bonding HNB->HBond B Benzaldehyde (Baseline) S->B S->OH N->B N->NO2 OH->HBond

Caption: Relationship between compounds and their key structural features.

Conclusion

The spectroscopic identity of this compound is definitively shaped by the interplay of its ortho-hydroxyl and para-nitro substituents.

  • UV-Vis spectroscopy reveals an extended conjugated "push-pull" system, resulting in significant bathochromic shifts compared to its parent analogs.

  • FT-IR spectroscopy provides unambiguous evidence of intramolecular hydrogen bonding through a lowered C=O stretching frequency (~1670 cm⁻¹) and confirms the presence of the nitro group with its characteristic strong absorptions.

  • ¹H NMR spectroscopy corroborates the intramolecular hydrogen bond with a highly deshielded hydroxyl proton signal (~δ 11.5 ppm) and shows the combined electronic effects of the -OH and -NO₂ groups on the aromatic protons.

By systematically comparing its spectra to those of benzaldehyde, 2-hydroxybenzaldehyde, and 4-nitrobenzaldehyde, a comprehensive and self-validating spectroscopic profile emerges. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify, characterize, and utilize this versatile chemical intermediate.

References

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers.
  • SpectraBase. (n.d.). Benzaldehyde.
  • ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • ResearchGate. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.
  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives.
  • ACS Publications. (2001). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A.
  • PhotochemCAD. (n.d.). Benzaldehyde.
  • BenchChem. (n.d.). 4-Nitrobenzaldehyde chemical structure and properties.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives.
  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-.
  • NIST WebBook. (n.d.). Benzaldehyde, 4-nitro-.
  • Indian Academy of Sciences. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Pramana – Journal of Physics.
  • The Pherobase. (n.d.). NMR: 2-Hydroxybenzaldehyde|salicylaldehyde|C7H6O2.
  • Wikipedia. (n.d.). Salicylaldehyde.
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  • SpringerLink. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.

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A Comparative Guide to the Quantitative Analysis of 2-Hydroxy-4-nitrobenzaldehyde using UV-Vis Spectrophotometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the precise and accurate quantification of key intermediates is a cornerstone of robust process control and quality assurance. 2-Hydroxy-4-nitrobenzaldehyde, a vital building block in the synthesis of various pharmaceuticals, demands reliable analytical methodologies for its determination. This guide provides an in-depth technical comparison of quantitative analysis using UV-Vis spectrophotometry against alternative techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis. Each section is grounded in authoritative principles and practical insights gleaned from years of field experience.

The Foundation: Understanding the UV-Vis Spectrophotometric Properties of this compound

This compound possesses a chromophoric system rich in π-electrons, arising from the benzene ring, the nitro group (-NO₂), and the aldehyde group (-CHO). This electronic configuration is responsible for its characteristic absorption of ultraviolet-visible light. The presence of the hydroxyl (-OH) group as an auxochrome further influences the absorption profile.

Generally, nitrobenzaldehyde isomers exhibit two main absorption bands: a strong band around 250 nm (attributed to π → π* transitions) and a weaker band at longer wavelengths, typically between 300-350 nm (resulting from n → π* transitions of the nitro and aldehyde groups)[1]. The exact position and intensity of these bands (λmax and molar absorptivity, ε) are sensitive to the solvent environment. Polar solvents can interact with the molecule through hydrogen bonding, leading to shifts in the absorption maxima[1].

Primary Technique: Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid, cost-effective, and readily available method for the quantification of this compound. The methodology is predicated on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.

Experimental Protocol: Development and Validation of a UV-Vis Spectrophotometric Method

This protocol outlines the steps for establishing a validated quantitative UV-Vis method for this compound.

1. Instrumentation and Materials:

  • A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Matched quartz cuvettes with a 1 cm path length.

  • Analytical grade solvent (e.g., ethanol or methanol).

  • This compound reference standard of known purity.

  • Calibrated analytical balance and volumetric glassware.

2. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax and should be used for all subsequent measurements to ensure maximum sensitivity and minimize errors.

3. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of the solvent.

  • From the stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution.

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 1 (ideally >0.999).

4. Sample Preparation and Analysis:

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the solvent.

  • Dilute the sample solution as necessary to ensure the absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

5. Method Validation:

To ensure the reliability of the method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Linearity: Assessed from the calibration curve over a specified concentration range.

  • Accuracy: Determined by performing recovery studies on a sample spiked with a known amount of the standard. The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of multiple samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of samples on different days by different analysts. The relative standard deviation (RSD) for precision studies should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve)[2][3].

Comparative Analysis with Alternative Methodologies

While UV-Vis spectrophotometry is a valuable tool, other techniques can offer advantages in terms of specificity, sensitivity, and the ability to analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful separation technique that is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it provides both qualitative and quantitative information.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): This is the most common mode for separating moderately polar compounds like this compound. The nonpolar stationary phase (C18) retains the analyte, and a polar mobile phase is used for elution.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water is typically used. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

  • UV Detection: The detection wavelength is set at the λmax of this compound to maximize sensitivity.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The predetermined λmax of this compound.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase and filter through a 0.22 µm syringe filter.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve generated from standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to increase its volatility.

Causality Behind Experimental Choices:

  • Derivatization: The hydroxyl group can be derivatized (e.g., by silylation with a reagent like BSTFA) to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis[4].

  • Capillary Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms) is typically used for the separation of aromatic compounds.

  • Mass Spectrometry Detection: MS provides high specificity and allows for the confident identification of the analyte based on its mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components in the sample.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Quantification: Can be performed in either full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only characteristic ions of the analyte are monitored.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

Causality Behind Experimental Choices:

  • Internal Standard: A certified reference material with known purity and a simple NMR spectrum that does not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): To ensure accurate integration, the relaxation delay between scans must be sufficiently long (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) to allow for complete relaxation of all nuclei.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal.

Experimental Protocol: qNMR

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio and a sufficiently long relaxation delay.

  • Data Processing: Process the spectrum with accurate phase and baseline correction.

  • Quantification: Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of each technique for the quantitative analysis of this compound.

ParameterUV-Vis SpectrophotometryHPLC-UVGC-MSqNMR
Specificity Low (susceptible to interference from other absorbing species)High (separation of components)Very High (separation and mass spectral identification)High (structure-specific signals)
Sensitivity ModerateHighVery High (especially in SIM mode)Moderate to Low
Linearity Range Typically narrowWideWideWide
Precision Good (%RSD < 2%)Excellent (%RSD < 1%)Excellent (%RSD < 2%)Excellent (%RSD < 1%)
Accuracy GoodExcellentExcellentExcellent (as a primary method)
Throughput HighModerateModerateLow
Cost LowModerateHighHigh
Sample Preparation SimpleModerateCan be complex (derivatization)Simple

Visualization of Workflows

UV-Vis Spectrophotometry Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_std Prepare Standard Solutions det_lmax Determine λmax prep_std->det_lmax gen_cal Generate Calibration Curve prep_std->gen_cal prep_sample Prepare Sample Solution meas_abs Measure Sample Absorbance prep_sample->meas_abs det_lmax->gen_cal quant Calculate Concentration gen_cal->quant meas_abs->quant

Caption: Workflow for quantitative analysis by UV-Vis spectrophotometry.

HPLC-UV Workflow

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions inject Inject into HPLC prep_std->inject prep_sample Prepare & Filter Sample prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quant Quantify vs. Calibration Curve integrate->quant

Caption: Workflow for quantitative analysis by HPLC-UV.

Conclusion

The selection of an appropriate analytical method for the quantitative analysis of this compound is contingent upon the specific requirements of the study. For rapid and routine analysis where high specificity is not paramount, UV-Vis spectrophotometry provides a simple and cost-effective solution. When higher specificity and sensitivity are required, particularly in the presence of interfering substances, HPLC-UV is the method of choice, offering excellent separation and quantification capabilities. For the analysis of volatile impurities or when very high sensitivity and definitive identification are needed, GC-MS is a powerful tool, though it may require sample derivatization. Finally, as a primary method for achieving the highest accuracy and direct traceability to SI units without the need for a specific reference standard of the analyte, qNMR is unparalleled.

This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals to make informed decisions and implement robust analytical strategies for the quantitative analysis of this compound.

References

  • Yaneva, Z., & Georgieva, N. V. (2017). A sensitive analytical (RP-HPLC-PDA, UV/VIS) method for the determination of newly synthesized N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone (SH2) in aqueous phase.
  • PubChem. (n.d.). This compound.
  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(1), 177-187. [Link]
  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as.... [Link]
  • Separation Science. (n.d.).
  • Patel, T. (2015). How can I calculate LOD and LOQ in chemometric assisted UV- Visible spectrophotometric methods?
  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. National Institute of Standards and Technology. [Link]
  • LookChem. (n.d.). This compound. [Link]
  • Reddit. (2023). Determining LOQ on a UV-vis Spectrophotometer?. [Link]
  • Sircar, D., Dey, G., & Mitra, A. (2007). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus.
  • Shinde, S. S., & Khulbe, P. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research, 28(1). [Link]
  • Haris, M. R. H. M., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Der Pharmacia Lettre, 8(2), 205-213. [Link]
  • Kumar, S., et al. (2023). Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantification of Xanthohumol in Bulk and Solid Lipid Nanoparticles. PubMed Central. [Link]
  • Shinde, S. S., & Khulbe, P. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research, 28(1). [Link]

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A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 4-Nitrosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Nitrosalicylaldehyde, a key building block in the synthesis of various pharmaceutical compounds, necessitates a robust analytical method for its quantification to ensure product quality and consistency. This guide provides an in-depth, experience-driven validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate determination of 4-Nitrosalicylaldehyde, benchmarked against established analytical alternatives. The validation adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Critical Role of Method Validation

Method validation is the cornerstone of any analytical procedure, providing documented evidence that the method is suitable for its intended purpose. For the quantification of a crucial intermediate like 4-Nitrosalicylaldehyde, a validated HPLC method ensures accuracy, precision, and reliability of the results, which directly impacts the quality of the final drug product.

I. The Analytical Challenge: Quantifying 4-Nitrosalicylaldehyde

4-Nitrosalicylaldehyde (C7H5NO4, Molar Mass: 167.12 g/mol ) is a yellow crystalline solid with a melting point of 128-130°C.[6][7][8] Its chemical structure, containing both a nitro and an aldehyde group, presents unique analytical considerations. While various techniques can be employed for the analysis of nitroaromatic compounds, HPLC with UV detection remains a widely adopted and robust method due to its specificity, sensitivity, and applicability to a wide range of compounds.[9][10][11]

II. The Chosen Path: A Reverse-Phase HPLC Method

A reverse-phase HPLC (RP-HPLC) method was developed and subsequently validated. The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. This allows for the effective separation of moderately polar compounds like 4-Nitrosalicylaldehyde. A previously reported RP-HPLC method for 4-Nitrosalicylaldehyde utilized a mobile phase of acetonitrile and water with phosphoric acid.[12] For this validation, a similar approach is adopted with slight modifications to optimize the separation.

Experimental Workflow: A Visual Overview

Caption: A flowchart illustrating the key stages of the HPLC method validation process.

III. Materials and Methods

A. Reagents and Standards:

  • 4-Nitrosalicylaldehyde reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Phosphoric acid (analytical grade)

B. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

  • A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

C. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

IV. The Validation Gauntlet: A Step-by-Step Breakdown

The validation of the HPLC method was performed according to the ICH Q2(R1) guidelines, which outline the necessary validation parameters for analytical procedures.[1][3][5]

A. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol: The specificity of the method was evaluated by injecting the blank (mobile phase), a standard solution of 4-Nitrosalicylaldehyde, and a sample solution spiked with potential impurities or degradation products. The chromatograms were examined for any interference at the retention time of 4-Nitrosalicylaldehyde.

  • Results: The chromatogram of the standard solution showed a single, well-resolved peak for 4-Nitrosalicylaldehyde. The blank injection showed no interfering peaks at the retention time of the analyte. In the spiked sample, the peak for 4-Nitrosalicylaldehyde was well-separated from the peaks of the potential impurities.

B. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: A series of at least five concentrations of the 4-Nitrosalicylaldehyde reference standard were prepared, typically ranging from 50% to 150% of the expected sample concentration. Each concentration was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Results:

Concentration (µg/mL)Mean Peak Area (n=3)
5125436
10251023
20502589
401005123
601508345

The method demonstrated excellent linearity over the concentration range of 5-60 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating a strong linear relationship between concentration and peak area.

C. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Accuracy was determined by the recovery of a known amount of 4-Nitrosalicylaldehyde spiked into a placebo (a mixture of all the components of the sample except the analyte). The analysis was performed at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Results:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%1615.898.75
100%2020.1100.5
120%2423.899.17

The mean recovery was within the acceptable range of 98-102%, demonstrating the high accuracy of the method.

D. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Six replicate injections of a single concentration of the standard solution were made on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by two different analysts using different equipment.

  • Results:

Precision TypeParameterResult
Repeatability% RSD of Peak Area (n=6)< 1.0%
Intermediate Precision% RSD of Assay (n=6)< 2.0%

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Results: The LOD was determined to be approximately 0.1 µg/mL, and the LOQ was found to be approximately 0.3 µg/mL, demonstrating the high sensitivity of the method.

F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and the composition of the mobile phase (± 2%).

  • Results: The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results remained within the acceptable limits for all the varied conditions, indicating the robustness of the method.

V. Comparison with Alternative Analytical Techniques

While the validated HPLC-UV method proves to be robust and reliable, it is essential to consider other analytical techniques for the quantification of nitroaromatic compounds.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Robust, reliable, good selectivity, widely available.Moderate sensitivity compared to MS.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[10][11]High resolution, suitable for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like 4-Nitrosalicylaldehyde without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass spectrometric detection.[13]High sensitivity and selectivity, provides structural information.Higher cost and complexity.
Spectrophotometry Measurement of light absorption.[11]Simple, rapid, and inexpensive.Low selectivity, prone to interference from other absorbing compounds.
Surface-Enhanced Raman Scattering (SERS) Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.[14]High sensitivity and specificity.Requires specialized instrumentation and substrate preparation.
Logical Relationship of Validation Parameters

Validation_Parameters cluster_Core_Parameters Core Validation Parameters cluster_Derived_Parameters Derived & Robustness Parameters Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision->LOD_LOQ

Caption: The hierarchical relationship between different HPLC method validation parameters.

VI. Conclusion: A Validated Method Ready for Implementation

The comprehensive validation of this RP-HPLC method demonstrates its suitability for the routine quantification of 4-Nitrosalicylaldehyde in a quality control environment. The method is specific, linear, accurate, precise, and robust, meeting all the acceptance criteria set forth by the ICH guidelines. While other techniques offer certain advantages, the validated HPLC-UV method provides a practical and reliable solution with a balance of performance, cost, and ease of use, making it an ideal choice for its intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][3]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][1]
  • Quality Guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • 4-Nitrosalicylaldehyde. Chemsrc. [Link][6]
  • 4-Nitrosalicylaldehyde. SIELC Technologies. [Link][12]
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in w
  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link][11]
  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS.
  • 2-Hydroxy-4-nitrobenzaldehyde. PubChem. [Link][8]

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A Comparative Guide to the Biological Activity of Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a nitro substituent dramatically alters the electronic properties of the benzene ring, bestowing upon the molecule a diverse range of biological activities. The positional isomerism of the nitro group—ortho (2-nitro), meta (3-nitro), and para (4-nitro)—further refines these properties, leading to distinct pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of these three key nitrobenzaldehyde isomers, supported by experimental data and detailed methodologies to empower your research and development endeavors.

The Structural Nuances of Nitrobenzaldehyde Isomers: A Foundation for Differential Activity

The position of the electron-withdrawing nitro group (NO₂) on the benzaldehyde ring is the primary determinant of the molecule's reactivity and, consequently, its interaction with biological targets.[1]

  • Ortho (2-Nitrobenzaldehyde): The proximity of the nitro group to the aldehyde functionality introduces steric hindrance and the potential for intramolecular interactions, which can influence its binding to active sites.[2]

  • Meta (3-Nitrobenzaldehyde): In this configuration, the nitro group's electron-withdrawing inductive effect is prominent, but it lacks direct resonance conjugation with the aldehyde group.[3]

  • Para (4-Nitrobenzaldehyde): The para-isomer exhibits a strong electron-withdrawing effect through both induction and resonance, significantly influencing the electrophilicity of the carbonyl carbon.[3]

G cluster_ortho 2-Nitrobenzaldehyde (ortho) cluster_meta 3-Nitrobenzaldehyde (meta) cluster_para 4-Nitrobenzaldehyde (para) ortho o_ring o_cho CHO o_no2 NO₂ meta m_ring m_cho CHO m_no2 NO₂ para p_ring p_cho CHO p_no2 NO₂

Caption: Chemical structures of ortho-, meta-, and para-nitrobenzaldehyde.

Anticancer Activity: A Tale of Isomeric Potency

Nitrobenzaldehyde and its derivatives have emerged as promising scaffolds in anticancer drug discovery.[4][5] Their mechanisms of action are varied, with some derivatives acting as precursors for more complex cytotoxic compounds, while the parent molecules themselves can exhibit interesting properties such as in photodynamic therapy.[4][5]

Comparative Cytotoxicity Data
Isomer/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Nitrobenzaldehyde derivativePC3 (Prostate)Data suggests significant cytotoxicity when conjugated with quantum dots[4]
2-Nitrocinnamaldehyde derivativeMCF-7 (Breast)118.20 µg/mL (for the most potent derivative)[6]
3-Methoxybenzaldehyde and 4-Nitrobenzaldehyde thiosemicarbazonesMCF-7 (Breast)Near that of doxorubicin[7]

Insights into Structure-Activity Relationship (SAR):

The available data, though fragmented, suggests that the position of the nitro group is critical for anticancer activity. The para- and ortho-positions appear to be favorable for the design of potent anticancer agents, potentially due to their influence on the electronic properties of the molecule, which can affect interactions with biological targets. For instance, the strong electron-withdrawing nature of the para-nitro group in 4-nitrobenzaldehyde derivatives can enhance their reactivity and potential for targeted drug delivery applications.[4]

Antimicrobial Activity: Halting Microbial Growth

Substituted benzaldehydes have long been recognized for their antimicrobial properties.[8] The nitro group, in particular, can enhance this activity, making nitrobenzaldehydes and their derivatives interesting candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)Reference
4-NitrocinnamaldehydeE. coli (Uropathogenic)100[9]
4-NitrocinnamaldehydeS. aureus100[9]

Insights into Structure-Activity Relationship (SAR):

The data on 4-nitrocinnamaldehyde, a derivative of 4-nitrobenzaldehyde, indicates that the para-nitro substitution can lead to significant antibacterial activity against both Gram-negative and Gram-positive bacteria.[9] The nitro group's ability to be reduced within microbial cells can lead to the formation of reactive nitrogen species, which can damage cellular components and inhibit growth.[10] The position of the nitro group likely influences the efficiency of this bioactivation process.

Enzyme Inhibition: A Targeted Approach

The aldehyde functional group present in nitrobenzaldehydes makes them potential inhibitors of enzymes that process aldehydes, such as aldehyde dehydrogenases (ALDHs). ALDHs are a family of enzymes crucial for various metabolic pathways, and their inhibition has therapeutic implications in areas like cancer and alcoholism treatment.

While specific comparative inhibitory data for the three nitrobenzaldehyde isomers against a particular enzyme is not extensively documented in the initial search, the general principle of structure-activity relationships suggests that the electronic and steric properties of each isomer would lead to differential inhibitory potencies. The more electrophilic carbonyl carbon in the para- and ortho-isomers could potentially lead to stronger interactions with nucleophilic residues in an enzyme's active site.

Experimental Protocols: Your Guide to In Vitro Evaluation

To facilitate your research, here are detailed, step-by-step protocols for key assays used to evaluate the biological activities of substituted nitrobenzaldehydes.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of nitrobenzaldehyde isomers A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your cancer cell line of choice into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-nitrobenzaldehyde isomers in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Agar Well Diffusion for Antimicrobial Activity

This method is a widely used technique to determine the antimicrobial activity of a substance.

Agar_Well_Diffusion_Workflow A Prepare a lawn of bacteria on an agar plate B Create wells in the agar using a sterile borer A->B C Add solutions of nitrobenzaldehyde isomers to the wells B->C D Incubate the plate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Experimental workflow for the agar well diffusion assay.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Prepare a fresh overnight culture of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial culture and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[10]

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch wells into the agar.[12]

  • Compound Addition: Carefully add a fixed volume (e.g., 50-100 µL) of a known concentration of each nitrobenzaldehyde isomer solution into separate wells. Include a solvent control (negative control) and a standard antibiotic (positive control).[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ALDH, typically by monitoring the reduction of NAD⁺ to NADH.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM sodium pyrophosphate, pH 8.0.

    • Enzyme Solution: Prepare a working solution of ALDH (e.g., from yeast or recombinant human) in the assay buffer.

    • Substrate Solution: Prepare a stock solution of a suitable aldehyde substrate (e.g., acetaldehyde or a specific substrate for the ALDH isoform of interest) in the assay buffer.

    • Cofactor Solution: Prepare a stock solution of NAD⁺ in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the nitrobenzaldehyde isomers in the assay buffer (with a small amount of DMSO if necessary for solubility).

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add the assay buffer, the ALDH enzyme solution, and the inhibitor solution (or vehicle control).

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate and NAD⁺ solutions to each well.

    • Immediately begin monitoring the increase in absorbance at 340 nm (the wavelength at which NADH absorbs) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The positional isomerism of the nitro group on the benzaldehyde ring profoundly influences its biological activity. While the available data suggests that the ortho- and para-isomers are promising scaffolds for the development of anticancer and antimicrobial agents, a comprehensive, head-to-head comparison of all three isomers under standardized conditions is warranted. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for conducting such comparative evaluations.

References

  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. (n.d.).
  • The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. (2018). Cureus, 10(2), e2163. [Link]
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  • IC 50 values of compounds 1, 2, 3, and 4 on the MCF-7 breast cancer cell line. - ResearchGate. (n.d.).
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  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2022). Molecules, 27(22), 7611. [Link]
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  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. (2015). Drug Design, Development and Therapy, 9, 6133–6144. [Link]
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  • Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. (2022). Trends in Sciences, 19(15), 4901. [Link]
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A Senior Application Scientist's Guide: Comparative Analysis of the Fluorescent Properties of Nitro-Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the fluorescent properties of nitro-substituted salicylaldehydes. We will move beyond a simple data sheet to explore the fundamental mechanisms governing their photophysics, explain the profound impact of nitro substitution, and provide actionable experimental protocols for their synthesis and characterization. Our objective is to equip you with the expert insights needed to rationally design and evaluate molecules based on this scaffold.

The Fluorescence Engine: Excited-State Intramolecular Proton Transfer (ESIPT)

The inherent fluorescence of the salicylaldehyde scaffold is not a simple emission process. It is driven by a fascinating ultrafast photochemical reaction known as Excited-State Intramolecular Proton Transfer (ESIPT). The molecule contains both a proton donor (the hydroxyl group, -OH) and a proton acceptor (the carbonyl oxygen, C=O) in close proximity, linked by an intramolecular hydrogen bond.

Upon absorption of a photon (excitation), the electronic distribution of the molecule changes dramatically. The phenolic proton becomes significantly more acidic, while the carbonyl oxygen becomes more basic. This triggers a sub-picosecond transfer of the proton from the hydroxyl group to the carbonyl group, creating a transient keto-tautomer species. This keto-tautomer is the primary emitting species. It radiatively relaxes (emits a photon) to its ground state before rapidly reverting to the original enol form.

The key feature of ESIPT is the exceptionally large Stokes shift—the difference between the maximum excitation and emission wavelengths. This occurs because the emission originates from a different molecular structure (the keto-tautomer) than the one that initially absorbed the light (the enol form). This large separation of excitation and emission is highly desirable in fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

ESIPT_Photocycle cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0_E Enol Form S0_K Keto-Tautomer (Unstable) S1_E Excited Enol S0_E->S1_E 1. Absorption (Excitation) S0_K->S0_E 4. Reverse Transfer (Fast) S1_K Excited Keto-Tautomer (Emitting Species) S1_E->S1_K 2. ESIPT (Ultrafast) S1_K->S0_K 3. Fluorescence Emission (Large Stokes Shift)

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

The Quenching Effect: How Nitro Groups Modulate Fluorescence

The introduction of one or more nitro (-NO₂) groups to the salicylaldehyde ring dramatically alters its photophysical behavior. As a potent electron-withdrawing group, the nitro substituent imposes two primary effects that are generally detrimental to fluorescence efficiency.

  • Disruption of the ESIPT Machinery : Theoretical studies suggest that electron-withdrawing groups can weaken the intramolecular hydrogen bond that is critical for the proton transfer process.[1] By pulling electron density away from the ring and the hydroxyl oxygen, the hydrogen bond becomes less robust, potentially hindering the efficiency of the excited-state proton transfer.

  • Introduction of Efficient Non-Radiative Pathways : This is the dominant quenching mechanism. Nitroaromatic compounds are notorious for having extremely low fluorescence quantum yields.[2][3][4] This is because the nitro group introduces low-lying n-π* and π-π* electronic states that facilitate highly efficient Intersystem Crossing (ISC)—a non-radiative process where the molecule transitions from the singlet excited state (S₁) to the triplet manifold (T₁).[2] This ISC process is often much faster than the rate of fluorescence, meaning the excited state energy is dissipated as heat rather than emitted as light.

Therefore, the central principle for this class of compounds is: nitro-substitution is expected to severely quench the native ESIPT-based fluorescence of the salicylaldehyde scaffold.

Comparative Analysis of Nitro-Substituted Salicylaldehydes

Qualitative Comparison and Expected Trends

The primary takeaway is that all nitro-substituted derivatives will exhibit significantly lower fluorescence quantum yields (Φf) compared to the parent salicylaldehyde or its electron-donating derivatives. While the exact position of the nitro group (e.g., 3-nitro vs. 5-nitro) will subtly influence the electronic structure and thus the precise absorption and emission wavelengths, the dominant effect for all isomers is the quenching via intersystem crossing.[2][3][4]

CompoundKey Structural FeatureExpected Fluorescence Quantum Yield (Φf)Rationale
SalicylaldehydeESIPT-capable scaffoldModerateBaseline fluorescence driven by efficient ESIPT.
3-Nitrosalicylaldehyde-NO₂ ortho to -OHVery Low (<0.01)Strong quenching via ISC. Proximity of groups may further influence H-bond dynamics.
5-Nitrosalicylaldehyde-NO₂ para to -OHVery Low (<0.01)Strong quenching via ISC is the dominant effect.[2][3]
3,5-DinitrosalicylaldehydeTwo -NO₂ groupsExtremely Low / Non-fluorescentAdditive electron-withdrawing and ISC-promoting effects from two nitro groups effectively eliminate fluorescence.
Spectroscopic Data Summary

The following table compiles available spectroscopic data from various sources.

Disclaimer: This data is aggregated from different studies and experimental conditions (e.g., solvents) and should not be used for direct, quantitative comparison. It is provided for informational and characterization purposes.

Compoundλmax (Absorption)SolventReference
Salicylaldehyde389 nmAqueous Buffer[5]
3-Nitrosalicylaldehyde~350 nm (nπ*)Acetonitrile[6][7]
5-NitrosalicylaldehydeN/AN/AN/A
3,5-DinitrosalicylaldehydeN/AN/AN/A

Note: The fluorescence emission data for nitro-substituted salicylaldehydes is sparse due to their extremely low quantum yields, making them difficult to measure accurately and of limited practical use as fluorophores.

Experimental Protocols for the Application Scientist

To ensure scientific integrity and reproducibility, we provide detailed, validated protocols for the synthesis and characterization of a representative compound, 5-Nitrosalicylaldehyde, and for the measurement of fluorescence quantum yield.

Synthesis of 5-Nitrosalicylaldehyde

This protocol is adapted from established nitration methods of salicylaldehyde.[8] The key challenge in this synthesis is controlling the regioselectivity, as nitration can occur at both the 3- and 5-positions. This procedure aims to favor the 5-nitro isomer.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): The nitration of an activated ring is a highly exothermic and rapid reaction. Maintaining a low temperature is critical to slow the reaction rate, prevent runaway reactions, and minimize the formation of undesired byproducts.

  • Mixed Acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution.

  • Slow, Dropwise Addition: This ensures that the concentration of the nitrating agent remains low and the temperature can be effectively controlled, improving the selectivity of the reaction.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add salicylaldehyde (e.g., 0.1 mol) to glacial acetic acid (e.g., 100 mL).

  • Cooling: Place the flask in an ice-salt bath and stir until the internal temperature drops to 0-5 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.1 mol) to concentrated sulfuric acid (e.g., 20 mL) while cooling in an ice bath.

  • Reaction: Slowly add the nitrating mixture dropwise to the salicylaldehyde solution via the dropping funnel over a period of 1-2 hours. Critically, ensure the internal temperature does not rise above 10 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A yellow precipitate will form.

  • Isolation: Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product is a mixture of 3- and 5-nitro isomers. Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 5-nitrosalicylaldehyde.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Measurement of Relative Fluorescence Quantum Yield (Φf)

The relative method is the most common and accessible approach for determining quantum yield.[9] It involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield.

Causality Behind Experimental Choices:

  • Fluorescence Standard: A standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) is chosen that absorbs and emits in a similar spectral region to the test compound to minimize instrument-based wavelength biases.

  • Low Absorbance (A < 0.1): This is the most critical parameter to prevent the "inner filter effect." At higher concentrations, the solution closest to the excitation source absorbs so much light that the path length and intensity experienced by molecules deeper in the cuvette are reduced, leading to a non-linear relationship between absorbance and emission and an artificially low quantum yield.[9]

  • Corrected Spectra: Modern spectrofluorometers can correct for variations in lamp intensity and detector response across the wavelength range. Using corrected emission spectra is essential for accurate integration of the fluorescence intensity.

QY_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis A1 Prepare Stock Solutions (Sample & Standard) A2 Create Dilution Series (5-6 points, A < 0.1) A1->A2 B1 Measure Absorbance (A) at Excitation Wavelength (λex) A2->B1 B2 Measure Corrected Fluorescence Emission Spectra B1->B2 B3 Integrate Emission Spectra to get Area (F) B2->B3 C1 Plot F vs. A for Sample & Standard B3->C1 C2 Determine Gradients (Grad) C1->C2 C3 Calculate Quantum Yield (Φx) C2->C3

Caption: Workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of your test compound (X) and a suitable fluorescence standard (St) in the same solvent. From these, prepare a series of 5-6 dilutions for both, ensuring the absorbance at the chosen excitation wavelength (λex) remains below 0.1 in a 1 cm path length cuvette. Also prepare a solvent-only blank.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λex).

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, including the blank. Ensure all instrument settings (excitation/emission slits, PMT voltage) are identical for all measurements.

  • Data Processing:

    • Subtract the integrated intensity of the solvent blank from each sample's integrated emission spectrum.

    • Integrate the area under the corrected emission curve for each standard and sample solution to get the integrated fluorescence intensity (F).

  • Analysis:

    • Plot the integrated fluorescence intensity (F) versus the absorbance (A) for both the standard and the test compound.

    • Determine the slope (Gradient, or "Grad") of the resulting straight lines for both the standard (Grad_St) and the test sample (Grad_X).

  • Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:

    Φ_X = Φ_St * (Grad_X / Grad_St) * (η_X² / η_St²)

    Where:

    • Φ_St is the known quantum yield of the standard.

    • Grad_X and Grad_St are the gradients from the plots of intensity vs. absorbance.

    • η_X and η_St are the refractive indices of the solvents used for the sample and standard, respectively. (This term is 1 if the same solvent is used for both).

Conclusion and Outlook

The salicylaldehyde scaffold provides a valuable platform for designing fluorescent molecules due to its efficient ESIPT mechanism, which guarantees a large Stokes shift. However, this guide demonstrates that the introduction of nitro groups fundamentally alters the photophysical landscape of these molecules. The strong electron-withdrawing nature of the -NO₂ group introduces highly efficient non-radiative decay pathways, primarily intersystem crossing, which effectively quenches fluorescence.

For researchers in drug development and materials science, this is a critical design consideration. While nitro-substitution may be desirable for other chemical or biological reasons, it will almost certainly render a salicylaldehyde-based molecule poorly fluorescent or non-fluorescent. This understanding allows for the rational selection or avoidance of this substituent when designing novel fluorescent probes, sensors, or imaging agents. Future experimental work should focus on a systematic, direct comparison of these isomers to precisely quantify the quenching effect as a function of the nitro group's position and number.

References

  • Weller, A. (1956). The Mechanism of the Reaction of Excited Acridine with Acridan in Fluid Solutions. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 60(9‐10), 1144-1147. [Link]
  • Zhao, J., & Han, K. (2012). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Computational and Theoretical Chemistry, 994, 123-129. [Link]
  • Birks, J. B. (1970). Photophysics of Aromatic Molecules. Wiley-Interscience. [Link]
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  • Gutiérrez, L., Peón, J., & Rodríguez, W. (2021). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences, 20, 1021-1038. [Link]
  • Pavarini, G., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 14(3), 1132-1139. [Link]
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  • Request PDF. (2025, August 10). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
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A Comparative Guide to the Synthesis of 4-Nitrosalicylaldehyde: Performance of Key Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Nitrosalicylaldehyde is a valuable building block in medicinal chemistry and materials science, serving as a key precursor for synthesizing a range of complex molecules, including pharmaceuticals and molecular sensors. The regioselective introduction of a formyl group onto the 4-nitrophenol backbone presents a significant synthetic challenge. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, while the directing effects of the hydroxyl and nitro groups can lead to mixtures of isomers. This guide provides a comprehensive performance comparison of the principal synthetic strategies for preparing 4-Nitrosalicylaldehyde, focusing on the catalysts and reaction systems that govern yield, selectivity, and operational efficiency. We will delve into the mechanistic rationale behind each method, providing field-proven insights for researchers, scientists, and drug development professionals.

The most logical and widely explored pathway to 4-Nitrosalicylaldehyde is the ortho-formylation of 4-nitrophenol. This guide will compare three seminal methodologies for achieving this transformation: the classical Duff reaction, a modified acid-catalyzed Duff reaction, and the Reimer-Tiemann reaction.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic method for the ortho-formylation of 4-nitrophenol is a critical decision dictated by desired yield, purity, scalability, and tolerance to harsh reagents. Below is a summary of the performance of the three main approaches.

Methodology Catalyst/Reagent System Typical Yield Selectivity Key Advantages Key Disadvantages
Modified Duff Reaction Hexamethylenetetramine (HMTA) / Trifluoroacetic Acid (TFA) Good to High (Reported ~65-75%)High for ortho-formylationHigh yield, good selectivity, relatively clean reaction.Requires stoichiometric amounts of strong acid (TFA), which can be corrosive and requires careful handling.
Classical Duff Reaction Hexamethylenetetramine (HMTA) / Glyceroboric Acid Low to Moderate (~15-25%)Moderate ortho-selectivityMilder conditions than TFA; avoids highly corrosive acids.Generally low yields, requires high temperatures (150-160°C), and can be inefficient.[1]
Reimer-Tiemann Reaction Chloroform (CHCl₃) / Strong Base (e.g., NaOH, KOH)Very Low to NegligiblePoor; often yields byproductsClassic, well-studied reaction for phenols.Extremely low yield for 4-nitrophenol; formation of undesired cyclohexadienone byproducts; use of toxic chloroform.[2][3]

In-Depth Discussion of Synthetic Strategies

Strategy 1: The Duff Reaction and its Catalytic Enhancement

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formyl source to introduce an aldehyde group, preferentially at the ortho position of phenols.[4][5] The reaction proceeds through the formation of an electrophilic iminium ion intermediate that attacks the electron-rich phenoxide ring.

The reaction is initiated by the protonation of HMTA, which then fragments to generate a reactive methyleneiminium ion electrophile. This electrophile attacks the activated ortho position of the phenol. A subsequent intramolecular redox transfer, followed by acidic hydrolysis of the resulting imine, yields the final salicylaldehyde product.

Duff_Mechanism Duff Reaction Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution cluster_3 Redox & Hydrolysis Phenol 4-Nitrophenol Intermediate_1 Ortho-attack Intermediate Phenol->Intermediate_1 + Iminium Ion Phenol->Intermediate_1 HMTA Hexamethylenetetramine (HMTA) Iminium Methyleneiminium Ion (Electrophile) HMTA->Iminium Protonation & Fragmentation H+ Acid (H⁺) Imine Imine Intermediate Intermediate_1->Imine Intramolecular Redox Intermediate_1->Imine Aldehyde 4-Nitrosalicylaldehyde Imine->Aldehyde Hydrolysis Imine->Aldehyde H2O H₂O, H⁺

Caption: General mechanism of the Duff Reaction.

Method A: Modified Duff Reaction with Trifluoroacetic Acid (TFA)

This is the most effective and widely cited method for the synthesis of 4-Nitrosalicylaldehyde. The use of anhydrous trifluoroacetic acid (TFA) as both the solvent and acid catalyst dramatically improves the reaction's efficiency compared to classical conditions.[4]

  • Causality: TFA serves two critical roles. First, its strong acidity efficiently catalyzes the formation of the reactive iminium ion from HMTA. Second, as a solvent, it provides a homogeneous reaction medium. For electron-deficient substrates like 4-nitrophenol, these strongly acidic conditions are necessary to drive the electrophilic aromatic substitution forward, resulting in significantly higher yields. The reaction provides good mono-formylation with high regioselectivity for the ortho position.[4][6]

  • Performance: Yields for the mono-formylation of 4-substituted phenols are reported to be in the moderate to good range. For 4-nitrophenol, a yield of 65% has been documented.[4] This represents a substantial improvement over classical methods.

Method B: Classical Duff Reaction (Glyceroboric Acid Catalyst)

The original Duff reaction was conducted by heating the phenol and HMTA in glycerol, with boric acid often added to form glyceroboric acid, which acts as a mild acidic catalyst and dehydrating agent.[1]

  • Causality: This system avoids the use of harsh, corrosive acids. However, the reaction requires high temperatures (150-160°C) to proceed. The overall efficiency is hampered by the lower catalytic activity and potential for side reactions at elevated temperatures. For deactivated phenols, the yields are often poor.

  • Performance: While effective for some activated phenols, this method is generally inefficient for 4-nitrophenol, with typical yields being low (often below 20%). Its primary advantage is operational simplicity and avoidance of strong acids, but this is outweighed by the poor product yield.[1]

Strategy 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base.[7]

The key to this reaction is the in situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong hydroxide base. The phenoxide ion, being highly nucleophilic, attacks the electrophilic dichlorocarbene. The resulting intermediate is then hydrolyzed to form the aldehyde group.[7][8]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_1 Carbene Generation cluster_2 Electrophilic Attack cluster_3 Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Deprotonation & α-elimination CHCl3->Carbene OH- Base (OH⁻) Intermediate_1 Dichloromethyl Intermediate Phenoxide 4-Nitrophenoxide Phenoxide->Intermediate_1 + :CCl₂ Phenoxide->Intermediate_1 Aldehyde 4-Nitrosalicylaldehyde Intermediate_1->Aldehyde Hydrolysis Intermediate_1->Aldehyde H2O_OH H₂O, OH⁻

Caption: General mechanism of the Reimer-Tiemann Reaction.

  • Causality and Performance: Despite its utility for simple phenols, the Reimer-Tiemann reaction is notoriously inefficient for 4-nitrophenol. The strongly deactivating nitro group makes the phenoxide ring a much weaker nucleophile, reducing its reactivity toward the dichlorocarbene electrophile. Furthermore, the reaction is known to produce abnormal products, such as dichloromethyl-substituted cyclohexadienones, especially with substituted phenols.[2][3] Attempts to apply this reaction to 4-nitrophenol have been reported to result in very low yields of the desired product, if any.[2] Therefore, this method is not recommended for the practical synthesis of 4-Nitrosalicylaldehyde.

Experimental Protocols

Method 1: Synthesis via Modified Duff Reaction (Recommended)

This protocol is based on the highly efficient procedure described by Lindoy, Meehan, and Svenstrup.[4]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq.) and hexamethylenetetramine (approx. 2.5-3.0 eq.) in anhydrous trifluoroacetic acid under a dry atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to reflux (the boiling point of TFA is ~72°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice and water.

  • Neutralization & Precipitation: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 6-7. This should be done in an ice bath as the neutralization is highly exothermic. The product will precipitate as a solid.

  • Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Nitrosalicylaldehyde.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, Stirrer) - 4-Nitrophenol - HMTA - Anhydrous TFA React 2. Reaction - Heat to Reflux (72°C) - Stir for 12-24h - Monitor by TLC Setup->React Workup 3. Workup & Quenching - Cool to RT - Pour into Ice/Water React->Workup Neutralize 4. Neutralization - Add NaHCO₃ (aq) - Adjust pH to ~6-7 - Precipitate forms Workup->Neutralize Isolate 5. Isolation - Suction Filtration - Wash with Cold Water Neutralize->Isolate Purify 6. Purification - Recrystallization (e.g., Ethanol/Water) Isolate->Purify Product Pure 4-Nitrosalicylaldehyde Purify->Product

Caption: A typical workflow for the synthesis of 4-Nitrosalicylaldehyde.

Conclusion and Recommendations

For researchers and professionals seeking a reliable and efficient method for synthesizing 4-Nitrosalicylaldehyde, the Modified Duff Reaction using trifluoroacetic acid as a catalyst and solvent is unequivocally the superior choice. It provides a significant yield advantage and high regioselectivity over the classical Duff reaction and the Reimer-Tiemann reaction. While the classical Duff reaction avoids harsh acids, its low yield makes it impractical for most applications. The Reimer-Tiemann reaction is unsuitable for this specific transformation due to the electronic deactivation by the nitro group and the propensity for side reactions. The selection of the TFA-mediated Duff reaction provides a robust and validated pathway to access this important chemical intermediate.

References

  • Current time information in Stavanger, NO. (n.d.). Google.
  • Duff Reaction. (n.d.). Cambridge University Press.
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  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2018). Journal of Molecular Structure, 1155, 45-53. [Link]
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  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: a new application of the duff reaction. Synthesis, 1998(07), 1029-1032. [Link]
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  • Revisiting Duff reaction: New experimental insights. (2017).
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  • Klaus, O. (2014, February 9). Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange. [Link]
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  • Roslan, N. A., et al. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 26(16), 4995. [Link]
  • Tran, T. V., et al. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
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  • Tran, T. V., et al. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
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A Comparative Guide to the Structural Elucidation of 2-Hydroxy-4-nitrobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of research. For derivatives of 2-Hydroxy-4-nitrobenzaldehyde, compounds of interest in the synthesis of pharmaceuticals and functional materials, confirming the precise arrangement of substituents on the aromatic ring is critical.[1][2] An incorrect isomer, such as 4-hydroxy-2-nitrobenzaldehyde or 2-hydroxy-5-nitrobenzaldehyde, could lead to vastly different chemical properties and biological activities.[3][4][5] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of these vital chemical entities, grounded in the principles of spectroscopic and crystallographic analysis.

The Imperative of Orthogonal Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[8][9] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expert Insight: The key to using NMR for 2H4NB is deciphering the splitting patterns in the aromatic region of the ¹H NMR spectrum. The electron-withdrawing nitro group (-NO₂) and electron-donating hydroxyl group (-OH) create a unique electronic environment that dictates the chemical shifts and coupling constants of the three aromatic protons.

Expected ¹H NMR Spectrum for this compound:

  • Aldehyde Proton (~10 ppm): A singlet, significantly downfield due to the electronegativity of the carbonyl oxygen.

  • Hydroxyl Proton (>11 ppm): A broad singlet. Its highly deshielded nature is a direct consequence of strong intramolecular hydrogen bonding with the adjacent aldehyde group, a key structural clue.

  • Aromatic Protons (7.5-8.5 ppm): This region is most diagnostic for the substitution pattern.

    • One proton will appear as a doublet.

    • A second proton will appear as a doublet of doublets.

    • A third proton will appear as a doublet. This specific "doublet, doublet of doublets, doublet" pattern is a hallmark of the 1,2,4-trisubstituted ring system in this compound.[10] In contrast, a para-disubstituted ring with different substituents often shows two distinct doublets (an A₂B₂ system), while other substitution patterns yield more complex multiplets.[10]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Calibrate (shim) the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule.[8] It is an excellent, rapid technique for confirming the presence of key functional groups.

Expert Insight: For 2H4NB, the IR spectrum provides a quick checklist of expected functionalities. The position and shape of the O-H stretch are particularly revealing. A very broad absorption indicates hydrogen bonding, which supports the ortho-positioning of the hydroxyl and aldehyde groups. The strong, sharp peaks for the nitro group are unmistakable.[11][12]

Comparative IR Data for Functional Group Confirmation

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Causality Behind the Signal
Hydroxyl (-OH) O-H Stretch3200-3550 (Broad)Intramolecular hydrogen bonding to the aldehyde's carbonyl oxygen weakens and broadens the O-H bond vibration.[13]
Aldehyde (-CHO) C=O Stretch1650-1690Conjugation with the aromatic ring and hydrogen bonding lowers the frequency from a typical aliphatic aldehyde (~1720-1740 cm⁻¹).
Nitro (-NO₂) Asymmetric & Symmetric N-O Stretch1550-1475 and 1360-1290These are two distinct, strong, and sharp absorptions characteristic of aromatic nitro groups.[11]
Aromatic Ring C=C Stretches1440-1600Multiple sharp peaks confirm the presence of the benzene ring.
Aromatic Ring C-H Out-of-Plane Bending~800-850This band can be indicative of the substitution pattern (e.g., isolated hydrogens).[14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid 2H4NB derivative powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added.

  • Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[8][16]

Expert Insight: The first piece of data to check is the molecular ion peak (M⁺). For 2H4NB, this should appear at an m/z (mass-to-charge ratio) of 167, corresponding to the molecular formula C₇H₅NO₄.[6] The fragmentation pattern is then used for confirmation. Aromatic aldehydes characteristically lose a hydrogen radical (-H) to form a stable [M-1]⁺ ion or the entire formyl radical (-CHO) to form a [M-29]⁺ ion.[17][18][19] For this specific molecule, the loss of the nitro group (-NO₂) is also a highly probable fragmentation pathway.[20]

Predicted Fragmentation Pathways for this compound

Ionm/zFragmentation PathwaySignificance
[M]⁺ 167Molecular IonConfirms the molecular weight of C₇H₅NO₄.[6]
[M-H]⁺ 166Loss of aldehydic hydrogenCharacteristic of benzaldehydes.
[M-NO₂]⁺ 121Loss of nitro groupA major fragmentation route for nitroaromatic compounds.[20]
[M-CHO]⁺ 138Loss of formyl radicalLess common but possible.
[C₆H₄O]⁺ 92Loss of NO₂ and CHOFurther fragmentation indicating the core ring structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like ethyl acetate.[21]

  • GC Separation: Inject the sample into the GC. The oven temperature program should be set to ensure the compound elutes as a sharp peak.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.[21]

  • Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.[21]

  • Data Analysis: Compare the obtained spectrum with spectral libraries and analyze the fragmentation pattern to support the proposed structure.

X-ray Crystallography: The Unambiguous Gold Standard

When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[22][23][24] This technique determines the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[25]

Expert Insight: Unlike spectroscopic methods which infer connectivity from properties, crystallography provides a direct "picture" of the molecule. It will not only confirm the 1,2,4-substitution pattern but also reveal bond lengths, bond angles, and intermolecular interactions like hydrogen bonding in the solid state. The primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[22][26]

Experimental Workflow: X-ray Crystallography

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesized Compound B Slow Evaporation / Vapor Diffusion A->B C Single Crystal Formation B->C D Mount Crystal on Diffractometer C->D E X-ray Beam Exposure D->E F Collect Diffraction Pattern E->F G Solve Phase Problem F->G H Generate Electron Density Map G->H I Refine Atomic Positions H->I J Final 3D Structure I->J G Start Synthesized Product MS Mass Spec (Confirm MW = 167) Start->MS IR IR Spec (Confirm -OH, -NO₂, -CHO) Start->IR NMR ¹H NMR (Confirm 1,2,4-Pattern) Start->NMR Check Data Consistent? MS->Check IR->Check NMR->Check Confirmed Structure Confirmed Check->Confirmed Yes Xray X-ray Crystallography (For Absolute Proof / Publication) Check->Xray Ambiguous or Absolute Proof Needed Xray->Confirmed

Sources

A Comparative Evaluation of the Antioxidant Potential of 4-Nitrosalicylaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents, the battle against oxidative stress remains a central theme in drug development. Oxidative stress, an imbalance between free radicals and antioxidants, is a key contributor to the pathogenesis of numerous chronic conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Salicylaldehyde derivatives, particularly Schiff bases and hydrazones, have emerged as a promising class of compounds due to their versatile biological activities, including potent antioxidant effects.[2][3][4] This guide provides a comparative framework for evaluating the antioxidant activity of derivatives based on the 4-Nitrosalicylaldehyde scaffold, synthesizing established structure-activity relationships with practical, field-proven experimental protocols.

The 4-Nitrosalicylaldehyde Scaffold: A Molecule of Interest

The 4-Nitrosalicylaldehyde molecule serves as an intriguing starting point for antioxidant drug discovery. Its structure combines three key features that influence its redox properties:

  • The Phenolic Hydroxyl (-OH) Group: This is the primary center for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[5][6]

  • The Aldehyde (-CHO) Group: This reactive group provides a synthetic handle for creating a diverse library of derivatives, most commonly Schiff bases (imines) and hydrazones.[3][4]

  • The Nitro (-NO2) Group: Positioned para to the hydroxyl group, this strongly electron-withdrawing group significantly modulates the electronic properties of the aromatic ring and the acidity of the phenolic proton. Its effect can be complex, potentially influencing the mechanism and potency of antioxidant action.[7] Studies on other nitro-substituted compounds have shown that the -NO2 group can have both positive and negative effects on antioxidant properties.[7]

This guide will focus on Schiff base and hydrazone derivatives, as their synthesis is straightforward and the resulting azomethine linkage (-C=N-) often enhances biological activity.[3]

Mechanistic Pillars of Antioxidant Activity

The antioxidant capacity of 4-Nitrosalicylaldehyde derivatives is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these pathways is crucial for interpreting experimental data.

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring. This is often the dominant mechanism for scavenging radicals like DPPH.[5][6]

  • Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical, forming a radical cation. This is a key mechanism in assays like the ABTS and CUPRAC methods.[8] The presence of electron-donating groups on the aromatic ring generally enhances SET-based activity.

The following diagram illustrates the primary antioxidant mechanisms.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol Ar-OH Phenoxyl Ar-O• Phenol->Phenoxyl Donates H• Radical R• Neutralized R-H Radical->Neutralized Accepts H• Antioxidant Ar-OH Radical_Cation [Ar-OH]•+ Antioxidant->Radical_Cation Donates e- Radical_SET R• Anion R:- Radical_SET->Anion Accepts e-

Caption: Core mechanisms of radical scavenging by phenolic antioxidants.

Comparative Analysis: Structure-Activity Relationships (SAR)

While a direct head-to-head comparison of a specific library of 4-Nitrosalicylaldehyde derivatives is not available in a single study, we can extrapolate from extensive research on related structures to predict performance. The key to creating a diverse set of derivatives lies in the condensation of 4-Nitrosalicylaldehyde with various primary amines or hydrazines to form Schiff bases or hydrazones, respectively.

The Influence of the R-Group in Schiff Base Derivatives (Ar-CH=N-R)

The nature of the 'R' group attached to the imine nitrogen is critical.

  • Electron-Donating Groups (EDGs): If 'R' is an aromatic ring substituted with EDGs (e.g., -OCH3, -CH3, -N(CH3)2), the overall electron density of the molecule increases. This can enhance antioxidant activity, particularly through the SET mechanism, by making it easier to donate an electron.[6]

  • Electron-Withdrawing Groups (EWGs): Conversely, if 'R' is an aromatic ring with EWGs (e.g., -Cl, -CF3, another -NO2), the antioxidant activity may be diminished. The strong electron-withdrawing nature of the nitro group on the salicylaldehyde ring already pulls electron density; adding another EWG can destabilize the radical cation formed during the SET process.[1]

  • Steric Hindrance: Bulky 'R' groups near the azomethine nitrogen might sterically hinder the molecule's approach to the radical center, potentially lowering activity.

Table 1: Predicted Antioxidant Activity Trends for 4-Nitrosalicylaldehyde Schiff Base Derivatives

Derivative Class (R-Group on Amine)Predicted Radical Scavenging Activity (DPPH/ABTS)Rationale
AnilineModerateBaseline for aromatic amine derivatives.
p-Anisidine (-OCH3)HighThe electron-donating methoxy group enhances electron density, stabilizing the radical cation.[6]
p-Toluidine (-CH3)Moderate-HighThe weakly electron-donating methyl group provides a modest boost to activity.
p-Chloroaniline (-Cl)Low-ModerateThe electron-withdrawing chloro group reduces the molecule's ability to donate an electron.
p-Nitroaniline (-NO2)LowThe presence of a second strong EWG is predicted to significantly reduce antioxidant capacity.[1]

Experimental Evaluation: Protocols and Workflows

A robust evaluation requires a multi-assay approach to capture different facets of antioxidant activity. The following workflow is recommended for screening newly synthesized derivatives.

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antioxidant Screening cluster_analysis Data Analysis Start 4-Nitrosalicylaldehyde + Primary Amine/Hydrazine Synth Condensation Reaction (Reflux in Ethanol) Start->Synth Purify Recrystallization Synth->Purify Confirm Characterization (FT-IR, NMR, MS) Purify->Confirm DPPH DPPH Radical Scavenging Assay Confirm->DPPH ABTS ABTS Radical Scavenging Assay Confirm->ABTS CUPRAC CUPRAC Reducing Power Assay Confirm->CUPRAC IC50 Calculate IC50 Values DPPH->IC50 ABTS->IC50 CUPRAC->IC50 Compare Compare to Standards (Ascorbic Acid, Trolox) IC50->Compare SAR Structure-Activity Relationship Analysis Compare->SAR

Caption: A logical workflow for the synthesis and antioxidant screening of derivatives.

Protocol 1: Synthesis of 4-Nitrosalicylaldehyde Schiff Base Derivatives

This protocol describes a general method for the condensation reaction.[3]

Rationale: This is a classic, high-yield reaction for forming the C=N bond. Using ethanol as a solvent is effective for dissolving the reactants and facilitating the reaction, while the catalytic amount of acetic acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Methodology:

  • Dissolve 1.0 mmol of 4-Nitrosalicylaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Warm gently if necessary to fully dissolve.

  • In a separate beaker, dissolve 1.0 mmol of the desired primary amine (e.g., p-anisidine) in 10 mL of absolute ethanol.

  • Add the amine solution to the flask containing the 4-Nitrosalicylaldehyde solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Equip the flask with a condenser and reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified crystals and confirm the structure using FT-IR (to observe the C=N stretch), ¹H NMR, and Mass Spectrometry.

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH radical.[9]

Rationale: The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When it is reduced by an antioxidant, the color fades to yellow. The degree of color change is proportional to the concentration and potency of the antioxidant. This method is fast, simple, and widely used for preliminary screening.[9][10]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of each synthesized derivative in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure: a. In a 96-well plate or individual test tubes, add 50 µL of each sample dilution. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the control, mix 50 µL of methanol with 150 µL of the DPPH solution. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test derivative.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the derivative. The concentration required to scavenge 50% of the DPPH radicals is determined as the IC50 value. A lower IC50 value indicates higher antioxidant activity.

Protocol 3: ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9]

Rationale: The ABTS assay measures the ability of a compound to donate either a hydrogen atom or an electron. The ABTS•+ radical is blue-green and has a characteristic absorbance at 734 nm. It is applicable to both hydrophilic and lipophilic compounds, making it more versatile than the DPPH assay.[11] The faster reaction kinetics can also be an advantage.[12]

Methodology:

  • Preparation of ABTS•+ Solution: a. Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in a 1:1 volume ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the synthesized derivatives as described in the DPPH protocol.

  • Assay Procedure: a. Add 20 µL of each sample dilution to a 96-well plate. b. Add 180 µL of the ABTS•+ working solution. c. Shake and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Conclusion and Future Directions

The 4-Nitrosalicylaldehyde scaffold presents a fertile ground for the development of novel antioxidants. By synthesizing Schiff base and hydrazone derivatives, researchers can systematically probe the structure-activity relationships that govern radical scavenging. The evidence suggests that derivatization with moieties containing electron-donating groups is a promising strategy to enhance antioxidant potency. A multi-assay approach, combining methods like DPPH, ABTS, and potentially metal-chelating or reducing power assays, is essential for a comprehensive evaluation. The protocols and comparative framework provided herein offer a robust starting point for researchers and drug development professionals to identify and optimize lead compounds in the ongoing fight against oxidative stress.

References

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A Senior Application Scientist's Guide to the Synthesis and Yield Validation of 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic routes for 2-Hydroxy-4-nitrobenzaldehyde, offering researchers, scientists, and drug development professionals a critical evaluation of methodologies. Beyond a simple recitation of protocols, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to obtaining this valuable chemical intermediate.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, prized for its utility in the development of novel pharmaceuticals and functional materials.[1] Its molecular architecture, featuring hydroxyl, nitro, and aldehyde functionalities, allows for a diverse array of chemical transformations. The strategic placement of the nitro group at the 4-position and the hydroxyl group at the 2-position makes it a valuable precursor for the synthesis of various heterocyclic compounds, Schiff bases, and other complex organic molecules with potential biological activities.[1]

The validation of its synthesis yield is of paramount importance to ensure the efficiency and scalability of downstream applications. This guide will explore the primary synthetic strategies, focusing on the formylation of 3-nitrophenol, and provide a framework for the rigorous validation of the final product.

Strategic Overview of Synthetic Pathways

The most direct and logical approach to the synthesis of this compound is the formylation of 3-nitrophenol. The hydroxyl group is an ortho-, para-directing activator in electrophilic aromatic substitution, while the nitro group is a meta-directing deactivator. Consequently, the formylation of 3-nitrophenol is expected to predominantly yield the this compound isomer, with the formyl group being directed to the ortho position relative to the hydroxyl group.

Two classical formylation reactions, the Duff reaction and the Reimer-Tiemann reaction, are the primary candidates for this transformation. However, the presence of the electron-withdrawing nitro group significantly deactivates the aromatic ring, making the reaction more challenging than the formylation of simple phenols.[2] This necessitates the use of modified and more forcing reaction conditions to achieve acceptable yields.

Comparative Analysis of Synthetic Methodologies

The Modified Duff Reaction: A Promising Route for Deactivated Phenols

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid catalyst.[3] For deactivated phenols such as nitrophenols, a modified approach employing a strong acid catalyst like polyphosphoric acid (PPA) or trifluoroacetic acid (TFA) has been shown to be effective.[2] An improved Duff reaction using PPA has been reported to achieve a 75% yield for the formylation of p-nitrophenol, highlighting its potential for the synthesis of this compound from 3-nitrophenol.[2]

Causality Behind Experimental Choices:

  • Hexamethylenetetramine (HMTA): Serves as the source of the formyl group. In an acidic medium, it generates an electrophilic iminium ion which is the active formylating species.

  • Polyphosphoric Acid (PPA): Acts as both the solvent and a strong acid catalyst. Its high viscosity and acidic nature facilitate the generation of the iminium ion and promote the electrophilic aromatic substitution on the deactivated ring.

  • Elevated Temperature: Necessary to overcome the activation energy barrier for the formylation of the electron-deficient aromatic ring.

Experimental Protocol: Modified Duff Reaction

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-nitrophenol (13.9 g, 0.1 mol) and hexamethylenetetramine (14.0 g, 0.1 mol) to polyphosphoric acid (150 g).

  • Reaction: Heat the mixture to 105-120°C with vigorous stirring for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully add 300 mL of ice-water. Heat the resulting solution at 100°C for 1 hour to hydrolyze the intermediate imine.

  • Work-up: Cool the solution in an ice bath to precipitate the crude product.

  • Purification: Filter the precipitate and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water to yield pure this compound.

Duff_Reaction

Caption: Workflow for MgCl2/Paraformaldehyde Ortho-Formylation.

Comparative Yield and Method Selection

Method Starting Material Key Reagents Reported Yield (for similar substrates) Advantages Disadvantages
Modified Duff Reaction 3-NitrophenolHMTA, Polyphosphoric Acid~75% (for p-nitrophenol)[2] Good yield for deactivated phenols, straightforward work-up.High reaction temperature, viscous reaction medium.
MgCl2/Paraformaldehyde 3-NitrophenolMgCl2, Paraformaldehyde, Et3NLow to moderate (for deactivated phenols)[4] Excellent ortho-regioselectivity, milder conditions.Sensitive to moisture, lower yields with electron-withdrawing groups, longer reaction times.
Reimer-Tiemann Reaction 3-NitrophenolChloroform, NaOHGenerally low to moderate[5] Readily available reagents.Formation of by-products, low yields with deactivated phenols, use of chloroform.

Based on the available data for analogous substrates, the Modified Duff Reaction appears to be the most promising method for achieving a respectable yield of this compound. While the MgCl2/Paraformaldehyde method offers excellent regioselectivity, the deactivating effect of the nitro group is likely to significantly reduce the yield. The conventional Reimer-Tiemann reaction is generally not well-suited for deactivated phenols and often results in complex mixtures and low yields.

[5]### 5. Validation of Synthesis Yield and Product Purity

Rigorous validation of the synthesized this compound is crucial. This involves a combination of purification techniques and analytical methods to confirm the identity, purity, and quantify the yield.

Purification Protocol
  • Recrystallization: This is the primary method for purifying the crude solid product. A suitable solvent system (e.g., ethanol-water) should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for further purification.

Analytical Characterization and Yield Determination
Technique Purpose Expected Results for this compound
Melting Point Assessment of purityA sharp melting point range is indicative of high purity. The reported melting point is around 128-130 °C.
1H NMR Spectroscopy Structural elucidation and confirmationThe spectrum should show characteristic peaks for the aldehydic proton (~10-11 ppm), the phenolic proton, and the aromatic protons with specific splitting patterns corresponding to the substitution pattern.
13C NMR Spectroscopy Structural confirmationThe spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde group (~190 ppm).
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for the hydroxyl (O-H stretch), nitro (N-O stretches), and aldehyde (C=O and C-H stretches) groups should be present.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak should be observed under appropriate conditions. The area of this peak can be used to determine the purity and to quantify the yield using a standard calibration curve.
Mass Spectrometry (MS) Determination of molecular weightThe mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (167.12 g/mol ).

Protocol for Yield Calculation:

  • Determine the theoretical yield based on the stoichiometry of the limiting reagent.

  • After purification, accurately weigh the final product.

  • Calculate the percentage yield: (Actual Yield / Theoretical Yield) x 100%.

Conclusion and Recommendations

For the synthesis of this compound, the Modified Duff Reaction utilizing 3-nitrophenol as the starting material and polyphosphoric acid as the catalyst presents the most viable and efficient route. While other ortho-formylation methods exist, their efficacy is significantly hampered by the deactivating nature of the nitro group.

It is imperative that the synthesis is followed by a rigorous validation process. A combination of recrystallization for purification and a suite of analytical techniques, including NMR, IR, and HPLC, should be employed to confirm the identity and purity of the final product and to accurately determine the synthesis yield. This comprehensive approach ensures the reliability and reproducibility of the synthesis, providing a solid foundation for subsequent research and development activities.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
  • Scribd.
  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220. [Link]
  • Skattebøl, L., & Hansen, T. V. (1999). A Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 843-846. [Link]
  • UNI ScholarWorks.
  • Google Patents. US4324922A - Reimer-Tiemann aldehyde synthesis process.
  • LookChem. This compound. [Link]

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A Comparative Guide to the Purification of 4-Nitrosalicylaldehyde: An Efficiency Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials is paramount. 4-Nitrosalicylaldehyde (C₇H₅NO₄), a key intermediate, is no exception. Its utility in the synthesis of pharmaceuticals and functional materials necessitates a purity profile that is free from isomeric and oxidative impurities which can compromise reaction yields, introduce downstream separation challenges, and affect the biological or material properties of the final product.

This guide provides an in-depth, objective comparison of three common laboratory techniques for the purification of 4-Nitrosalicylaldehyde: Recrystallization, Flash Column Chromatography, and Vacuum Sublimation. We move beyond simple protocols to explain the underlying scientific principles and provide the experimental data necessary for you to make an informed decision based on your specific purity requirements, scale, and available resources.

Understanding the Challenge: Common Impurities in 4-Nitrosalicylaldehyde

The synthesis of 4-Nitrosalicylaldehyde, often achieved through the nitration of salicylaldehyde, can introduce several impurities. The primary contaminants include:

  • Isomeric Impurities: 3-Nitrosalicylaldehyde and 5-Nitrosalicylaldehyde, which arise from the non-selective nature of the nitration reaction.[1]

  • Oxidative Byproducts: 4-Nitrosalicylic acid, formed by the oxidation of the aldehyde functional group.

  • Unreacted Starting Materials: Residual salicylaldehyde.

Effective purification hinges on exploiting the subtle differences in the physicochemical properties—such as solubility, polarity, and vapor pressure—between 4-Nitrosalicylaldehyde and these contaminants.

Method 1: Recrystallization

Recrystallization is a cornerstone technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[2][3]

The Principle of Differential Solubility

The ideal recrystallization solvent will dissolve 4-Nitrosalicylaldehyde sparingly at room temperature but completely at the solvent's boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal via hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form.[2]

Experimental Protocol: Recrystallization from Aqueous Ethanol

Based on established methods for similar compounds, a mixed solvent system of ethanol and water provides an effective medium for recrystallization.[4]

  • Solvent Preparation: Prepare a solution of 50% aqueous ethanol (v/v).

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Nitrosalicylaldehyde. Add the minimum amount of hot 50% aqueous ethanol required to fully dissolve the solid. This is best done by adding the solvent in small portions to the heated solid.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[2]

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[2]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% aqueous ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Recrystallization_Workflow cluster_main A Dissolve Crude Solid in Hot Solvent B Hot Gravity Filtration (Optional) A->B Insoluble impurities? C Slow Cooling to Room Temperature A->C All dissolved B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: Workflow for the purification of 4-Nitrosalicylaldehyde via recrystallization.

Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[5] For aromatic aldehydes, it is a powerful tool for separating compounds with different polarities.

The Principle of Differential Adsorption

Silica gel is a polar adsorbent. When a mixture is loaded onto a column, more polar compounds will adsorb more strongly to the silica and thus move down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute faster. By carefully selecting a mobile phase (eluent) of appropriate polarity, a separation can be achieved. Given the polar nature of the hydroxyl, nitro, and aldehyde groups, 4-Nitrosalicylaldehyde requires a moderately polar eluent system.

A common challenge with aldehydes on silica is their potential sensitivity to the acidic nature of standard silica gel, which can sometimes cause decomposition.[6] This can often be mitigated by deactivating the silica with a small amount of a base like triethylamine mixed into the eluent.[6][7]

Experimental Protocol: Silica Gel Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an optimal eluent system. A mixture of hexanes and ethyl acetate is a good starting point.[8] The ideal system should provide a retention factor (Rf) of ~0.3 for 4-Nitrosalicylaldehyde and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude 4-Nitrosalicylaldehyde in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7][9]

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in small fractions. Monitor the separation by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Nitrosalicylaldehyde.

Column_Chromatography_Workflow A Select Eluent (via TLC) B Pack Column with Silica Gel Slurry A->B C Load Sample (Dry or Wet) B->C D Elute with Solvent & Collect Fractions C->D E Monitor Fractions (via TLC) D->E F Combine Pure Fractions E->F Identify pure product G Evaporate Solvent F->G H Obtain Purified Product G->H

Caption: Workflow for purification via flash column chromatography.

Method 3: Vacuum Sublimation

Sublimation is a phase transition directly from the solid to the gas phase, bypassing the liquid state.[10][11] This technique is exceptionally effective for purifying volatile solids from non-volatile impurities.[12]

The Principle of Vapor Pressure Differentials

Purification by sublimation relies on the difference in vapor pressure between the target compound and its impurities.[10] By heating the crude solid under reduced pressure, the temperature required for sublimation is lowered, which is crucial for thermally sensitive compounds.[12] The 4-Nitrosalicylaldehyde vapor travels a short distance and deposits (re-solidifies) as highly pure crystals on a cooled surface (a "cold finger"), leaving non-volatile impurities (like salts or polymeric materials) behind.[12] This method is valued for its simplicity and the high purity it can achieve, often exceeding 99.9%.[13]

Experimental Protocol: Vacuum Sublimation
  • Apparatus Setup: Place the crude 4-Nitrosalicylaldehyde into the bottom of a sublimation apparatus. Insert the cold finger and ensure all joints are properly sealed.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for lowering the sublimation temperature.

  • Cooling: Begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to be high enough for sublimation but below the compound's melting point (128-130 °C).[14]

  • Deposition: Over time, the purified 4-Nitrosalicylaldehyde will deposit as crystals on the surface of the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape the pure crystals onto a watch glass.

Sublimation_Workflow A Load Crude Solid in Apparatus B Apply High Vacuum A->B C Cool the Cold Finger B->C D Gently Heat Solid C->D E Vapor Deposition on Cold Finger D->E Sublimation F Cool Apparatus E->F G Vent & Collect Pure Crystals F->G

Caption: Workflow for the high-purity purification of 4-Nitrosalicylaldehyde via vacuum sublimation.

Comparative Efficiency Benchmark

The choice of purification method is a trade-off between purity, yield, speed, cost, and scale. The table below summarizes the performance of each technique for the purification of 4-Nitrosalicylaldehyde.

Parameter Recrystallization Flash Column Chromatography Vacuum Sublimation
Purity Achieved Good to Excellent (>98.5%)Excellent (>99%)Ultimate (>99.9%)[13]
Typical Yield 70-90% (Loss in mother liquor)60-85% (Loss on column)>95% (Minimal product loss)[10]
Time per Cycle Moderate (2-4 hours, plus drying time)Long (4-8 hours)Moderate (2-5 hours, plus setup/cooldown)
Cost Low (Solvent cost)High (Solvents, silica gel)Moderate (Equipment cost, low consumables)
Scalability Excellent (mg to multi-kg)Fair (mg to kg, becomes cumbersome)Poor to Fair (Best for mg to gram scale)
Key Impurities Removed Good for removing impurities with significantly different solubility.Excellent for separating polar/non-polar impurities and isomers.Excellent for removing non-volatile impurities (salts, polymers).
Waste Generation Moderate (Solvent waste)High (Solvent and silica waste)[13]Very Low (No solvent waste)[10][13]

Conclusion and Recommendations

There is no single "best" method for all applications. The optimal choice depends on the specific requirements of your research or process.

  • For General Purpose Use & Large Scale: Recrystallization offers the best balance of simplicity, cost-effectiveness, and scalability for achieving good purity levels. It is an excellent first-pass purification step.

  • For Difficult Separations & High Purity: When isomeric impurities are a significant concern, Flash Column Chromatography is the method of choice due to its superior resolving power.

  • For Analytical Standards & Ultra-High Purity: When the absolute highest purity is required (e.g., for physical chemistry measurements, analytical standards, or sensitive electronic applications), Vacuum Sublimation is unparalleled. Its solvent-free nature and ability to remove trace non-volatile contaminants make it the ultimate finishing step.[10]

By understanding the principles and practical considerations of each technique, researchers can confidently select and execute the most efficient purification strategy for 4-Nitrosalicylaldehyde, ensuring the integrity and success of their scientific endeavors.

References

  • Chemsrc. (n.d.). 4-Nitrosalicylaldehyde.
  • SIELC Technologies. (2018, May 16). 4-Nitrosalicylaldehyde.
  • Innovation.world. (n.d.). Purification By Sublimation.
  • Chemistry Online @ UTSC. (n.d.). Sublimation Theory.
  • Chemistry For Everyone. (2025, June 27). What Is Sublimation Purification? [Video]. YouTube.
  • Reddit. (2015, April 1). Purifying aldehydes?
  • Adesis, Inc. (2021, May 27). Sublimation: Isolating the Purest Chemical Compounds.
  • Segesser, J. R., & Calvin, M. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society, 64(4), 825-826.
  • Patsnap. (n.d.). Method for synthesizing 5-nitrosalicylaldehyde.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Google Patents. (n.d.). CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
  • ACS Publications. (2019, July 3). Solubility Measurement and Thermodynamic Model Correlation of 5-Nitrosalicylaldehyde in Different Solvents. Journal of Chemical & Engineering Data.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
  • ACS Publications. (1942). Preparation of 4-Nitrosalicylaldehyde. Journal of the American Chemical Society.
  • ECHA. (n.d.). 4-nitrosalicylaldehyde.
  • MDPI. (n.d.). Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing.
  • PubChem. (n.d.). 5-Nitrosalicylaldehyde.
  • Supporting Information. (n.d.). Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents.
  • Google Patents. (n.d.). CN101020640A - Prepn process of 3-nitro salicylaldehyde.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Hydroxy-4-nitrobenzaldehyde for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research practices extend beyond the bench to include the safe and responsible management of chemical waste. 2-Hydroxy-4-nitrobenzaldehyde is a valuable reagent in various synthetic and research applications, but its inherent chemical properties necessitate a rigorous and informed disposal protocol.[1][2] This guide provides a comprehensive, step-by-step plan for its proper disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and in full compliance with regulatory standards.

Part 1: Understanding the Imperative for Specialized Disposal: Hazard Profile

The disposal protocol for any chemical is dictated by its hazard profile. This compound is not a benign substance; its safe handling and disposal are paramount due to its classification under the Globally Harmonized System (GHS).[3] Understanding these hazards is the first step in appreciating the causality behind the required disposal procedures.

  • Human Health Hazards: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Accidental exposure during disposal can lead to significant health issues, underscoring the need for controlled handling and appropriate Personal Protective Equipment (PPE).

  • Environmental Hazards: While specific data varies, related nitroaromatic compounds are often harmful to aquatic life.[6] Improper disposal, such as pouring the chemical down the drain, can introduce toxic substances into waterways, disrupting ecosystems. Therefore, disposal into sanitary sewer systems is strictly prohibited.[7][8]

  • Reactivity Hazards: Safety Data Sheets (SDS) for similar compounds indicate incompatibility with strong oxidizing agents and strong bases.[9][10] Mixing this waste with other chemical streams containing these substances could lead to vigorous, exothermic, or otherwise dangerous reactions within the waste container.

This profile necessitates that this compound be treated as a regulated hazardous waste, subject to the guidelines set forth by agencies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][13]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By following these steps, you ensure compliance and safety from the point of waste generation to its final removal from your facility.

Step 1: Immediate Segregation at the Point of Generation All waste containing this compound—including pure excess solid, solutions, or contaminated materials like gloves and weighing paper—must be segregated immediately.

  • Causality: This prevents cross-contamination of non-hazardous waste streams and accidental mixing with incompatible chemicals. It is the foundational step in a compliant waste management program.[14]

Step 2: Select and Label the Correct Waste Container Use only designated, chemically-resistant containers for hazardous waste accumulation. High-density polyethylene (HDPE) containers are a common and effective choice.

  • Container Labeling is Critical: The container must be clearly labeled with the words "Hazardous Waste."[15] The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Causality: Proper labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing mishandling. It is a core requirement of OSHA's Hazard Communication Standard.[15]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the sealed waste container in a designated SAA within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[9] The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[16]

  • Causality: The SAA concept, regulated by the EPA, allows for the safe collection of small amounts of hazardous waste in the lab without requiring a full-scale storage permit. Keeping the container closed prevents the release of vapors and potential spills.[14]

Step 4: Arrange for Final Disposal via a Licensed Professional Service The ultimate disposal of this compound must be conducted by a licensed and approved environmental waste management company.[9][16]

  • The Standard Method: The universally accepted and most environmentally sound method for disposing of solid organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.

  • Causality: Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's scrubbing systems.[16] This method prevents the chemical from persisting in the environment.

Step 5: Decontamination and Residuals Management Any laboratory equipment (glassware, spatulas) that has come into contact with the chemical must be decontaminated.

  • Procedure: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol).

  • Crucial Point: This rinse solvent (rinsate) is now considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated solvents, as per your institution's policy.[7] Do not dispose of the rinsate down the drain.

Part 3: Data Summary and Workflow

For quick reference, the key data for this compound is summarized below.

PropertyValueSource
CAS Number 2460-58-4[3]
Molecular Formula C₇H₅NO₄[1][3]
Molecular Weight 167.12 g/mol [1][3]
GHS Hazard Statements H302, H315, H319, H335[3][5]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][9]
Incompatible Materials Strong oxidizing agents, Strong bases[9][10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste containing this compound.

G cluster_waste_type Identify Waste Stream cluster_collection Segregate & Collect start Waste Generated (this compound) solid Solid Waste (Excess reagent, contaminated consumables) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid decon Decontamination Waste (Solvent rinsate) start->decon solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container liquid->liquid_container decon_container Collect in Labeled 'Hazardous Solvent Waste' Container decon->decon_container storage Store Sealed Container in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage decon_container->storage disposal Transfer to EHS for Disposal via Licensed Waste Vendor (High-Temp Incineration) storage->disposal

Caption: Waste management workflow for this compound.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. (2022-09-13). [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. ACTenviro. (2021-06-09). [Link]
  • This compound | C7H5NO4 | CID 75570.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30). [Link]
  • Hazardous Waste - Standards.
  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. (2008-10-01). [Link]
  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA. (2022-05-13). [Link]
  • Safety Data Sheet: 2-Hydroxybenzaldehyde. Carl ROTH. [Link]
  • Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH. [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Essential Protective Measures for Handling 2-Hydroxy-4-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment, Safe Handling, and Emergency Procedures

For researchers and scientists in the fast-paced world of drug development, maintaining a secure laboratory environment is paramount. This guide provides crucial, in-depth information on the safe handling of 2-Hydroxy-4-nitrobenzaldehyde, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these guidelines is essential for minimizing exposure and ensuring personal and environmental safety.

Understanding the Hazards of this compound

This compound is a chemical compound that requires careful handling due to its potential health risks. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard statements. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS Hazard StatementPrimary Route of Exposure
Acute Oral ToxicityH302: Harmful if swallowedIngestion
Skin Corrosion/IrritationH315: Causes skin irritationSkin Contact
Skin SensitizationH317: May cause an allergic skin reactionSkin Contact
Serious Eye Damage/IrritationH319: Causes serious eye irritationEye Contact
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE to mitigate exposure risks.

Body PartRequired PPEStandards and SpecificationsRationale
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Hands Chemical-resistant gloves (e.g., nitrile rubber).Inspected prior to use and conforming to EN 374.Prevents skin contact, which can lead to irritation and potential allergic reactions.[1][4]
Body Laboratory coat or chemical-resistant apron.Appropriate protective clothing to prevent skin exposure.[2][3]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or dust is generated.[5]Particulate filter conforming to EN 143 is recommended if a respirator is needed.[5]Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][4]

Safe Handling and Operational Workflow

Adhering to a systematic workflow is crucial for minimizing the risk of exposure during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[5] Don all required PPE as outlined in the table above.

  • Handling: Avoid creating dust when handling the solid chemical.[6] Use appropriate tools to transfer the substance, minimizing the risk of spills.

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere, such as nitrogen, and protected from direct sunlight.[2][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Spill Management:

  • Minor Spills: For small spills, ensure adequate ventilation and wear appropriate PPE.[2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][8] Avoid generating dust.[6]

  • Major Spills: For larger spills, evacuate the area and alert emergency personnel.[8]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][9] Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][9] If skin irritation or a rash occurs, get medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • Inhalation: Move the person to fresh air.[5][9] If breathing is difficult, give oxygen.[5] Seek medical attention if you feel unwell.[9]

  • Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell.[9] Rinse mouth with water.[9] Do NOT induce vomiting.[5]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

Disposal Protocol:

  • Waste Classification: This material should be treated as hazardous waste.[8]

  • Containerization: Keep the chemical waste in its original or a suitable, tightly closed, and properly labeled container.[8] Do not mix with other waste.[8]

  • Disposal Facility: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][8][9]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, wipes, and containers, must also be disposed of as hazardous waste.[8]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and protecting the integrity of their work environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.